molecular formula C49H94N16O9 B15589312 Multi-Leu peptide

Multi-Leu peptide

Cat. No.: B15589312
M. Wt: 1051.4 g/mol
InChI Key: ZOSNPKYKQJPYEO-FDISYFBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Multi-Leu peptide is a useful research compound. Its molecular formula is C49H94N16O9 and its molecular weight is 1051.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C49H94N16O9

Molecular Weight

1051.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-6-amino-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C49H94N16O9/c1-26(2)22-35(58-31(11)66)43(70)62-37(24-28(5)6)45(72)64-38(25-29(7)8)46(73)63-36(23-27(3)4)44(71)60-34(18-15-21-57-49(54)55)42(69)65-39(30(9)10)47(74)61-33(16-12-13-19-50)41(68)59-32(40(51)67)17-14-20-56-48(52)53/h26-30,32-39H,12-25,50H2,1-11H3,(H2,51,67)(H,58,66)(H,59,68)(H,60,71)(H,61,74)(H,62,70)(H,63,73)(H,64,72)(H,65,69)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

ZOSNPKYKQJPYEO-FDISYFBBSA-N

Origin of Product

United States

Foundational & Exploratory

Multi-Leu Peptide: A Technical Guide to a Selective PACE4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Multi-Leu (ML) peptide, a selective inhibitor of the proprotein convertase PACE4 (Paired basic Amino acid Cleaving Enzyme 4). The overexpression of PACE4 has been implicated in the progression of certain cancers, particularly prostate cancer, by activating various growth factors and receptors. The ML-peptide represents a significant tool for studying PACE4 function and a potential therapeutic lead.

Core Concepts: Sequence and Function

The Multi-Leu peptide is a synthetic octapeptide with the sequence Ac-LLLLRVKR-NH2.[1][2][3] Its design is based on a core recognition sequence for proprotein convertases (RVKR) with an N-terminal extension of four leucine (B10760876) residues. This multi-leucine extension is crucial for its selectivity, conferring a 20-fold preference for PACE4 over the more ubiquitously expressed proprotein convertase, furin.[2][3][4]

The primary function of the ML-peptide is the inhibition of PACE4's enzymatic activity.[1][2][3] By binding to PACE4, the peptide prevents the proteolytic processing of proproteins, many of which are essential for cell growth and proliferation.[1][2] This inhibition of PACE4 has been shown to induce a G0/G1 cell cycle arrest in cancer cell lines, leading to a reduction in cell proliferation.[2][5] For its antiproliferative effects to occur, the ML-peptide must be internalized by the cell, indicating that its target is intracellular PACE4.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for the this compound and its derivatives.

Peptide SequenceTarget EnzymeInhibition Constant (Ki)Cell LineIC50 (Cell Proliferation)Reference
Ac-LLLLRVKR-NH2 (ML-peptide)PACE422 ± 6 nMDU145100 ± 10 µM[2][3]
LNCaP180 ± 60 µM[2]
PC3Poor Inhibition[2]
Furin430 ± 10 nM[3]
Ac-LLLRVKR-NH2PACE418-22 nM[2]
Ac-LLRVKR-NH2PACE4Mid-nanomolar[2]
Ac-RVKR-NH2PACE4Micromolar[2]
Ac-RLRLLKVL-NH2 (Scramble)PACE4>10 µM[1]
Ac-[DLeu]LLLRVKR-NH2LNCaPDose-dependent G0/G1 arrest at 100 & 200 µM[2]

Signaling Pathway and Mechanism of Action

The ML-peptide exerts its antiproliferative effects by inhibiting PACE4, which is a key enzyme in the secretory pathway responsible for the maturation of a variety of protein precursors. These precursors include growth factors, hormones, and receptors that are critical for cell signaling pathways promoting growth and survival. In cancer cells where PACE4 is overexpressed, its inhibition by the ML-peptide leads to a disruption of these pathways.

G cluster_0 Secretory Pathway cluster_1 Cell Exterior & Membrane cluster_2 Intracellular Signaling ProGrowthFactor Pro-Growth Factors (e.g., pro-IGF, pro-TGF-β) PACE4 PACE4 ProGrowthFactor->PACE4 Cleavage ActiveGrowthFactor Active Growth Factors PACE4->ActiveGrowthFactor Receptor Growth Factor Receptors ActiveGrowthFactor->Receptor Binding SignalingCascade Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->SignalingCascade CellProliferation Cell Proliferation & Survival SignalingCascade->CellProliferation ML_Peptide This compound (Ac-LLLLRVKR-NH₂) ML_Peptide->PACE4 Inhibition

Caption: Proposed signaling pathway for the antiproliferative action of the this compound.

Experimental Workflows and Protocols

Experimental Workflow: Evaluating Antiproliferative Effects

The following diagram outlines a typical workflow for assessing the antiproliferative efficacy of the this compound.

G start Start cell_culture 1. Cell Culture (e.g., DU145, LNCaP, PC3) start->cell_culture cell_seeding 3. Cell Seeding in 96-well plates cell_culture->cell_seeding peptide_prep 2. Peptide Preparation (ML-peptide & Scrambled Control) treatment 4. Treatment (Varying concentrations of peptides) peptide_prep->treatment cell_seeding->treatment incubation 5. Incubation (e.g., 96 hours) treatment->incubation mtt_assay 6. MTT Assay incubation->mtt_assay data_analysis 7. Data Analysis (Calculate IC₅₀ values) mtt_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the antiproliferative effects of the this compound.

Detailed Experimental Protocols

1. In Vitro PACE4 Inhibition Assay

This protocol is designed to determine the inhibitory constant (Ki) of the this compound against recombinant PACE4.

  • Materials:

    • Recombinant human PACE4

    • Fluorogenic substrate (e.g., pERTKR-AMC)

    • This compound and control peptides

    • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)

    • 96-well black microplates

    • Fluorometer

  • Procedure:

    • Prepare serial dilutions of the this compound in assay buffer.

    • In a 96-well plate, add the peptide dilutions.

    • Add recombinant PACE4 to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission).

    • Calculate the initial reaction velocities for each peptide concentration.

    • Determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors.

2. Cell Proliferation (MTT) Assay

This protocol measures the effect of the this compound on the proliferation of cancer cell lines.

  • Materials:

    • Prostate cancer cell lines (e.g., DU145, LNCaP, PC3)

    • Complete cell culture medium

    • This compound and a scrambled control peptide

    • 96-well cell culture plates

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare various concentrations of the this compound and the scrambled control peptide in cell culture medium.

    • Replace the medium in the wells with the medium containing the peptides. Include untreated control wells.

    • Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50).[2]

3. Cellular Uptake Assay

This protocol assesses the internalization of the this compound into cells.

  • Materials:

    • Fluorescently labeled this compound (e.g., FITC-labeled)

    • Cancer cell lines

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Flow cytometer

  • Procedure:

    • Culture cells to 70-80% confluency.

    • Treat the cells with the FITC-labeled this compound at a desired concentration and incubate for various time points (e.g., 1, 2, 4 hours).

    • After incubation, wash the cells three times with cold PBS to remove any unbound peptide.

    • Harvest the cells using trypsin-EDTA.

    • Resuspend the cells in PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer. The shift in fluorescence compared to untreated cells indicates peptide uptake.[2]

Note on Stability: For longer-term experiments (e.g., 96-hour proliferation assays), consider using a more stable analog of the ML-peptide, such as one with a D-amino acid substitution at the N-terminus (e.g., Ac-[DLeu]LLLRVKR-NH2), to prevent degradation by aminopeptidases.[2] Analogs with C-terminal modifications like a 4-amidinobenzylamide (amba) moiety have also been developed to improve stability.[6]

References

An In-depth Technical Guide to the Mechanism of Action of the Multi-Leu Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Multi-Leu peptide (Ac-LLLLRVKR-NH₂), a synthetic octapeptide, has emerged as a potent and selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 6 (PCSK6), commonly known as PACE4. Elevated PACE4 expression is strongly correlated with the progression of various cancers, particularly prostate cancer, making it a compelling therapeutic target. This technical guide elucidates the core mechanism of action of the this compound, detailing its molecular interactions, cellular consequences, and the signaling pathways it modulates. The information presented herein is a synthesis of key findings from peer-reviewed research, intended to provide a comprehensive resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Selective Inhibition of PACE4

The primary mechanism of action of the this compound is the direct and selective inhibition of the endoprotease PACE4.[1][2][3][4] PACE4 is a member of the proprotein convertase family, a group of serine proteases that activate a wide array of precursor proteins within the secretory pathway by cleaving at paired basic amino acid residues.[1]

The this compound was designed to exhibit high affinity and specificity for PACE4. The N-terminal tetra-leucine motif is crucial for this selectivity, allowing the peptide to discriminate between PACE4 and other closely related proprotein convertases like furin.[1] While both enzymes share structural similarities in their catalytic domains, the this compound demonstrates a 20-fold greater selectivity for PACE4 over furin.[1][2][3][4][5] This specificity is critical for minimizing off-target effects and enhancing the therapeutic potential of the peptide.

The inhibitory action of the this compound is contingent on its entry into the cell, as its primary target, PACE4, exerts its pro-proliferative effects intracellularly.[1][2][3][4] Studies using a cell-impermeable, PEGylated version of the peptide showed a significant loss of anti-proliferative activity, confirming that the peptide must reach the intracellular compartments where PACE4 is active.[1]

Downstream Signaling Pathways and Cellular Effects

By inhibiting PACE4, the this compound disrupts the processing and activation of key substrate proteins that are essential for cancer cell proliferation and survival. This targeted inhibition triggers a cascade of downstream events, ultimately leading to cell cycle arrest and a reduction in tumor growth.

Induction of G0/G1 Cell Cycle Arrest

A primary cellular consequence of PACE4 inhibition by the this compound is the induction of cell cycle arrest at the G0/G1 phase.[1][2][3][4] This effect has been consistently observed in prostate cancer cell lines such as DU145 and LNCaP.[1][2][3][4] The arrest in G0/G1 suggests that PACE4 is responsible for activating growth factors or other signaling molecules that are necessary for the cell to transition from the G1 phase to the S phase of the cell cycle.

The following Graphviz diagram illustrates the proposed signaling pathway leading to cell cycle arrest:

G cluster_0 Cellular Environment This compound This compound PACE4 PACE4 This compound->PACE4 Inhibits Pro-Growth Factors Pro-Growth Factors PACE4->Pro-Growth Factors Cleaves Active Growth Factors Active Growth Factors Pro-Growth Factors->Active Growth Factors Growth Factor Receptors Growth Factor Receptors Active Growth Factors->Growth Factor Receptors Binds Proliferation Signaling Proliferation Signaling Growth Factor Receptors->Proliferation Signaling Activates G1-S Transition G1-S Transition Proliferation Signaling->G1-S Transition Promotes Cell Cycle Arrest Cell Cycle Arrest G1-S Transition->Cell Cycle Arrest Blocked by Inhibition

Proposed signaling pathway of this compound action.
Inhibition of Key PACE4 Substrates

Recent research has identified specific substrates of PACE4 whose processing is inhibited by the this compound, providing a more detailed understanding of its mechanism. These include:

  • Pro-Growth Differentiation Factor-15 (pro-GDF-15): Identified as a specific substrate of PACE4 in prostate cancer, the inhibition of its processing is a key event in the anti-proliferative effects of PACE4 inhibitors.[6]

  • Prorenin Receptor (PRR): The cleavage of PRR is predominantly mediated by PACE4 and is essential for the growth of prostate cancer cells.[7]

By preventing the maturation of these and other pro-proliferative factors, the this compound effectively curtails the signaling cascades that drive cancer cell growth.

Modulation of Apoptosis Pathways

Beyond cell cycle arrest, the inhibition of PACE4 has also been linked to the induction of apoptosis through the modulation of mitochondrial and endoplasmic reticulum (ER) stress signaling pathways.[8][9] Silencing of PACE4 in prostate cancer cells leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.[9] Furthermore, PACE4 knockdown induces ER stress, as evidenced by the upregulation of GRP78, GRP94, p-PERK, and p-eIF2α.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of the this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeInhibition Constant (Kᵢ)Selectivity (vs. Furin)Reference
PACE422 ± 6 nM20-fold[10]
Furin430 ± 10 nM-[10]

Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

Cell LineHalf-maximal Inhibitory Concentration (IC₅₀)Reference
DU145100 ± 10 µM[1]
LNCaP180 ± 60 µM[1]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of the this compound.

Peptide Synthesis

The this compound (Ac-LLLLRVKR-NH₂) is synthesized using standard solid-phase peptide synthesis (SPPS) with a Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[1]

  • Resin: TentaGel S RAM polystyrene resin.

  • Synthesizer: Automated peptide synthesizer (e.g., Pioneer peptide synthesizer).

  • Coupling: Protected amino acids are coupled in 3-fold excess using HATU as the coupling agent in the presence of DIPEA in DMF.

  • Deprotection: The Fmoc protecting group is removed by treatment with 20% piperidine (B6355638) in DMF.

  • Cleavage and Purification: The peptide is cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Enzyme Inhibition Assay

The inhibitory potency of the this compound against PACE4 and other proprotein convertases is determined using a fluorogenic substrate assay.

  • Enzymes: Recombinant human PACE4 and furin.

  • Substrate: A fluorogenic peptide substrate that is cleaved by the enzymes to release a fluorescent reporter.

  • Procedure:

    • The enzyme is pre-incubated with varying concentrations of the this compound.

    • The fluorogenic substrate is added to initiate the reaction.

    • The increase in fluorescence over time is measured using a microplate reader.

    • The initial reaction velocities are plotted against the inhibitor concentration to determine the IC₅₀ value.

    • The IC₅₀ values are converted to Kᵢ values using the Cheng-Prusoff equation.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of the this compound on cancer cell lines are quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][5]

  • Cell Lines: Prostate cancer cell lines (e.g., DU145, LNCaP).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the this compound for a specified period (e.g., 72 hours).

    • MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., acidic isopropanol).

    • The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Cell Cycle Analysis

The effect of the this compound on the cell cycle distribution is analyzed by flow cytometry.[1]

  • Procedure:

    • Cells are treated with the this compound for the desired time.

    • The cells are harvested, washed, and fixed in ethanol.

    • The fixed cells are treated with RNase to remove RNA.

    • The cellular DNA is stained with a fluorescent dye (e.g., propidium (B1200493) iodide).

    • The DNA content of individual cells is measured by flow cytometry.

    • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for investigating the mechanism of action of the this compound.

G cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 Mechanism Elucidation Peptide Synthesis Peptide Synthesis Enzyme Inhibition Assay Enzyme Inhibition Assay Peptide Synthesis->Enzyme Inhibition Assay Provides Inhibitor Cell Proliferation Assay (MTT) Cell Proliferation Assay (MTT) Enzyme Inhibition Assay->Cell Proliferation Assay (MTT) Informs Dose Selection Cell Cycle Analysis Cell Cycle Analysis Cell Proliferation Assay (MTT)->Cell Cycle Analysis Confirms Anti-proliferative Effect Substrate Processing Analysis Substrate Processing Analysis Cell Cycle Analysis->Substrate Processing Analysis Suggests Blockade of Growth Factor Activation Apoptosis Assays Apoptosis Assays Cell Cycle Analysis->Apoptosis Assays Investigates Cell Fate Identification of Downstream Targets Identification of Downstream Targets Substrate Processing Analysis->Identification of Downstream Targets Identifies Key Mediators Signaling Pathway Mapping Signaling Pathway Mapping Apoptosis Assays->Signaling Pathway Mapping Identification of Downstream Targets->Signaling Pathway Mapping Connects Inhibition to Cellular Phenotype

Experimental workflow for elucidating the mechanism of action.

References

Multi-Leu Peptide as a PACE4 Inhibitor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Novel Peptide Inhibitor for Prostate Cancer Therapy

This technical guide provides a comprehensive overview of the multi-leu peptide, a potent and selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 4 (PACE4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PACE4 in oncology, with a particular focus on prostate cancer. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and the underlying signaling pathways.

Introduction: The Rationale for Targeting PACE4

Proprotein convertases (PCs) are a family of serine endoproteases responsible for the proteolytic maturation of a wide array of precursor proteins, including growth factors, hormones, and receptors.[1] PACE4 is a member of this family that has garnered significant attention as a therapeutic target in oncology.[2][3] Notably, PACE4 is overexpressed in several cancers, including prostate cancer, where its expression levels correlate with tumor progression.[2][4] The inhibition of PACE4 has been shown to impede cancer cell proliferation, highlighting its potential as a druggable target.[1][3]

A key challenge in developing PC inhibitors is achieving selectivity, particularly over furin, another ubiquitously expressed proprotein convertase.[1] Non-selective inhibition of furin can lead to toxicity.[5] The this compound was developed as a selective PACE4 inhibitor, offering a promising therapeutic window.[1]

The this compound: Structure and Inhibitory Activity

The foundational this compound, designated as ML-peptide, has the sequence Ac-LLLLRVKR-NH2.[4][5] This peptide was identified through the progressive N-terminal extension of the core sequence Ac-RVKR-NH2 with leucine (B10760876) residues.[6] This modification led to a significant increase in inhibitory potency and selectivity for PACE4 over furin.[6]

Quantitative Inhibitory Data

The inhibitory activities of the lead this compound and its analogues against PACE4 and furin are summarized below. The inhibition constant (Ki) is a measure of the inhibitor's potency, with lower values indicating greater potency. The selectivity ratio indicates the preference for inhibiting PACE4 over furin.

Peptide SequenceTarget EnzymeKi (nM)Selectivity Ratio (Ki Furin / Ki PACE4)
Ac-LLLLRVKR-NH₂ (ML-peptide) PACE4 22 ~20
Furin440
Ac-LLLRVKR-NH₂PACE418-2220-22
Furin~400
Ac-LLRVKR-NH₂PACE4Mid-nanomolarNot specified
Ac-RVKR-NH₂PACE4 / FurinMicromolarNot specified
Scrambled ML-peptide (Ac-RLRLLKVL-NH₂)PACE4>10,000Not applicable

Table 1: In vitro inhibitory activity of multi-leu peptides against PACE4 and furin.[4][5][6]

Anti-proliferative Effects on Prostate Cancer Cell Lines

The ML-peptide has demonstrated significant anti-proliferative effects in prostate cancer cell lines that express high levels of PACE4, such as DU145 and LNCaP.[5][6] In contrast, it shows minimal effect on cell lines with low or absent PACE4 expression, like PC3.[5][6]

Cell LinePACE4 ExpressionIC50 (µM)
DU145 High100 ± 10
LNCaP High180 ± 60
PC3 Low / AbsentVery poor inhibition

Table 2: Anti-proliferative activity of the ML-peptide in prostate cancer cell lines.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of multi-leu peptides as PACE4 inhibitors.

PACE4 Enzymatic Inhibition Assay

This protocol outlines the determination of the inhibitory potency (Ki) of a peptide inhibitor against PACE4 using a fluorogenic substrate.

Materials:

  • Recombinant human PACE4 enzyme

  • Fluorogenic peptide substrate (e.g., pERTKR-AMC)

  • Assay Buffer: 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100

  • This compound inhibitor

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of the this compound inhibitor in Assay Buffer.

  • In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Peptide inhibitor at various concentrations

    • Recombinant PACE4 enzyme (at a final concentration that gives a linear reaction rate)

  • Include control wells:

    • 100% activity control: Assay Buffer without the inhibitor.

    • Blank: Assay Buffer and substrate without the enzyme.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a microplate reader (Excitation: 380 nm, Emission: 460 nm).

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the 100% activity control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km) for PACE4.

Cell Proliferation (MTT) Assay

This protocol describes the measurement of the anti-proliferative effects of the this compound on cancer cell lines.[7][8][9]

Materials:

  • Prostate cancer cell lines (e.g., DU145, LNCaP, PC3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplates

  • Spectrophotometric microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound in complete cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of the peptide inhibitor. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the context of the this compound's function and development, the following diagrams illustrate the PACE4 signaling pathway and a typical experimental workflow.

PACE4 Signaling Pathway in Cancer Progression

PACE4 contributes to cancer progression by proteolytically activating a variety of precursor proteins that are involved in cell growth, proliferation, and invasion.[1][10] Inhibition of PACE4 disrupts these downstream pathways.

PACE4_Signaling_Pathway PACE4 PACE4 Active_Growth_Factors Active Growth Factors (e.g., IGF-2) PACE4->Active_Growth_Factors Cleavage Active_MMPs Active MMPs (MMP9) PACE4->Active_MMPs Cleavage Pro_Growth_Factors Pro-Growth Factors (e.g., pro-IGF-2) Pro_Growth_Factors->PACE4 Substrate Growth_Factor_Receptor Growth Factor Receptor Active_Growth_Factors->Growth_Factor_Receptor Binding Pro_MMPs Pro-Matrix Metalloproteinases (pro-MMP9) Pro_MMPs->PACE4 Substrate Invasion_Metastasis Invasion & Metastasis Active_MMPs->Invasion_Metastasis Proliferation Cell Proliferation & Survival Growth_Factor_Receptor->Proliferation Multi_Leu_Peptide This compound Multi_Leu_Peptide->PACE4 Inhibition

Caption: PACE4 signaling pathway in cancer.

Experimental Workflow for this compound Evaluation

The development and evaluation of a peptide inhibitor like the this compound follows a structured workflow from initial design to in vitro characterization.

Experimental_Workflow Peptide_Design Peptide Design & Synthesis In_Vitro_Screening In Vitro Enzymatic Assay (PACE4 vs. Furin) Peptide_Design->In_Vitro_Screening Ki_Determination Determine Ki & Selectivity In_Vitro_Screening->Ki_Determination Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT) Ki_Determination->Cell_Based_Assay Potent & Selective Candidates IC50_Determination Determine IC50 Cell_Based_Assay->IC50_Determination Lead_Optimization Lead Optimization IC50_Determination->Lead_Optimization Active in Cells Lead_Optimization->Peptide_Design Iterative Improvement

Caption: Workflow for peptide inhibitor evaluation.

Conclusion and Future Directions

The this compound represents a significant advancement in the development of selective PACE4 inhibitors. Its demonstrated potency against PACE4 and its anti-proliferative effects in relevant cancer cell models underscore its therapeutic potential.[1][6] Further research is warranted to improve its drug-like properties, such as stability and bioavailability, for in vivo applications. Peptidomimetic strategies and novel drug delivery approaches may pave the way for the clinical translation of PACE4 inhibitors based on the this compound scaffold.[2] This technical guide provides a solid foundation for researchers to build upon in the exciting field of proprotein convertase-targeted cancer therapy.

References

The Discovery and Development of Multi-Leu Peptide: A Selective PACE4 Inhibitor for Prostate Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Multi-Leu (ML) peptide, Ac-LLLLRVKR-NH₂, has emerged as a potent and selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 4 (PACE4), a key enzyme implicated in the progression of prostate cancer. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of the Multi-Leu peptide. It details the experimental protocols for its synthesis, in vitro enzyme inhibition, and cellular activity assays. Furthermore, this guide presents a compilation of quantitative data on its inhibitory potency and anti-proliferative effects, alongside a visual representation of the PACE4 signaling pathway in prostate cancer. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology and peptide-based therapeutics.

Introduction

Proprotein convertases (PCs) are a family of serine proteases that play a crucial role in the post-translational modification and activation of a wide array of precursor proteins, including growth factors, hormones, and receptors. One member of this family, PACE4 (encoded by the PCSK6 gene), has been identified as a significant contributor to the pathogenesis of several cancers, most notably prostate cancer. Elevated expression of PACE4 in prostate tumors correlates with increased tumor progression, highlighting it as a promising therapeutic target.

The development of specific inhibitors for individual PCs has been a challenge due to the high degree of homology within their catalytic domains. The this compound was discovered through a rational design approach aimed at achieving selectivity for PACE4 over other closely related PCs, such as furin. This was accomplished by extending the core recognition sequence RVKR with multiple leucine (B10760876) residues at the N-terminus. This strategic addition of hydrophobic residues led to a significant increase in both potency and selectivity for PACE4.

This guide will delve into the technical aspects of the this compound, providing detailed methodologies and quantitative data to facilitate further research and development in this area.

Discovery and Rationale

The this compound was developed from a core peptide sequence, Ac-RVKR-NH₂, which is a known, but weak, inhibitor of proprotein convertases. The discovery process involved the systematic N-terminal extension of this core sequence with an increasing number of leucine residues. This approach was based on the hypothesis that extending the peptide into the P5-P8 subsites of the enzyme's binding pocket could confer selectivity.

The addition of three to four leucine residues resulted in a dramatic increase in inhibitory potency against PACE4, with the tetra-leucine extended peptide, Ac-LLLLRVKR-NH₂, designated as the Multi-Leu (ML) peptide, demonstrating a 20 to 22-fold selectivity for PACE4 over furin.[1][2] This enhanced selectivity is attributed to the hydrophobic nature of the leucine residues, which are better accommodated in the P6 subsite of PACE4 compared to furin.[1]

Quantitative Data

The inhibitory activity of the this compound and its analogs has been extensively characterized through in vitro enzyme inhibition assays and cell-based proliferation assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of Multi-Leu Peptides against Proprotein Convertases
Peptide SequenceTarget EnzymeKᵢ (nM)Reference
Ac-LLLLRVKR-NH₂ (Multi-Leu)PACE422 ± 6[1][3]
Furin430 ± 10[1][3]
PC71690 ± 50
PC1/3114 ± 7
PC2590 ± 60
Ac-LLLRVKR-NH₂PACE418 ± 1[1]
Furin400 ± 10[1]
Ac-LLRVKR-NH₂PACE4240 ± 40[1]
Furin900 ± 70[1]
Ac-RVKR-NH₂PACE41600 ± 400
Furin1300 ± 100
Ac-[DLeu]LLLRVKR-NH₂PACE424

Kᵢ values are presented as mean ± standard deviation.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)Reference
DU145Prostate Cancer100 ± 10[1]
LNCaPProstate Cancer180 ± 60[1]
PC3Prostate Cancer> 300 (poor inhibition)[1]
HepG2Hepatocellular Carcinoma~150
Huh7Hepatocellular Carcinoma~200
HT1080Fibrosarcoma> 300

IC₅₀ values represent the concentration required for 50% inhibition of cell proliferation and are presented as mean ± standard deviation.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of the this compound.

Solid-Phase Peptide Synthesis of Ac-LLLLRVKR-NH₂

This protocol describes the manual solid-phase synthesis of the this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin to yield a C-terminally amidated peptide, followed by N-terminal acetylation.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, Fmoc-Leu-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride (B1165640)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for each amino acid in the sequence R-K-V-L-L-L-L):

    • In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 2.9 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

    • Confirm completion of the coupling reaction using a Kaiser test.

  • Repeat Steps 2 and 3 for each amino acid in the sequence, starting from Arginine and proceeding to the final Leucine.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection (from the last Leucine), wash the resin as in step 2.

    • Prepare an acetylation solution of 10% acetic anhydride and 5% DIPEA in DMF.

    • Add the acetylation solution to the resin and agitate for 30 minutes.

    • Drain and wash the resin with DMF (5 times) and DCM (5 times).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

G cluster_synthesis Solid-Phase Peptide Synthesis Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Arg(Pbf)-OH (HBTU/DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Loop Repeat Coupling and Deprotection for K, V, L, L, L, L Deprotection2->Coupling_Loop Acetylation N-terminal Acetylation (Acetic Anhydride/DIPEA) Coupling_Loop->Acetylation Cleavage Cleavage from Resin (TFA/TIS/H2O) Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Ac-LLLLRVKR-NH₂ Purification->Final_Peptide G cluster_inhibition_assay Enzyme Inhibition Assay Workflow Prepare_Reagents Prepare Reagents: - Serial dilutions of this compound - Diluted PACE4 enzyme - Diluted fluorogenic substrate Plate_Setup Set up 96-well plate: - Add buffer, inhibitor, and enzyme Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C for 15 min Plate_Setup->Pre_incubation Reaction_Start Initiate reaction with substrate Pre_incubation->Reaction_Start Measure_Fluorescence Measure fluorescence kinetically (Ex: 380 nm, Em: 460 nm) Reaction_Start->Measure_Fluorescence Data_Analysis Analyze data: - Calculate initial velocities - Determine % inhibition - Calculate IC₅₀ and Kᵢ Measure_Fluorescence->Data_Analysis Result Inhibitory Potency Data_Analysis->Result G cluster_pathway PACE4 Signaling Pathway in Prostate Cancer MultiLeu This compound PACE4 PACE4 MultiLeu->PACE4 Inhibition Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Pro_GF Pro-Growth Factors (e.g., pro-IGF-1, pro-TGF-β) PACE4->Cell_Cycle_Arrest Active_GF Active Growth Factors (e.g., IGF-1, TGF-β) Pro_GF->Active_GF Processing GF_Receptor Growth Factor Receptors Active_GF->GF_Receptor Binding Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) GF_Receptor->Signaling_Cascade Activation Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) Signaling_Cascade->Cell_Cycle_Progression Promotion Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation

References

The Role of Multi-Leu Peptides in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multi-Leu peptides, characterized by a sequence rich in leucine (B10760876) residues, have emerged as a significant area of investigation in cancer research. This technical guide synthesizes the current understanding of their primary role as potent and selective inhibitors of Proprotein Convertase Subtilisin/Kexin type 4 (PACE4), a key enzyme implicated in the progression of various cancers, most notably prostate cancer. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for their evaluation, and visualizes the underlying biological pathways and therapeutic strategies.

Introduction: The Emergence of Multi-Leu Peptides

The Multi-Leu (ML) peptide, with the core sequence Ac-LLLLRVKR-NH2, was identified as a potent inhibitor of PACE4, an enzyme overexpressed in prostate cancer and correlated with tumor progression.[1][2] The therapeutic potential of targeting PACE4 has driven the development and optimization of ML-peptides to enhance their stability, selectivity, and in vivo efficacy.[3][4] These peptides function by blocking the proteolytic activity of PACE4, which is crucial for the activation of various growth factors and other proteins involved in tumor growth and proliferation.[2][4]

Mechanism of Action: PACE4 Inhibition

The primary mechanism by which Multi-Leu peptides exert their anti-cancer effects is through the competitive inhibition of PACE4.[4] PACE4 is a serine protease that cleaves and activates a range of precursor proteins at paired basic amino acid residues.[5] In cancer, particularly prostate cancer, PACE4 is implicated in the activation of growth factors that promote cell proliferation and survival.[2][4] By binding to the active site of PACE4, the ML-peptide prevents the processing of these substrates, thereby disrupting the signaling pathways that drive tumor progression.[1][4] This inhibition leads to reduced cell proliferation, induction of G0/G1 cell cycle arrest, and in some cases, apoptosis.[1][5]

Signaling Pathway of PACE4 Inhibition by Multi-Leu Peptide

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Pro-Growth_Factors Pro-Growth Factors PACE4 PACE4 Enzyme Pro-Growth_Factors->PACE4 Activation Growth_Factor_Receptor Growth Factor Receptor Proliferation_Signaling Proliferation & Survival Signaling Cascade Growth_Factor_Receptor->Proliferation_Signaling Active_Growth_Factors Active Growth Factors PACE4->Active_Growth_Factors Cleavage Inhibition Inhibition PACE4->Inhibition Multi_Leu_Peptide This compound Multi_Leu_Peptide->PACE4 Active_Growth_Factors->Growth_Factor_Receptor Binding Cell_Proliferation Cell Proliferation & Survival Proliferation_Signaling->Cell_Proliferation Inhibition->Active_Growth_Factors Apoptosis Cell Cycle Arrest & Apoptosis Inhibition->Apoptosis

Caption: Signaling pathway illustrating PACE4-mediated activation of growth factors and its inhibition by Multi-Leu peptides, leading to reduced cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Multi-Leu peptides and their analogs in cancer research.

Table 1: In Vitro Inhibitory Activity of Multi-Leu Peptides

Peptide SequenceTarget EnzymeKi (nM)Cell LineIC50 (µM)Citation
Ac-LLLLRVKR-NH2 (ML-peptide)PACE422 ± 6DU145100 ± 10[4][5]
LNCaP180 ± 60[5]
Furin430 ± 10--[4]
Ac-[DLeu]LLLRVKR-NH2PACE4-LNCaP-[5]
Ac-[DLeu]LLLRVK-Amba (C23)PACE4---[3]
Ac-RLRLLKVL-NH2 (Scramble)PACE4>10,000--[2]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound Analogs

CompoundAnimal ModelDosingEffectCitation
Ac-[DLeu]LLLRVK-Amba (C23)LNCaP Xenograft2 mg/kg/day (systemic)Significantly inhibits tumor progression[3]
ML-peptide ProdrugLNCaP XenograftIntravenousSignificantly reduced tumor growth[3][6]
Ac-[d-Leu]LLLRVK-AmbaMouse4 mg/kg (intravenous)Half-life of 9 ± 3 min[3][7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of Multi-Leu peptides.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of Multi-Leu peptides against PACE4 and other proprotein convertases.

Methodology:

  • Recombinant human PACE4 and furin are used.

  • A fluorogenic substrate, such as pERTKR-AMC, is used to measure enzyme activity.

  • The peptide inhibitor is pre-incubated with the enzyme in assay buffer (e.g., 100 mM HEPES, 1 mM CaCl2, 0.5% Triton X-100, pH 7.5) for a defined period.

  • The reaction is initiated by the addition of the fluorogenic substrate.

  • The fluorescence intensity is measured over time using a microplate reader.

  • Ki values are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of Multi-Leu peptides on cancer cell lines.

Methodology:

  • Prostate cancer cell lines (e.g., DU145, LNCaP) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with increasing concentrations of the this compound or a control peptide.

  • After a 72-96 hour incubation period, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Following a 4-hour incubation, the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[5]

Cell Cycle Analysis

Objective: To determine the effect of Multi-Leu peptides on the cell cycle distribution of cancer cells.

Methodology:

  • Cancer cells are treated with the this compound for a specified duration (e.g., 48 hours).

  • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.[8]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Multi-Leu peptides in a living organism.

Methodology:

  • Athymic nude mice are subcutaneously injected with a suspension of human prostate cancer cells (e.g., LNCaP).

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The treatment group receives daily administrations of the this compound analog or prodrug via a specified route (e.g., intravenous, intratumoral).[7]

  • The control group receives a vehicle control.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[6]

Prodrug Strategy for Enhanced In Vivo Efficacy

A significant challenge with peptide-based therapeutics is their rapid in vivo clearance and poor stability.[3] To overcome these limitations, a prodrug strategy has been developed for the this compound.

Albumin-Binding Prodrug Workflow

cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cancer Cell Prodrug_Albumin ML-Peptide Prodrug (bound to Albumin) Free_Prodrug Free ML-Peptide Prodrug Prodrug_Albumin->Free_Prodrug Dissociation PSA Prostate-Specific Antigen (PSA) Free_Prodrug->PSA Accumulation at Tumor Site (EPR effect) Active_ML_Peptide Active ML-Peptide PSA->Active_ML_Peptide Cleavage of PSA-specific linker PACE4_Inhibition PACE4 Inhibition Active_ML_Peptide->PACE4_Inhibition Cellular Uptake

Caption: Workflow of the this compound albumin-binding prodrug strategy for targeted delivery and activation in the tumor microenvironment.

This approach involves conjugating the this compound to an albumin-binding moiety through a linker that is specifically cleaved by a tumor-associated enzyme, such as the prostate-specific antigen (PSA).[6] This strategy offers several advantages:

  • Increased Half-Life: Binding to albumin significantly reduces renal clearance, prolonging the circulation time of the peptide.[3]

  • Tumor Targeting: The enhanced permeability and retention (EPR) effect leads to the accumulation of the albumin-bound prodrug in the tumor tissue.

  • Specific Activation: The PSA-cleavable linker ensures that the active this compound is released preferentially in the tumor microenvironment where PSA is highly expressed, minimizing off-target effects.[6]

Conclusion and Future Directions

Multi-Leu peptides represent a promising class of targeted therapeutics for cancers where PACE4 plays a critical role. The development of the lead compound Ac-LLLLRVKR-NH2 and its subsequent optimization have demonstrated the potential of this approach. Future research will likely focus on:

  • Improving Pharmacokinetic Properties: Further refinement of prodrug strategies and exploration of alternative delivery systems to enhance bioavailability and reduce dosing frequency.

  • Expanding to Other Cancers: Investigating the role of PACE4 and the efficacy of Multi-Leu peptides in other malignancies.

  • Combination Therapies: Evaluating the synergistic effects of Multi-Leu peptides with existing chemotherapies and targeted agents.

The continued development of Multi-Leu peptides and their analogs holds significant promise for advancing the landscape of targeted cancer therapy.

References

Multi-Leu Peptides as Selective Modulators of Proprotein Convertase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertases (PCs) are a family of serine endoproteases that play a critical role in the post-translational modification and activation of a wide array of precursor proteins. Their involvement in numerous pathological processes, including cancer, viral infections, and metabolic diseases, has positioned them as attractive therapeutic targets. However, the high degree of homology within the PC family presents a significant challenge in developing selective inhibitors. This technical guide explores the emergence of multi-leucine (multi-Leu) peptides as a promising class of inhibitors that exhibit remarkable selectivity for specific PC members, particularly PACE4. We delve into the structure-activity relationships of these peptides, provide a comprehensive summary of their inhibitory activities, and detail the experimental protocols for their characterization. Furthermore, we visualize the key signaling pathways influenced by PC activity and the workflows for inhibitor discovery, offering a valuable resource for researchers in the field of drug development.

Introduction to Proprotein Convertases and Their Significance

The proprotein convertase family in mammals consists of nine members: furin, PC1/3, PC2, PC4, PACE4, PC5/6, PC7, SKI-1/S1P, and PCSK9.[1][2] The first seven members, often referred to as the furin-like PCs, recognize and cleave their substrates at single or paired basic amino acid residues, with a consensus cleavage motif of (K/R)-(X)n-(K/R)↓, where X is any amino acid and n can be 0, 2, 4, or 6.[3] This proteolytic processing is a crucial step in the maturation and activation of a diverse range of proteins, including hormones, growth factors, receptors, and enzymes.[1][2]

Given their central role in protein activation, it is not surprising that dysregulation of PC activity is implicated in a multitude of diseases. For instance, furin is exploited by numerous viruses, including HIV and influenza, for the processing of their envelope glycoproteins, a step essential for viral infectivity.[4] In the context of cancer, PCs such as furin and PACE4 are often overexpressed and contribute to tumor progression by activating growth factors and metalloproteinases that promote cell proliferation, invasion, and angiogenesis.[5] The development of potent and selective PC inhibitors, therefore, represents a promising therapeutic strategy.

The Emergence of Multi-Leu Peptides as Selective PC Inhibitors

The quest for selective PC inhibitors has been challenging due to the conserved nature of their active sites. A significant breakthrough came with the discovery that N-terminal extension of a basic peptide core with multiple leucine (B10760876) residues could confer remarkable selectivity. The prototypical multi-Leu peptide, Ac-LLLLRVKR-NH₂, was identified as a potent and selective inhibitor of PACE4 over the ubiquitously expressed furin.[6]

Structure-Activity Relationship of Multi-Leu Peptides

The selectivity of multi-Leu peptides appears to be driven by the hydrophobic interactions between the leucine residues and a less charged S4/S5 subsite in PACE4 compared to the highly anionic corresponding region in furin.[7] The number of leucine residues is critical for both potency and selectivity. Studies have shown that increasing the number of leucines from two to four progressively enhances the inhibitory activity against PACE4.[6] However, further extension beyond four leucines can lead to a decrease in potency.[6]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of multi-Leu peptides and other related peptide inhibitors against various proprotein convertases is typically quantified by determining their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). The following tables summarize the available quantitative data for a series of multi-Leu peptides and other relevant inhibitors against PACE4 and furin.

Peptide SequenceNumber of Leu ResiduesPACE4 Ki (nM)Furin Ki (nM)Selectivity (Furin Ki / PACE4 Ki)
Ac-RVKR-NH₂0>10,000>10,000-
Ac-LRVKR-NH₂1180 ± 201,200 ± 100~6.7
Ac-LLRVKR-NH₂245 ± 5950 ± 50~21.1
Ac-LLLRVKR-NH₂318 ± 3400 ± 30~22.2
Ac-LLLLRVKR-NH₂422 ± 6430 ± 10~19.5
Ac-LLLLLRVKR-NH₂580 ± 101,500 ± 200~18.8
Ac-LLLLLLRVKR-NH₂6300 ± 40>2,000>6.7

Table 1: Inhibitory constants (Ki) of a series of multi-Leu peptides against PACE4 and furin. Data is compiled from Levesque et al., J. Med. Chem. 2012.[6]

Cell LinePACE4 ExpressionIC50 of Ac-LLLLRVKR-NH₂ (µM)
DU145High100 ± 10
LNCaPHigh180 ± 60
PC3Low>500

Table 2: Half-maximal inhibitory concentration (IC50) of the this compound Ac-LLLLRVKR-NH₂ on the proliferation of prostate cancer cell lines with varying PACE4 expression levels. Data is from Levesque et al., J. Med. Chem. 2012.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.

Peptide Synthesis

Peptide inhibitors such as the multi-Leu series are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Acetic anhydride (B1165640)

Protocol:

  • Swell the Rink amide resin in DMF.

  • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Couple the first Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) to the resin using HBTU and DIPEA in DMF.

  • Wash the resin with DMF.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • For N-terminal acetylation, treat the deprotected N-terminus with acetic anhydride and DIPEA in DMF.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Proprotein Convertase Inhibition Assay

The inhibitory activity of the synthesized peptides is determined using a fluorogenic substrate-based enzymatic assay.

Materials:

  • Recombinant human furin and PACE4

  • Fluorogenic substrate (e.g., Boc-RVRR-AMC)

  • Assay buffer: 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100

  • Multi-Leu peptides and other inhibitors

  • 96-well black microplates

  • Fluorometric plate reader

Protocol:

  • Prepare serial dilutions of the peptide inhibitors in the assay buffer.

  • In a 96-well plate, add the recombinant enzyme (e.g., furin or PACE4) to each well.

  • Add the serially diluted peptide inhibitors to the wells and pre-incubate for 30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence (excitation at 380 nm, emission at 460 nm) over time using a fluorometric plate reader.

  • Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Calculate the Ki values using the Cheng-Prusoff equation, assuming competitive inhibition.

Cell Proliferation Assay (MTT Assay)

The effect of the multi-Leu peptides on the proliferation of cancer cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Prostate cancer cell lines (e.g., DU145, LNCaP, PC3)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound inhibitors

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound inhibitors for the desired duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 values by plotting the percentage of viability against the logarithm of the peptide concentration.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better understand the context in which multi-Leu peptides exert their effects and the process of their discovery, we provide diagrams of key signaling pathways and a typical experimental workflow.

Signaling Pathways

PACE4 is overexpressed in prostate cancer and plays a crucial role in promoting tumor growth and survival. It is involved in the processing of growth factors and their receptors, as well as in the regulation of apoptosis. Silencing of PACE4 has been shown to induce apoptosis through both the mitochondrial and endoplasmic reticulum stress pathways.[8]

PACE4_Prostate_Cancer cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell Growth_Factors_Pro Pro-Growth Factors (e.g., pro-GDF15) PACE4 PACE4 Growth_Factors_Pro->PACE4 processed by Growth_Factors_Active Active Growth Factors Receptor Growth Factor Receptor Growth_Factors_Active->Receptor binds Apoptosis Apoptosis PACE4->Apoptosis inhibits Proliferation Cell Proliferation & Survival Receptor->Proliferation activates Bax_Bcl2 ↑ Bax/Bcl-2 ratio ER_Stress ER Stress (↑ GRP78, p-PERK) Bax_Bcl2->Apoptosis induces Cytochrome_c Cytochrome c release Bax_Bcl2->Cytochrome_c leads to ER_Stress->Apoptosis induces Furin_Notch_Pathway cluster_golgi Golgi Apparatus cluster_membrane Cell Membrane cluster_nucleus Nucleus Pro_Notch Pro-Notch Receptor Furin Furin Pro_Notch->Furin processed by Mature_Notch Mature Heterodimeric Notch Receptor Furin->Mature_Notch Notch_Surface Notch Receptor Mature_Notch->Notch_Surface traffics to ADAM_Protease ADAM Protease Notch_Surface->ADAM_Protease cleavage at S2 Ligand Ligand (e.g., Delta, Jagged) Ligand->Notch_Surface binds gamma_Secretase γ-Secretase ADAM_Protease->gamma_Secretase cleavage at S3 NICD NICD gamma_Secretase->NICD releases CSL CSL NICD->CSL binds Gene_Expression Target Gene Expression CSL->Gene_Expression activates Peptide_Inhibitor_Workflow Library_Screening Peptide Library Screening (e.g., Positional Scanning) Hit_Identification Hit Identification & Validation Library_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization (e.g., Multi-Leu extension) SAR_Studies->Lead_Optimization In_Vitro_Characterization In Vitro Characterization (Ki, IC50, Selectivity) Lead_Optimization->In_Vitro_Characterization Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Characterization->Cell_Based_Assays In_Vivo_Studies In Vivo Animal Models Cell_Based_Assays->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

References

Intracellular Targets of Multi-Leu Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Multi-Leu peptide (Ac-LLLLRVKR-NH₂), a synthetic octapeptide, has emerged as a potent and selective inhibitor of proprotein convertase subtilisin/kexin (PCSK) enzymes, playing a crucial role in post-translational modification of proteins. This technical guide provides an in-depth overview of the intracellular targets of the this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. The primary focus is on its interaction with Proprotein Convertase Subtilisin/Kexin type 4 (PACE4), a key enzyme implicated in prostate cancer progression.

Primary Intracellular Target: PACE4

The principal intracellular target of the this compound is PACE4, a member of the PCSK family of serine endoproteases.[1][2][3] PACE4 is involved in the proteolytic maturation of a wide array of precursor proteins, including growth factors, hormones, and receptors, thereby regulating various cellular processes.[1][4] In the context of cancer, particularly prostate cancer, PACE4 is overexpressed and contributes to tumor growth and proliferation.[4][5]

The this compound exhibits a high affinity and selectivity for PACE4, effectively inhibiting its enzymatic activity.[1][6] This inhibitory action is crucial for its anti-proliferative effects on cancer cells.[1][7]

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the key quantitative data regarding the inhibitory potency of the this compound against PACE4 and its selectivity over the related proprotein convertase, furin.

Peptide SequenceTarget EnzymeInhibition Constant (Kᵢ)Cell LineIC₅₀ (Cell Proliferation)Reference
Ac-LLLLRVKR-NH₂PACE422 ± 6 nMDU145100 ± 10 µM[1][6]
Ac-LLLLRVKR-NH₂Furin430 ± 10 nMLNCaP180 ± 60 µM[1][6]
Ac-RLRLLKVL-NH₂ (Scrambled)PACE4>10 µM--[8]

Mechanism of Action: Induction of Apoptosis

Inhibition of PACE4 by the this compound in prostate cancer cells triggers a cascade of events leading to apoptosis, or programmed cell death. This occurs through the activation of both the mitochondrial and endoplasmic reticulum (ER) stress signaling pathways.[2][7]

Key molecular events following PACE4 inhibition include:

  • Increased Bax/Bcl-2 ratio: This disrupts the mitochondrial membrane potential.[7]

  • Cytochrome c release: The altered mitochondrial membrane permeability leads to the release of cytochrome c into the cytoplasm.[7]

  • Upregulation of ER stress markers: Increased expression of GRP78, GRP94, p-PERK, and p-eIF2α indicates the induction of the unfolded protein response.[2][7]

Signaling Pathway of PACE4 Inhibition

The following diagram illustrates the signaling pathway initiated by the this compound's inhibition of PACE4, leading to apoptosis in prostate cancer cells.

PACE4_Inhibition_Pathway Multi-Leu This compound PACE4 PACE4 Multi-Leu->PACE4 Inhibits GRP78 GRP78/GRP94 Multi-Leu->GRP78 PERK p-PERK Multi-Leu->PERK eIF2a p-eIF2α Multi-Leu->eIF2a BaxBcl2 ↑ Bax/Bcl-2 Ratio Multi-Leu->BaxBcl2 Active-Substrates Active Growth Factors PACE4->Active-Substrates Cleaves Proliferation Cell Proliferation & Survival Pro-Substrates Pro-Growth Factors (e.g., pro-GDF-15, pro-PRR) Pro-Substrates->PACE4 Active-Substrates->Proliferation Apoptosis Apoptosis eIF2a->Apoptosis CytC Cytochrome c Release BaxBcl2->CytC CytC->Apoptosis

Caption: PACE4 inhibition by this compound blocks pro-growth factor processing, leading to apoptosis via ER stress and mitochondrial pathways.

Key Substrates of PACE4 in Prostate Cancer

Recent studies have identified specific substrates of PACE4 that are critical for prostate cancer progression. The this compound's inhibitory effect on PACE4 prevents the cleavage and activation of these substrates.

  • Pro-growth differentiation factor-15 (pro-GDF-15): Identified as a specific substrate of PACE4 in prostate cancer.[1] Its processing is blocked by PACE4 inhibitors.

  • Prorenin receptor (PRR): Cleavage of PRR by PACE4 is essential for the growth of prostate cancer cells.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Enzyme Inhibition Assay (Determination of Kᵢ)

This protocol outlines the general steps for determining the inhibition constant (Kᵢ) of the this compound against PACE4.

Materials:

  • Recombinant human PACE4 and furin

  • Fluorogenic peptide substrate for PCSKs (e.g., pERTKR-AMC)

  • This compound and control peptides

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 0.5% Triton X-100, 1 mM CaCl₂, 1 µM ZnCl₂)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the this compound in the assay buffer.

  • In each well of the microplate, add the recombinant enzyme (PACE4 or furin) and the corresponding concentration of the inhibitor or vehicle control.

  • Incubate the enzyme-inhibitor mixture at 37°C for 30 minutes to allow for binding.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately monitor the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for 30-60 minutes at 37°C.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the enzyme for the substrate.[10]

MTT Cell Proliferation Assay (Determination of IC₅₀)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Prostate cancer cell lines (e.g., DU145, LNCaP)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplates

  • Microplate spectrophotometer

Procedure:

  • Seed the prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound for 48-72 hours. Include untreated cells as a control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the peptide concentration.[6][8]

Cellular Uptake Assay using Flow Cytometry (FACS)

This protocol is used to quantify the internalization of a fluorescently labeled this compound into cells.

Materials:

  • FITC-labeled this compound

  • Prostate cancer cell lines

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Culture the prostate cancer cells to 70-80% confluency.

  • Incubate the cells with the FITC-labeled this compound at a final concentration of 1-10 µM for 1-4 hours at 37°C.

  • After incubation, wash the cells twice with cold PBS to remove any unbound peptide.

  • Detach the cells using Trypsin-EDTA and resuspend them in PBS.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the FITC channel.

  • Quantify the mean fluorescence intensity to determine the relative amount of peptide uptake.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound mix_enzyme_inhibitor Mix enzyme and inhibitor in 96-well plate prep_inhibitor->mix_enzyme_inhibitor prep_enzyme Prepare enzyme solution (PACE4/furin) prep_enzyme->mix_enzyme_inhibitor prep_substrate Prepare fluorogenic substrate solution add_substrate Add substrate to initiate reaction prep_substrate->add_substrate incubate Incubate at 37°C (30 min) mix_enzyme_inhibitor->incubate incubate->add_substrate read_fluorescence Monitor fluorescence (30-60 min) add_substrate->read_fluorescence calc_velocity Calculate initial reaction velocities read_fluorescence->calc_velocity calc_ic50 Determine IC₅₀ calc_velocity->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for determining the inhibition constant (Kᵢ) of the this compound.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_data_acquisition Data Acquisition & Analysis seed_cells Seed cells in 96-well plate treat_cells Treat with Multi-Leu peptide (48-72h) seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate at 37°C (4 hours) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability determine_ic50 Determine IC₅₀ calc_viability->determine_ic50

Caption: Workflow for the MTT cell proliferation assay.

Conclusion

The this compound is a highly specific and potent inhibitor of the intracellular enzyme PACE4. Its mechanism of action involves the disruption of pro-growth factor processing, leading to the induction of apoptosis in prostate cancer cells through the ER stress and mitochondrial signaling pathways. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize and develop this compound-based therapeutics. The continued investigation into the intracellular targets and mechanisms of this peptide holds significant promise for the development of novel anti-cancer agents.

References

Unraveling the Anti-Proliferative Effects of Multi-Leu Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anti-proliferative effects of the Multi-Leu peptide, a selective inhibitor of the proprotein convertase PACE4. The overexpression of PACE4 has been implicated in the progression of several cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The anti-proliferative efficacy of the this compound has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data from published studies, providing a comparative overview of its inhibitory activity.

Table 1: Inhibitory Potency of this compound

ParameterValueCell Line(s) / TargetReference
Sequence Ac-LLLLRVKR-NH₂-[1][2]
Target Proprotein Convertase PACE4-[3][4]
Inhibitory Constant (Kᵢ) for PACE4 ~20 nMRecombinant PACE4[2]
Selectivity ~20-fold over furinRecombinant PACE4 and furin[1][2]

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
DU145 Prostate Cancer100 ± 10[5]
LNCaP Prostate Cancer180 ± 60[5]
ZR-75-1 Breast Cancer100[2]
PC3 Prostate CancerPoor inhibition[5]

Table 3: Effects on Cell Cycle Distribution in LNCaP Cells

Treatment% of Cells in G₀/G₁ Phase% of Cells in S PhaseReference
Control BaselineBaseline[5]
100 µM this compound IncreasedDecreased[5]
200 µM this compound Further IncreasedFurther Decreased[5]

Core Signaling Pathways

The anti-proliferative effects of the this compound are mediated through the inhibition of PACE4, which in turn affects downstream signaling pathways crucial for cancer cell growth and survival.

PACE4_Signaling_Pathway Multi_Leu This compound PACE4 PACE4 Multi_Leu->PACE4 Inhibits Active_GF Active Growth Factors (e.g., IGF-2) PACE4->Active_GF Activates G0G1_Arrest G₀/G₁ Cell Cycle Arrest PACE4->G0G1_Arrest Inhibition leads to Active_MMPs Active MMPs (e.g., MMP9) PACE4->Active_MMPs Activates Apoptosis Apoptosis PACE4->Apoptosis Inhibition induces Pro_GF Pro-Growth Factors (e.g., pro-IGF-2) Pro_GF->PACE4 GF_Receptor Growth Factor Receptor Active_GF->GF_Receptor Binds Proliferation_Pathway Proliferation Signaling (e.g., Raf-MEK-ERK) GF_Receptor->Proliferation_Pathway Activates Cell_Proliferation Cell Proliferation Proliferation_Pathway->Cell_Proliferation Pro_MMPs Pro-MMPs (e.g., pro-MMP9) Pro_MMPs->PACE4 Invasion_Metastasis Invasion & Metastasis Active_MMPs->Invasion_Metastasis ER_Stress Endoplasmic Reticulum Stress GRP78 Increased GRP78 ER_Stress->GRP78 Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Bax_Bcl2 Increased Bax/Bcl-2 ratio Mitochondrial_Pathway->Bax_Bcl2 Apoptosis->ER_Stress Apoptosis->Mitochondrial_Pathway

Caption: PACE4 signaling pathway and the inhibitory effect of this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the anti-proliferative effects of the this compound.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., DU145, LNCaP) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat the cells with various concentrations of the this compound (e.g., 0, 10, 50, 100, 200, 300 µM) for a specified period (e.g., 48, 72, or 96 hours). Include a vehicle control (the solvent used to dissolve the peptide).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed cells in 96-well plate Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with this compound (various concentrations) Incubate_48_96h Incubate for 48-96h Treat_Cells->Incubate_48_96h Add_MTT Add MTT solution Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data (IC₅₀) Read_Absorbance->Analyze_Data

Caption: Workflow for the MTT cell proliferation assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G₀/G₁, S, and G₂/M).

Principle: Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in different phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the this compound at desired concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

  • Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases.

Cell_Cycle_Analysis_Workflow Treat Treat cells with This compound Harvest Harvest and wash cells Treat->Harvest Fix Fix cells in 70% ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify cell cycle phases (G₀/G₁, S, G₂/M) Analyze->Quantify

Caption: Workflow for cell cycle analysis using flow cytometry.

Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to assess the levels of proteins involved in the PACE4 signaling pathway.

Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • Gel Electrophoresis: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., PACE4, p27, Cyclin D1, Bax, Bcl-2, GRP78) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Extract Protein Extraction from treated cells Electrophoresis SDS-PAGE Extract->Electrophoresis Transfer Protein Transfer to Membrane Electrophoresis->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection (ECL) Secondary_Ab->Detect Analyze Analysis and Quantification Detect->Analyze

Caption: General workflow for Western blotting.

This technical guide provides a solid foundation for understanding and investigating the anti-proliferative effects of the this compound. The provided data, protocols, and pathway diagrams are intended to be a valuable resource for researchers in the field of cancer biology and drug development.

References

Methodological & Application

Application Notes and Protocols for Multi-Leu Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-leucine (Multi-Leu) and leucine-rich peptides are sequences characterized by a high content of the hydrophobic amino acid leucine (B10760876). While crucial for studying protein-protein interactions, developing therapeutic peptides, and understanding cellular signaling, their synthesis presents significant challenges. The inherent hydrophobicity of leucine residues promotes strong interchain aggregation during solid-phase peptide synthesis (SPPS), leading to incomplete reactions, low yields, and difficult purification.[1][2] This document provides detailed protocols and strategies to overcome these difficulties and successfully synthesize multi-leu peptides.

Challenges in Multi-Leu Peptide Synthesis

The primary obstacle in synthesizing peptides with multiple leucine residues is the tendency of the growing peptide chains to aggregate on the solid support. This aggregation is driven by the formation of secondary structures, such as β-sheets, between the hydrophobic peptide backbones.[3][4] This phenomenon can lead to:

  • Poor Solvation: The aggregated peptide-resin matrix is poorly solvated by the reaction solvents.

  • Incomplete Reactions: Reagents cannot efficiently access the reactive sites, resulting in incomplete deprotection and coupling steps.

  • Low Yield and Purity: The final crude product contains a high percentage of deletion sequences and other impurities, complicating purification.[5]

To address these challenges, several advanced synthesis strategies have been developed to disrupt peptide chain aggregation and improve synthesis outcomes.

Strategies for Overcoming Aggregation

Several methods can be employed to enhance the synthesis of difficult, hydrophobic sequences like multi-leu peptides. These include the use of specialized resins, solubilizing tags, backbone protection, and structure-disrupting dipeptides.

ArgTag Strategy

A C-terminal hexa-arginine tag ("ArgTag") can be introduced to improve the solubility and suppress the aggregation of the growing peptide chain. This positively charged tag promotes a helical structure and is compatible with a wide range of resins and synthesis scales. The ArgTag can be enzymatically removed after synthesis under mild conditions.[3][6][7]

Backbone Protection with Hmb

The 2-hydroxy-4-methoxybenzyl (Hmb) group can be used to protect the backbone amide of a key residue. This protection disrupts the hydrogen bonding between peptide chains, which is a primary cause of aggregation. The Hmb group is introduced on a specific amino acid and is removed during the final cleavage from the resin.[4][8][9][10]

Pseudoproline Dipeptides

Pseudoproline dipeptides are derivatives of serine or threonine that introduce a "kink" in the peptide backbone, similar to proline. This structural disruption effectively breaks up the formation of secondary structures that lead to aggregation. These dipeptides are incorporated at strategic positions within the peptide sequence and are converted back to the native serine or threonine residues during the final acid cleavage.[11][12][13][14]

Experimental Protocols

This section details the protocol for synthesizing a model this compound, Ac-Leu-Leu-Leu-Leu-Leu-CONH₂, using the aforementioned strategies.

General Fmoc-SPPS Protocol

The following is a standard protocol for Fmoc-based solid-phase peptide synthesis. Specific modifications for the ArgTag, Hmb, and Pseudoproline strategies are detailed in the subsequent sections.

Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.[15]

  • Drain the DMF.

Fmoc Deprotection:

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10 minutes.[15]

  • Wash the resin thoroughly with DMF (5-7 times).[15]

  • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in blue beads).[15]

Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), a coupling reagent like HBTU (3.95 equivalents), and HOBt (4 equivalents) in a minimal amount of DMF.[15]

  • Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.[15]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Wash the resin with DMF and Dichloromethane (DCM).

  • Perform a Kaiser test to confirm the completion of the coupling (a negative test indicates a complete reaction).

Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, typically Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water).[16]

  • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours.[15]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification:

  • The crude peptide can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[17]

Protocol Modifications for Difficult Sequences

Using the ArgTag:

  • Synthesis: Synthesize the target peptide with a C-terminal hexa-arginine tag (e.g., Ac-Leu-Leu-Leu-Leu-Leu-Arg-Arg-Arg-Arg-Arg-Arg-Resin).

  • Cleavage: Cleave the peptide from the resin as described in the general protocol.

  • ArgTag Removal:

    • Dissolve the crude peptide in an aqueous buffer.

    • Add Carboxypeptidase B (CPB) to selectively cleave the C-terminal arginine residues.

    • Monitor the reaction by HPLC until the tag is completely removed.

    • Purify the native peptide by RP-HPLC.[3]

Incorporating Hmb Protection:

  • Synthesis: At a strategic position in the peptide sequence (e.g., the third leucine), use an N,O-bis(Fmoc) derivative of an N-(2-hydroxy-4-methoxybenzyl) amino acid (e.g., Fmoc-Leu(Hmb)-OH) in the coupling step.[4]

  • Cleavage: The Hmb group is stable to the piperidine used for Fmoc deprotection but is cleaved during the final TFA cleavage step.[18]

Using Pseudoproline Dipeptides:

  • Synthesis: Replace a dipeptide unit within the sequence with a commercially available pseudoproline dipeptide. For a multi-leu sequence, a pseudoproline can be introduced if a serine or threonine is present in or near the leucine-rich region. If the native sequence does not contain Ser or Thr, this method is not applicable. For a sequence like Ac-Leu-Ser-Leu-Leu-Leu-CONH₂, one could use Fmoc-Leu-Ser(ψMe,MePro)-OH for the first two residues.

  • Cleavage: The oxazolidine (B1195125) ring of the pseudoproline is cleaved by TFA during the final cleavage step, regenerating the native serine or threonine residue.[12][13]

Data Presentation

The success of synthesizing difficult peptides is often measured by the yield and purity of the crude product before purification. The following table summarizes typical outcomes for the synthesis of a model difficult peptide, the acyl carrier protein (65-74) fragment, using different strategies.

Synthesis StrategyCrude Product Purity (%)Overall Yield (%)Reference
Standard Fmoc-SPPS<10Low[4]
Hmb Backbone Protection>70Improved[4]
Pseudoproline Dipeptides>80Significantly Improved[19]
ArgTagConsistently ImprovedImproved[3][6]

Note: Yield and purity are highly sequence-dependent. The values presented are illustrative for a known difficult sequence and may vary for other multi-leu peptides.

Signaling Pathways and Experimental Workflows

Leucine and the mTOR Signaling Pathway

Leucine is a key activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[2][20] Understanding this pathway is crucial for researchers working with leucine-rich peptides that may have therapeutic applications related to muscle growth and metabolism.

mTOR_Signaling Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates (inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes 4EBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: The mTOR signaling pathway activated by leucine.

Experimental Workflow for this compound Synthesis and Analysis

The following diagram outlines the general workflow for the synthesis, purification, and characterization of a this compound.

Peptide_Synthesis_Workflow Resin_Prep Resin Swelling SPPS_Cycle Iterative Fmoc-SPPS Cycles (Deprotection & Coupling) Resin_Prep->SPPS_Cycle Cleavage Cleavage from Resin & Side-chain Deprotection SPPS_Cycle->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Characterization (Mass Spec, HPLC) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Workflow for this compound synthesis.

Conclusion

The synthesis of multi-leu peptides, while challenging, can be successfully achieved through the strategic application of techniques designed to mitigate on-resin aggregation. The use of solubilizing tags like the ArgTag, backbone protection with Hmb, and structure-disrupting pseudoproline dipeptides can significantly improve the yield and purity of these difficult sequences. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to effectively produce multi-leu peptides for a wide range of applications, from basic research to drug development.

References

Purification of Multi-Leu Peptides Using RP-HPLC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-leucine (Multi-Leu) peptides, characterized by repeating leucine (B10760876) residues, are highly hydrophobic and prone to aggregation. These properties present significant challenges for their purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for purifying such peptides, leveraging hydrophobic interactions between the peptide and the stationary phase.[1] This document provides detailed application notes and protocols to optimize the purification of Multi-Leu peptides, ensuring high purity and recovery.

The primary challenges in purifying hydrophobic peptides like Multi-Leu peptides include poor solubility in aqueous mobile phases, strong retention on reversed-phase columns leading to potential irreversible binding, and a tendency to aggregate, which results in broad or tailing peaks.[2] Strategies to overcome these challenges often involve careful selection of HPLC columns, optimization of mobile phase composition, and adjustment of chromatographic conditions such as temperature and gradient slope.

Key Experimental Parameters & Optimization

Successful purification of Multi-Leu peptides hinges on the careful optimization of several key parameters. The interplay between the stationary phase, mobile phase, and peptide characteristics is crucial for achieving high resolution and recovery.

Stationary Phase Selection

The choice of stationary phase is critical for managing the strong hydrophobic interactions of Multi-Leu peptides.

  • Column Chemistry : C4 and C8 columns are often preferred over the more common C18 columns for highly hydrophobic peptides.[3] The shorter alkyl chains reduce the risk of irreversible binding and improve peptide recovery.

  • Pore Size : A pore size of 300 Å is recommended for peptides to prevent restricted diffusion and improve peak shape.[3]

Mobile Phase Composition

The mobile phase composition directly influences peptide solubility, retention, and peak shape.

  • Organic Solvents : Acetonitrile (B52724) (ACN) is the most common organic modifier due to its low viscosity and UV cutoff.[4] For extremely hydrophobic peptides, solvents like isopropanol (B130326) or n-propanol can enhance solubility and recovery.[3][4]

  • Ion-Pairing Agents : Trifluoroacetic acid (TFA) at a concentration of 0.1% is widely used as an ion-pairing agent to improve peak sharpness by masking silanol (B1196071) interactions on the silica-based stationary phase.[2][3] Formic acid (FA) is an alternative when mass spectrometry (MS) detection is required, though it may compromise chromatographic resolution.[2][5] Difluoroacetic acid (DFA) can offer a balance between good chromatographic performance and MS compatibility.[5]

Gradient Elution

A shallow gradient is generally recommended to effectively separate the target peptide from closely eluting impurities.[3]

Temperature Control

Operating the column at elevated temperatures (e.g., 40-60 °C) can significantly improve the purification of hydrophobic peptides.[3] Increased temperature enhances peptide solubility, reduces mobile phase viscosity, and often leads to better peak symmetry.[3][6]

Data Presentation: Summary of Key Parameters

The following tables summarize critical parameters for the purification of hydrophobic peptides, applicable to Multi-Leu peptides.

Table 1: Recommended HPLC Column Characteristics

ParameterRecommendationRationale
Stationary Phase C4 or C8Reduces strong hydrophobic interactions, improving recovery.[3]
Pore Size 300 ÅPrevents restricted diffusion for better peak shape.[3]
Particle Size 5 µmStandard for good efficiency and backpressure.

Table 2: Mobile Phase Composition

ComponentConcentration/TypePurpose
Mobile Phase A 0.1% TFA in HPLC-grade WaterAqueous phase with ion-pairing agent.[3]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic phase for elution.[3]
Alternative Solvents n-Propanol, IsopropanolCan improve solubility of very hydrophobic peptides.[3][4]

Table 3: Optimized Chromatographic Conditions

ParameterRecommended SettingImpact on Separation
Gradient Shallow (e.g., 0.5-1% B/min)Improves resolution of closely eluting species.[3]
Flow Rate Per manufacturer's specificationLower flow rates can sometimes enhance resolution.[3]
Temperature 40 - 60 °CIncreases solubility, improves peak shape.[3][6]
Detection Wavelength 210-220 nmStrong absorbance of the peptide bond for sensitive detection.[3]

Experimental Protocols

This section provides a detailed protocol for the purification of a generic Multi-Leu peptide. This protocol should be considered a starting point and may require further optimization.

Materials and Reagents
  • Crude, lyophilized this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Dimethyl Sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Preparative or semi-preparative HPLC system with a UV detector

  • C4 or C8 reversed-phase column (e.g., 10 mm ID x 250 mm L, 5 µm, 300 Å)

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To 1 L of HPLC-grade water, add 1 mL of TFA to achieve a 0.1% (v/v) concentration. Degas the solution thoroughly.[3]

  • Mobile Phase B (Organic): To 1 L of HPLC-grade acetonitrile, add 1 mL of TFA to achieve a 0.1% (v/v) concentration. Degas the solution thoroughly.[3]

Sample Preparation

Due to the high hydrophobicity of Multi-Leu peptides, proper sample preparation is crucial to avoid precipitation.

  • Weigh approximately 5 mg of the crude peptide into a clean glass vial.

  • Add 100 µL of DMSO to the vial.[3]

  • Vortex gently until the peptide is fully dissolved.

  • Slowly add 900 µL of Mobile Phase A while vortexing to create a 1 mL stock solution. If precipitation occurs, a higher initial percentage of organic solvent may be necessary for dilution.[3]

HPLC Method
  • Column Equilibration: Equilibrate the C4 or C8 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes or until a stable baseline is achieved.[3]

  • Injection: Inject 100-200 µL of the prepared sample.

  • Gradient Elution:

    • 0-5 min: Isocratic hold at 5% B.

    • 5-45 min: Linear gradient from 5% to 65% B (a shallow gradient of 1.5% B/min).[3]

    • 45-50 min: Linear gradient from 65% to 95% B (column wash).

    • 50-55 min: Hold at 95% B (column wash).

    • 55-60 min: Return to 5% B.

    • 60-70 min: Hold at 5% B (re-equilibration).[3]

  • Detection: Monitor the absorbance at 215 nm.[3]

  • Fraction Collection: Collect fractions (e.g., 1 mL) across the main peak(s).

Post-Purification Analysis
  • Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

  • Pool the fractions containing the peptide of desired purity.

  • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Mandatory Visualizations

Experimental Workflow for this compound Purification

G cluster_prep Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification start Start: Crude this compound dissolve Dissolve in DMSO start->dissolve dilute Dilute with Mobile Phase A dissolve->dilute equilibrate Equilibrate C4/C8 Column dilute->equilibrate inject Inject Sample equilibrate->inject gradient Gradient Elution (ACN/H2O/TFA) inject->gradient detect UV Detection (215 nm) gradient->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilization pool->lyophilize end End: Purified this compound lyophilize->end

Caption: Workflow for the purification of Multi-Leu peptides using RP-HPLC.

Troubleshooting Common Issues

Table 4: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing/Broadening) - Peptide aggregation- Secondary interactions with stationary phase- Increase column temperature (40-60 °C).[2]- Optimize TFA concentration.[2]- Consider alternative ion-pairing agents (DFA).
Low Recovery - Irreversible binding to the column- Poor solubility- Use a less hydrophobic column (C4 or C8).[3]- Increase column temperature.[2]- Use stronger sample dissolution solvents (DMSO, isopropanol).[2]
Ghost Peaks - Carryover from previous injection- Implement a high-organic wash step at the end of the gradient.[3]- Clean the injector and sample loop.
Peptide Precipitation - Low organic solvent concentration in the sample diluent- Dissolve the sample in a small amount of strong organic solvent (e.g., DMSO) before diluting with the mobile phase.[3][]

References

Application Notes and Protocols for Multi-Leu Peptide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Multi-Leu peptide, with the sequence Ac-LLLLRVKR-NH₂, is a potent and selective inhibitor of the proprotein convertase PACE4 (Paired basic Amino acid Cleaving Enzyme 4).[1][2][3] PACE4 is a serine protease that plays a critical role in the activation of various precursor proteins, including growth factors, metalloproteinases, and receptors that are implicated in cancer progression.[1][4][5] Overexpression of PACE4 has been correlated with the progression of several cancers, including prostate, liver, and lung cancer.[1][5][6] The this compound exerts its antiproliferative effects by entering the cell and targeting intracellular PACE4, thereby inhibiting the processing of substrates essential for tumor growth and survival.[2][5] This document provides detailed application notes and protocols for the utilization of the this compound in cell culture experiments.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of the this compound in various cancer cell lines, demonstrating its dose-dependent antiproliferative effects.

Cell LineCancer TypeIC₅₀ (µM)Assay DurationReference
DU145Prostate Cancer100 ± 1072 hours[2]
LNCaPProstate Cancer180 ± 6072 hours[2]
HepG2Hepatocellular Carcinoma~15096 hours[1]
Huh7Hepatocellular Carcinoma~10096 hours[1]
HT1080Fibrosarcoma~20096 hours[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile stock solution of the this compound for use in cell culture.

Materials:

  • This compound (Ac-LLLLRVKR-NH₂) powder

  • Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

  • Sterile conical tubes (1.5 mL or 2 mL)

  • 0.22 µm sterile syringe filter

Procedure:

  • Peptide Reconstitution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • To prepare a 10 mM stock solution, reconstitute the peptide in sterile, nuclease-free water or PBS. For example, for 1 mg of peptide (assuming a molecular weight of approximately 1000 g/mol ), add 100 µL of solvent.

    • Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Sonication can be used if the peptide is difficult to dissolve.

  • Sterile Filtration:

    • To ensure sterility, filter the peptide stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the antiproliferative effects of the this compound on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., DU145, LNCaP)

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • Scrambled control peptide (e.g., Ac-RLRLLKVL-NH₂) stock solution (10 mM)[1]

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1,500-2,500 cells per well in 100 µL of complete culture medium.[2]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the this compound and the scrambled control peptide in complete culture medium to achieve final concentrations ranging from 1 µM to 300 µM.[1] Also include a vehicle control (medium with the same concentration of the peptide solvent).

    • After 24 hours of cell seeding, carefully remove the medium from each well and replace it with 100 µL of the medium containing the different peptide concentrations.

    • Incubate the plate for 72 to 96 hours at 37°C in a 5% CO₂ incubator.[1][2]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of the this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., LNCaP)

  • 6-well cell culture plates

  • This compound stock solution (10 mM)

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of the this compound (e.g., 100 µM and 200 µM) or a vehicle control for 96 hours.[2]

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content to determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Peptide_Prep Prepare this compound Stock Solution Peptide_Treatment Treat Cells with this compound Peptide_Prep->Peptide_Treatment Cell_Seeding Seed Cells in Culture Plates Cell_Seeding->Peptide_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Peptide_Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Peptide_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot for Signaling Proteins Peptide_Treatment->Western_Blot Data_Analysis Analyze Data and Interpret Results Proliferation_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for studying this compound effects.

signaling_pathway MultiLeu This compound PACE4 Intracellular PACE4 MultiLeu->PACE4 Inhibits CellMembrane ------------------ Cell Membrane ------------------ ActiveFactors Active Growth Factors / Metalloproteinases PACE4->ActiveFactors Activates Bcl2 Bcl-2 Family Regulation PACE4->Bcl2 Regulates ProGrowthFactors Pro-Growth Factors / Pro-Metalloproteinases ProGrowthFactors->PACE4 GrowthSignal Pro-Proliferative Signaling ActiveFactors->GrowthSignal Proliferation Cell Proliferation & Survival GrowthSignal->Proliferation Apoptosis Apoptosis GrowthSignal->Apoptosis Inhibits CytoC Cytochrome c Release Bcl2->CytoC CytoC->Apoptosis

Caption: this compound's mechanism of action via PACE4 inhibition.

References

Application Notes and Protocols for In Vitro Studies with Multi-Leu Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-leucine (Multi-Leu) peptides, characterized by the presence of multiple leucine (B10760876) residues, are emerging as significant tools in biomedical research, particularly in cancer biology. A prominent example is the Ac-LLLLRVKR-NH₂ peptide, a potent and selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 4 (PACE4).[1][2][3] PACE4 is a crucial enzyme involved in the maturation of various precursor proteins, including growth factors that are pivotal for tumor progression.[4][5] Consequently, the Multi-Leu peptide Ac-LLLLRVKR-NH₂ serves as a valuable agent for investigating PACE4-mediated cellular processes and as a potential therapeutic lead.

These application notes provide a comprehensive guide for the utilization of the Ac-LLLLRVKR-NH₂ this compound in in vitro studies, detailing effective concentrations, experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Summary

The effective concentration of the Ac-LLLLRVKR-NH₂ this compound is assay- and cell-line-dependent. The following table summarizes the key quantitative data from published in vitro studies.

ParameterCell LineValueApplicationReference
Inhibitory Constant (Ki) -22 ± 6 nMPACE4 Enzymatic Inhibition[2]
430 ± 10 nMFurin Enzymatic Inhibition[2]
Half-Maximal Inhibitory Concentration (IC50) DU145 (Prostate Cancer)100 ± 10 µMCell Proliferation[1][6]
LNCaP (Prostate Cancer)180 ± 60 µMCell Proliferation[1][6]
ZR-75-1 (Breast Cancer)100 µMCell Proliferation[2]
Effective Concentration LNCaP (Prostate Cancer)100 - 200 µMCell Cycle Arrest[1]
HepG2, Huh7, HT10801 - 300 µMDose-Response Inhibition of Cell Proliferation[4]

Signaling Pathway

The Ac-LLLLRVKR-NH₂ this compound primarily functions by inhibiting the enzymatic activity of PACE4. This inhibition prevents the proteolytic processing and activation of various pro-proteins, including growth factors essential for cell cycle progression. The downstream effect is an arrest of the cell cycle at the G0/G1 phase, leading to a reduction in cell proliferation and, in some cases, apoptosis.[1][3][5]

G1 cluster_0 Cell Exterior cluster_1 Intracellular Pro-Growth_Factors Pro-Growth Factors PACE4 PACE4 Pro-Growth_Factors->PACE4 Processing Multi_Leu_Peptide This compound (Ac-LLLLRVKR-NH₂) Multi_Leu_Peptide->PACE4 Inhibition Cell_Cycle_Arrest G0/G1 Arrest Active_Growth_Factors Active Growth Factors PACE4->Active_Growth_Factors Activation Cell_Cycle_Progression G1/S Phase Progression Active_Growth_Factors->Cell_Cycle_Progression Cell_Proliferation Cell Proliferation Cell_Cycle_Progression->Cell_Proliferation

Caption: Inhibition of PACE4 by this compound, leading to cell cycle arrest.

Experimental Protocols

The following are detailed protocols for key in vitro experiments involving the Ac-LLLLRVKR-NH₂ this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the effect of the this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., DU145, LNCaP)

  • Complete cell culture medium

  • Ac-LLLLRVKR-NH₂ this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or acidic isopropanol (B130326)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the this compound in serum-free medium. The concentration range can vary, but a starting point of 1 µM to 300 µM is recommended.[4] Remove the existing medium from the wells and add 100 µL of the peptide dilutions. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20-25 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or acidic isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 550 nm (with a reference wavelength of 650 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis (DNA Content Analysis)

This protocol is used to assess the effect of the this compound on cell cycle distribution.

Materials:

  • Cancer cell lines (e.g., LNCaP)

  • Complete cell culture medium

  • Ac-LLLLRVKR-NH₂ this compound (e.g., 100 µM and 200 µM)[1]

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 60-70% confluency. Treat the cells with the desired concentrations of the this compound for 96 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram illustrates a general workflow for in vitro studies using the this compound.

G2 cluster_assays In Vitro Assays Start Start: Hypothesis (e.g., this compound inhibits proliferation) Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Peptide_Prep Peptide Preparation & Dilution Start->Peptide_Prep Treatment Cell Treatment with This compound Cell_Culture->Treatment Peptide_Prep->Treatment Incubation Incubation (Time & Conditions) Treatment->Incubation Proliferation_Assay Proliferation Assay (e.g., MTT) Incubation->Proliferation_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., Flow Cytometry) Incubation->Cell_Cycle_Assay Apoptosis_Assay Apoptosis Assay (Optional) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50, Cell Cycle Distribution) Proliferation_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro studies with Multi-Leu peptides.

Conclusion

The Ac-LLLLRVKR-NH₂ this compound is a specific and effective tool for the in vitro investigation of PACE4 function in cancer cells. The provided protocols and concentration guidelines offer a solid foundation for researchers to explore the anti-proliferative effects of this peptide and its potential as a therapeutic agent. Further studies may be required to identify the specific substrates of PACE4 and the full spectrum of signaling pathways involved.[6]

References

Application Notes and Protocols for Determining Multi-Leu Peptide Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for assessing the cytotoxic effects of a Multi-Leu peptide on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The this compound, with the sequence Ac-LLLLRVKR-NH2, is a known inhibitor of Proprotein Convertase Subtilisin/Kexin type 4 (PACE4), which is implicated in the progression of certain cancers, such as prostate cancer.[1][2] The MTT assay is a widely used colorimetric method to evaluate cell viability and metabolic activity.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][5] The concentration of these formazan crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable, metabolically active cells.[3][5]

These application notes will cover the principles of the MTT assay, a detailed experimental protocol, data analysis, and presentation. Additionally, visual representations of the experimental workflow and a relevant cell death signaling pathway are provided to facilitate understanding.

Principle of the MTT Assay

The MTT assay is based on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living cells.[6] These enzymes cleave the tetrazolium ring of MTT, resulting in the formation of insoluble, purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.[7] A solubilization agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[5] A decrease in the absorbance of treated cells compared to untreated control cells indicates a reduction in cell viability and suggests a cytotoxic effect of the tested compound.

Experimental Protocols

This section details the necessary reagents, equipment, and a step-by-step procedure for conducting an MTT assay to determine the cytotoxicity of a this compound.

Materials and Reagents
  • This compound (Ac-LLLLRVKR-NH2)

  • Target cancer cell line (e.g., DU145 or LNCaP prostate cancer cells)[1]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator at 37°C with 5% CO2

  • Sterile serological pipettes

  • Trypsin-EDTA solution

  • Hemocytometer or automated cell counter

Reagent Preparation
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the this compound by dissolving it in sterile, nuclease-free water or an appropriate buffer. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[7] Vortex the solution until the MTT is completely dissolved. Sterilize the solution by passing it through a 0.22 µm syringe filter. Protect the solution from light by wrapping the tube in aluminum foil and store it at 4°C for up to one month.[7]

  • Cell Culture: Culture the selected cancer cell line in a T-75 flask with complete medium in a humidified incubator at 37°C with 5% CO2. Passage the cells regularly to maintain them in the exponential growth phase.

Experimental Procedure

The following workflow diagram illustrates the key steps of the MTT assay.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Peptide_Treatment 3. Treat with this compound Cell_Seeding->Peptide_Treatment Incubation_24h 4. Incubate for 24-72 hours Peptide_Treatment->Incubation_24h MTT_Addition 5. Add MTT Reagent Incubation_24h->MTT_Addition Incubation_4h 6. Incubate for 2-4 hours MTT_Addition->Incubation_4h Formazan_Solubilization 7. Solubilize Formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement 8. Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis 9. Analyze Data Absorbance_Measurement->Data_Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cells from the culture flask using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[8]

    • Include wells for a negative control (cells with medium only, no peptide) and a blank control (medium only, no cells).

    • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow the cells to attach and resume growth.[8]

  • Peptide Treatment:

    • Prepare serial dilutions of the this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the this compound. For the negative control wells, add 100 µL of complete medium.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the control wells.[9]

    • Incubate the plate for 2 to 4 hours at 37°C.[9] During this time, purple formazan crystals will form in the viable cells.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Data Presentation and Analysis

The raw absorbance data should be processed to determine the percentage of cell viability for each peptide concentration.

Data Analysis Steps:

  • Blank Correction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Negative Control) x 100

  • IC50 Determination: The IC50 value, which is the concentration of the peptide that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the peptide concentration and fitting the data to a dose-response curve.[11]

Representative Data Table

The following table presents sample data from an MTT assay on a prostate cancer cell line treated with various concentrations of a this compound for 48 hours.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.089100.0%
11.1980.07595.5%
101.0560.06384.2%
250.8760.05169.8%
500.6320.04550.4%
1000.3450.03327.5%
2000.1580.02112.6%

Potential Signaling Pathway for Peptide-Induced Cytotoxicity

While the precise mechanism of this compound-induced cytotoxicity requires further investigation, inhibition of growth factor activation by targeting PACE4 could lead to the induction of apoptosis.[12] The diagram below illustrates a generalized pathway for peptide-induced apoptosis.

Signaling_Pathway cluster_pathway Peptide-Induced Apoptosis Pathway Multi_Leu This compound PACE4 PACE4 Multi_Leu->PACE4 Inhibits Growth_Factors Growth Factor Activation PACE4->Growth_Factors Survival_Signals Pro-survival Signals Growth_Factors->Survival_Signals Apoptosis Apoptosis Survival_Signals->Apoptosis Inhibits Caspase_Activation Caspase Activation Survival_Signals->Caspase_Activation Inhibits Caspase_Activation->Apoptosis

Caption: A potential signaling pathway for peptide-induced apoptosis.

Conclusion

The MTT assay is a reliable and straightforward method for assessing the cytotoxic effects of the this compound.[6] By following the detailed protocol and data analysis steps outlined in these application notes, researchers can obtain reproducible and quantitative data on the dose-dependent effects of the peptide on cancer cell viability. This information is crucial for the preclinical evaluation of the this compound as a potential therapeutic agent. Further studies are warranted to elucidate the specific molecular mechanisms underlying the observed cytotoxicity.

References

Application Note: Assessing Multi-Leu Peptide Cell Permeability with FACS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cell-penetrating peptides (CPPs) are short peptides capable of crossing cellular membranes to deliver a wide range of cargo molecules, including small molecules, proteins, and nucleic acids, into cells.[1][2] A subset of these, characterized by multiple leucine (B10760876) residues (Multi-Leu peptides), often in conjunction with positively charged amino acids like arginine, has shown potential for spontaneous membrane translocation.[3] The ability to efficiently and accurately quantify the cellular uptake of these peptides is crucial for their development as therapeutic delivery vectors. Flow cytometry, or Fluorescence-Activated Cell Sorting (FACS), offers a high-throughput and highly sensitive method to measure the internalization of fluorescently labeled peptides on a single-cell basis.[4][5][6]

Principle of the Assay

This method relies on the covalent attachment of a fluorophore to the Multi-Leu peptide.[4][7] When incubated with a cell population, the fluorescently labeled peptides are taken up by the cells. After removing any non-internalized peptides, the cells are analyzed using a flow cytometer. The instrument passes individual cells through a laser beam, exciting the fluorophore conjugated to the peptide. The emitted fluorescence intensity from each cell is detected and measured, providing a quantitative assessment of peptide uptake.[8][9] The Mean Fluorescence Intensity (MFI) of the cell population is directly proportional to the amount of internalized peptide.[6][8] To differentiate between membrane-bound and truly internalized peptides, a quenching agent (e.g., Trypan Blue) or an enzymatic digestion step (e.g., trypsin) can be incorporated to remove extracellular fluorescence.[8][10][11]

Applications

  • Screening and Optimization: Rapidly screen libraries of Multi-Leu peptides to identify sequences with the highest cell permeability.

  • Mechanism of Action Studies: Investigate the pathways of peptide uptake (e.g., direct translocation vs. endocytosis) by performing assays under conditions that inhibit specific cellular processes (e.g., low temperature).[12]

  • Drug Delivery Vehicle Assessment: Quantify the delivery efficiency of cargo molecules conjugated to Multi-Leu peptides.

  • Cell-Specific Targeting: Evaluate the preferential uptake of peptides in different cell types (e.g., cancerous vs. non-cancerous cells).[4]

Experimental Workflow and Methodologies

The overall process for assessing peptide permeability involves peptide labeling, cell treatment, sample processing, and data acquisition, followed by analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Peptide Synthesis & Fluorescent Labeling p2 Cell Culture & Seeding e1 Incubate Cells with Labeled Peptide p2->e1 e2 Wash to Remove Unbound Peptide e1->e2 e3 Trypsinize/Quench Extracellular Signal e2->e3 a1 Acquire Data on Flow Cytometer e3->a1 a2 Gate on Live, Single-Cell Population a1->a2 a3 Quantify Mean Fluorescence Intensity (MFI) a2->a3 end end a3->end Data Interpretation & Comparison

Caption: High-level experimental workflow for FACS-based peptide permeability assessment.

Protocol 1: Fluorescent Labeling of Peptides

This protocol describes the conjugation of a fluorescent dye to the this compound, a critical first step for FACS analysis.[9][]

Materials:

  • This compound with a reactive group (e.g., N-terminal amine or a Cysteine residue)

  • Amine-reactive (e.g., FITC, Alexa Fluor NHS Ester) or Thiol-reactive (e.g., Maleimide) fluorescent dye[14]

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5 for NHS esters)

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25) or HPLC for purification

  • Lyophilizer

Procedure:

  • Peptide Dissolution: Dissolve the synthesized peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Dissolve the fluorescent dye in a small amount of anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add the dissolved dye to the peptide solution at a 1.5 to 5-fold molar excess. Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Purification: Separate the labeled peptide from the unreacted free dye using size-exclusion chromatography or reverse-phase HPLC.

  • Verification: Confirm successful labeling and purity using Mass Spectrometry and measure the fluorescence spectrum to ensure the dye is active.

  • Quantification & Storage: Quantify the labeled peptide concentration using UV-Vis spectroscopy or a fluorescent plate reader. Lyophilize the purified peptide and store it at -20°C or -80°C, protected from light.[9]

Protocol 2: Cell Preparation and Treatment

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)[4]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescently labeled this compound stock solution

  • 24-well or 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment (e.g., 5 x 10^4 cells/well for a 24-well plate). Allow cells to adhere and grow for 24 hours.

  • Peptide Dilution: Prepare working solutions of the fluorescently labeled peptide in a serum-free medium. Concentrations may range from 1 µM to 20 µM.[6]

  • Cell Treatment:

    • Gently wash the cells twice with warm PBS.

    • Add the peptide working solutions to the respective wells. Include an "untreated" control well containing only the serum-free medium.

    • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C and 5% CO2.[6]

  • Mechanism Investigation (Optional): To investigate the role of endocytosis, perform a parallel experiment where cells are pre-incubated at 4°C for 30 minutes and then treated with the peptide at 4°C.[12]

Protocol 3: Sample Preparation and FACS Analysis

Materials:

  • Trypsin-EDTA (0.25%)

  • FACS Buffer (PBS + 2% FBS + 1 mM EDTA)

  • Propidium Iodide (PI) or other viability dye to exclude dead cells[15]

  • Flow Cytometer

Procedure:

  • Stop Uptake: After incubation, place the plate on ice and wash the cells three times with cold PBS to remove unbound peptide and stop the uptake process.

  • Cell Detachment: Add Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells. This step also digests any peptides bound to the cell surface, ensuring the measured signal is from internalized peptides.[11]

  • Neutralization: Add complete medium to neutralize the trypsin and transfer the cell suspension to microcentrifuge tubes or a V-bottom 96-well plate.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 200-500 µL of cold FACS buffer.

  • Viability Staining: Add a viability dye like PI to each sample immediately before analysis to differentiate live from dead cells. Dead cells often exhibit non-specific fluorescence.[15]

  • FACS Acquisition: Analyze the samples on a flow cytometer. For FITC-labeled peptides, use a 488 nm excitation laser and a ~525/50 nm emission filter.[7] Collect data for at least 10,000-20,000 single-cell events per sample.

G cluster_pathways Potential Internalization Pathways cluster_direct Energy-Independent cluster_endo Energy-Dependent start Fluorescent Peptide in Extracellular Space d1 Direct Membrane Translocation start->d1 e1 Endocytosis start->e1 d2 Pore Formation finish Peptide in Cytosol d2->finish e2 Endosomal Escape e1->e2 e2->finish

Caption: Potential mechanisms for this compound cell entry.

Protocol 4: Data Analysis and Interpretation

Software: FlowJo, FCS Express, or similar flow cytometry analysis software.

Procedure:

  • Gating Strategy:

    • Create a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to identify the main cell population and exclude debris.

    • From the main population, create a plot of FSC-A vs. FSC-H to gate on single cells (singlets) and exclude doublets.

    • From the singlet population, use the viability dye channel (e.g., PI) to gate on the live cell population.

  • Quantification:

    • Generate a histogram of fluorescence intensity (e.g., FITC channel) for the live, single-cell population from each sample.

    • Calculate the Mean Fluorescence Intensity (MFI) for each sample.

  • Normalization: Subtract the MFI of the untreated control cells from the MFI of all treated samples to correct for cellular autofluorescence.

  • Interpretation: Compare the normalized MFI values between different peptide concentrations, different peptide sequences, or different cell lines to determine relative cell permeability.

G total Total Events cells Gate 1: Cells (FSC vs SSC) total->cells Exclude Debris singlets Gate 2: Singlets (FSC-A vs FSC-H) cells->singlets Exclude Doublets live Gate 3: Live Cells (Viability Dye) singlets->live Exclude Dead Cells analysis Analyze Fluorescence (Histogram) live->analysis Final Population

Caption: A logical workflow for a FACS gating strategy.

Data Presentation

Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Comparison of Peptide Uptake Across Different Cell Lines

Peptide ID Concentration (µM) Incubation Time (min) Cell Line Normalized MFI (Arbitrary Units) % Positive Cells
Multi-Leu-1 10 60 HeLa 15,430 ± 850 92.1%
Multi-Leu-1 10 60 HEK293 8,210 ± 430 75.6%
Multi-Leu-2 10 60 HeLa 2,150 ± 180 23.4%

| Control (TAT) | 10 | 60 | HeLa | 12,800 ± 760 | 88.5% |

Table 2: Dose-Response of Multi-Leu-1 Peptide in HeLa Cells

Concentration (µM) Incubation Time (min) Temperature (°C) Normalized MFI (Arbitrary Units) Cell Viability (%)
0 (Control) 60 37 0 98.5%
1 60 37 1,890 ± 150 98.2%
5 60 37 8,120 ± 540 97.9%
10 60 37 15,430 ± 850 97.5%
20 60 37 16,100 ± 910 94.3%

| 10 (Inhibited) | 60 | 4 | 1,250 ± 110 | 98.0% |

Troubleshooting

Table 3: Common Issues and Solutions in FACS Permeability Assays

Issue Possible Cause(s) Recommended Solution(s)
Weak or No Signal - Low peptide concentration or incubation time.- Inefficient fluorescent labeling.- Low target expression/uptake in the chosen cell line.- Fixation/permeabilization method is damaging the signal.[16][17] - Perform a dose-response and time-course experiment.- Verify labeling efficiency via Mass Spec/HPLC.- Use a positive control peptide (e.g., TAT) to confirm cell uptake capability.- For live-cell analysis, avoid harsh fixatives.[12]
High Background - Incomplete washing to remove unbound peptide.- High cellular autofluorescence.- Non-specific binding of peptide to dead cells.- High antibody concentration (if using indirect staining).[16] - Increase the number and volume of wash steps.- Always include an unstained control to set baseline fluorescence.- Use a viability dye to exclude dead cells from the analysis.[15]- Titrate antibody concentrations to find the optimal signal-to-noise ratio.[18]
High Variability - Inconsistent cell numbers or confluency.- Inconsistent incubation times.- Cell clumping. - Ensure uniform cell seeding and health across all wells.- Standardize all incubation and washing steps precisely.- Filter cell suspension through a 40 µm mesh before FACS analysis.[19]

| Low Cell Viability | - Peptide toxicity.- Harsh sample processing (e.g., over-trypsinization, excessive centrifugation). | - Perform a cell viability assay (e.g., MTT, LDH) in parallel.- Minimize processing time and keep cells on ice.[19] Optimize trypsinization time and centrifugation speed. |

References

Application Note and Protocols: PACE4 Inhibition Assay Using Multi-Leu Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein Convertase Subtilisin/Kexin type 4 (PACE4), a member of the proprotein convertase family, plays a critical role in the post-translational modification and activation of a variety of precursor proteins. These substrates are involved in numerous physiological and pathological processes. Notably, PACE4 is implicated in the progression of several cancers, including prostate cancer, through the processing of growth factors and other proteins that drive tumor growth and survival. This has positioned PACE4 as a compelling therapeutic target for anti-cancer drug development.

The Multi-Leu peptide, with the sequence Ac-LLLLRVKR-NH₂, has been identified as a potent and selective inhibitor of PACE4.[1][2][3][4][5] This peptide demonstrates a high affinity for PACE4, exhibiting a 20-fold selectivity over the closely related enzyme, furin.[1][2] In preclinical studies, the this compound has shown significant anti-proliferative effects on prostate cancer cell lines, underscoring its potential as a lead compound for therapeutic development.[1][3]

This application note provides a detailed protocol for a PACE4 inhibition assay using the this compound. It includes a biochemical assay for determining inhibitory activity and protocols for assessing the peptide's anti-proliferative effects on cancer cells.

Data Presentation

The inhibitory potency of the this compound against PACE4 and its effect on cancer cell proliferation are summarized in the tables below.

Table 1: In Vitro Inhibition of PACE4 by this compound [1][2][5]

InhibitorTarget EnzymeKᵢ (nM)Selectivity (fold vs. Furin)
This compound (Ac-LLLLRVKR-NH₂)PACE418 - 22~20
Furin~400-

Table 2: Anti-proliferative Activity of this compound on Prostate Cancer Cell Lines [1][6]

Cell LinePACE4 ExpressionIC₅₀ (µM)
DU145High~320
LNCaPHigh~450
PC3Low/AbsentNot effective

Signaling Pathway and Experimental Workflow

To understand the context of PACE4 inhibition, it is crucial to visualize its role in cellular signaling and the general workflow for identifying and characterizing its inhibitors.

PACE4_Signaling_Pathway cluster_0 Cellular Exterior cluster_1 Secretory Pathway / Cell Surface cluster_2 Downstream Effects cluster_3 Inhibition Pro_Growth_Factors Pro-Growth Factors (e.g., pro-GDF15) PACE4 PACE4 Pro_Growth_Factors->PACE4 Processing Active_Growth_Factors Active Growth Factors (e.g., GDF15) PACE4->Active_Growth_Factors Receptor Growth Factor Receptor Active_Growth_Factors->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Signaling_Cascade->Apoptosis_Inhibition Multi_Leu_Peptide This compound Multi_Leu_Peptide->PACE4 Inhibits

Caption: Simplified PACE4 signaling pathway in cancer.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagents Prepare Reagents: - PACE4 Enzyme - Fluorogenic Substrate - Assay Buffer - this compound Incubation Incubate PACE4 with This compound Reagents->Incubation Reaction_Start Initiate Reaction with Fluorogenic Substrate Incubation->Reaction_Start Measurement Measure Fluorescence over time Reaction_Start->Measurement Data_Plotting Plot Fluorescence vs. Time Measurement->Data_Plotting Kinetics_Analysis Determine Initial Velocity Data_Plotting->Kinetics_Analysis Ki_Calculation Calculate Ki value Kinetics_Analysis->Ki_Calculation

Caption: Workflow for PACE4 inhibition assay.

Experimental Protocols

Biochemical PACE4 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory constant (Kᵢ) of the this compound against PACE4.

Materials:

  • Recombinant human PACE4 enzyme

  • Fluorogenic peptide substrate for PACE4 (e.g., a peptide containing the recognition sequence R-X-K/R-R flanked by a fluorophore and a quencher)

  • This compound (Ac-LLLLRVKR-NH₂)

  • Assay Buffer: 20 mM Bis-Tris, pH 6.5, 1 mM CaCl₂[3]

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound in DMSO.

    • Dilute the recombinant PACE4 enzyme and the fluorogenic substrate in the assay buffer to the desired working concentrations. The optimal concentrations should be determined empirically, but a starting point is to use the substrate at a concentration close to its Kₘ value.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • A serial dilution of the this compound (or DMSO for the control).

      • PACE4 enzyme solution.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., for AMC-based substrates, excitation at ~355 nm and emission at ~460 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Plot the V₀ against the inhibitor concentration.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.

Cell Proliferation Assay (MTT Assay)

This protocol is to assess the anti-proliferative effects of the this compound on prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., DU145, LNCaP, PC3)

  • Complete cell culture medium

  • This compound (Ac-LLLLRVKR-NH₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the prostate cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the this compound in serum-free medium.

    • After 24 hours, replace the medium in each well with 100 µL of the medium containing different concentrations of the this compound. Include a vehicle control (medium with DMSO).

    • Incubate the cells for 72-96 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the inhibitor concentration and determine the IC₅₀ value, which is the concentration of the peptide that inhibits cell growth by 50%.

Conclusion

The this compound is a valuable tool for studying the function of PACE4 and serves as a promising lead for the development of novel anti-cancer therapeutics. The protocols detailed in this application note provide a robust framework for researchers to investigate the inhibitory effects of the this compound and other potential PACE4 inhibitors, both at the biochemical and cellular levels. These assays are essential for the preclinical evaluation of PACE4-targeted therapies.

References

Application Notes and Protocols: Investigating the Effects of Multi-Leu Peptides on Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of Multi-Leu peptides on prostate cancer cell lines. The information is collated from published research and presented to guide the design and execution of relevant experiments.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. A promising therapeutic avenue involves the inhibition of proprotein convertases (PCs), a family of enzymes involved in the activation of various protein precursors critical for tumor progression. One such enzyme, PACE4, is overexpressed in prostate cancer and represents a viable drug target.[1][2] The Multi-Leu (ML) peptide, with the sequence LLLLRVKR, has been identified as a selective inhibitor of PACE4, demonstrating significant antiproliferative effects on prostate cancer cells.[1][3][4][5] This document outlines the protocols to assess the efficacy of ML-peptides and their analogues.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of the Multi-Leu peptide and a modified analogue on various prostate cancer cell lines. This data is crucial for determining appropriate concentration ranges for in vitro experiments.

Cell LinePeptideIC50 (µM)Reference
DU145Multi-Leu (LLLLRVKR)100 ± 10[1]
LNCaPMulti-Leu (LLLLRVKR)180 ± 60[1]
PC3Multi-Leu (LLLLRVKR)Poor Inhibition[1]
DU145Peptide 2 (analogue)19 ± 7[6]
LNCaPPeptide 2 (analogue)50 ± 10[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of the this compound and a general experimental workflow for its evaluation.

Proposed Signaling Pathway of this compound in Prostate Cancer Cells ML_peptide This compound (LLLLRVKR) PACE4 Intracellular PACE4 ML_peptide->PACE4 Enters cell and inhibits G0_G1_Arrest G0/G1 Cell Cycle Arrest ML_peptide->G0_G1_Arrest Induces Apoptosis Apoptosis ML_peptide->Apoptosis Induces Cell_Membrane Cell Membrane Intracellular_Space Intracellular Space Active_Growth_Factors Active Growth Factors PACE4->Active_Growth_Factors Activates Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) Pro_Growth_Factors Pro-Growth Factors (e.g., pro-IGF-1) Pro_Growth_Factors->PACE4 Substrate Growth_Factor_Receptor Growth Factor Receptor Active_Growth_Factors->Growth_Factor_Receptor Binds to Proliferation_Signaling Proliferation Signaling Cascade Growth_Factor_Receptor->Proliferation_Signaling Activates Proliferation_Signaling->Cell_Cycle_Progression Promotes Cell_Proliferation Cell Proliferation Cell_Cycle_Progression->Cell_Proliferation Leads to

Caption: Proposed mechanism of this compound action in prostate cancer cells.

Experimental Workflow for Evaluating this compound Effects Start Start Cell_Culture Culture Prostate Cancer Cell Lines (DU145, LNCaP) Start->Cell_Culture Peptide_Treatment Treat Cells with This compound (Dose-Response) Cell_Culture->Peptide_Treatment MTT_Assay Cell Proliferation Assay (MTT) Peptide_Treatment->MTT_Assay Flow_Cytometry Cell Cycle & Apoptosis Analysis (Flow Cytometry) Peptide_Treatment->Flow_Cytometry Data_Analysis Data Analysis (IC50, Cell Cycle Distribution, Apoptotic Population) MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of the this compound on the proliferation of prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., DU145, LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (lyophilized)

  • Sterile PBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the prostate cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Peptide Preparation and Treatment:

    • Reconstitute the lyophilized this compound in sterile water or an appropriate buffer to create a stock solution (e.g., 10 mM).

    • Prepare serial dilutions of the peptide in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 150, 200 µM).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared peptide dilutions to the respective wells. Include wells with medium only as a blank control and wells with cells and medium without peptide as a negative control.

    • Incubate the plate for 48-96 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells (100% viability).

    • Plot the percentage of cell viability against the peptide concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of the this compound on the cell cycle distribution of prostate cancer cells.

Materials:

  • Prostate cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Sterile PBS

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed prostate cancer cells in 6-well plates at an appropriate density to reach 60-70% confluency after 24 hours.

    • Treat the cells with the desired concentrations of the this compound (e.g., based on IC50 values) for 48-72 hours. Include an untreated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The presence of a sub-G1 peak can indicate apoptosis.[7]

Apoptosis Assay (Sub-G1 Analysis)

This protocol is a continuation of the cell cycle analysis to quantify the apoptotic cell population.

Materials:

  • Same as for Cell Cycle Analysis.

Procedure:

  • Follow steps 1-4 of the Cell Cycle Analysis protocol.

  • Data Analysis for Apoptosis:

    • During the analysis of the flow cytometry data, specifically quantify the population of cells in the sub-G1 phase. This population has a lower DNA content than the G0/G1 population and is indicative of apoptotic cells with fragmented DNA.[7]

    • Express the percentage of apoptotic cells for each treatment condition. An increase in the sub-G1 population in peptide-treated cells compared to the control indicates the induction of apoptosis.

Conclusion

The this compound demonstrates significant potential as an anti-prostate cancer agent by selectively inhibiting PACE4, leading to reduced cell proliferation, G0/G1 cell cycle arrest, and induction of apoptosis in sensitive cell lines like DU145 and LNCaP.[1][5][7] The protocols provided herein offer a standardized approach for researchers to further investigate the therapeutic potential of this and other PACE4-inhibiting peptides. Further research may focus on optimizing peptide stability and delivery for in vivo applications.[6][8]

References

Application Notes and Protocols: Multi-Leu Peptide in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Multi-Leu peptide, Ac-LLLLRVKR-NH₂, is a potent and selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 6 (PCSK6), commonly known as PACE4.[1][2][3][4][5][6] PACE4 is increasingly recognized as a significant therapeutic target in various cancers, particularly in prostate cancer, where its overexpression is correlated with tumor progression.[7][8][9] Inhibition of PACE4 by the this compound has been shown to reduce cancer cell proliferation and induce apoptosis, making it a promising candidate for anti-cancer therapeutic development.[6] However, the peptide's therapeutic potential in vivo is hampered by rapid renal clearance and poor stability.[3] To address these limitations, a prodrug strategy has been developed to enhance its anti-tumor activity in xenograft models.[1][3][4]

These application notes provide a comprehensive overview of the use of the this compound and its prodrug derivative in prostate cancer xenograft models, including detailed experimental protocols and data presentation.

Mechanism of Action: PACE4 Inhibition

PACE4 plays a crucial role in the post-translational modification and activation of a variety of proteins involved in cell growth, proliferation, and survival. The this compound specifically inhibits the enzymatic activity of PACE4, thereby disrupting these downstream signaling pathways. Inhibition of PACE4 has been demonstrated to induce apoptosis in prostate cancer cells through mechanisms involving both the mitochondrial signaling pathway and endoplasmic reticulum stress.[1][2] This leads to an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and the subsequent release of cytochrome c from the mitochondria.[1][2]

cluster_0 This compound Action MultiLeu This compound PACE4 PACE4 MultiLeu->PACE4 Inhibits ProProteins Pro-Growth/Survival Factors (Pro-proteins) PACE4->ProProteins Cleaves Apoptosis Apoptosis PACE4->Apoptosis Inhibits ActiveProteins Active Growth/Survival Factors ProProteins->ActiveProteins Activation CellProliferation Cell Proliferation & Survival ActiveProteins->CellProliferation Promotes

Mechanism of Action of this compound.

Data Presentation

In Vitro Efficacy of this compound
CompoundTargetKᵢ (nM)Cell LineIC₅₀ (µM)Reference
Ac-LLLLRVKR-NH₂PACE422DU145~100[6]
Ac-LLLLRVKR-NH₂Furin>400--[6]
In Vivo Efficacy of this compound and Prodrug in LNCaP Xenograft Model
Treatment GroupDosageAdministration RouteTumor Growth InhibitionReference
Vehicle Control-Intravenous-[1][3]
This compound2 mg/kg/dayIntravenousMinimal[1][3]
Multi-Leu Prodrug2 mg/kg/dayIntravenousSignificant[1][3]

Experimental Protocols

Prostate Cancer Xenograft Model Workflow

cluster_1 Xenograft Workflow A LNCaP Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous Injection in Nude Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Treatment Administration (this compound/Prodrug) E->F G Continued Tumor Monitoring F->G H Endpoint: Tumor Excision & Analysis G->H

Workflow for Xenograft Studies.
Protocol 1: Establishment of LNCaP Xenograft Model

Materials:

  • LNCaP human prostate cancer cells

  • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin (B12071052)

  • Matrigel® Matrix

  • Male athymic nude mice (nu/nu), 6-8 weeks old

  • Sterile PBS, syringes, and needles

Procedure:

  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each male athymic nude mouse.[10]

  • Monitor the mice for tumor formation. Tumors should be palpable within 2-3 weeks.

Protocol 2: Tumor Growth Monitoring and Treatment Administration

Materials:

  • Digital calipers

  • This compound or its prodrug, sterile saline or other appropriate vehicle

  • Syringes and needles for administration

Procedure:

  • Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (length x width²) / 2 .

  • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.[11]

  • For intravenous administration, dissolve the this compound or its prodrug in a sterile vehicle (e.g., saline) to the desired concentration.

  • Administer the treatment (e.g., 2 mg/kg/day) and vehicle control intravenously via the tail vein according to the study design.[3]

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Protocol 3: Immunohistochemical Analysis of Xenograft Tumors

Materials:

  • Excised tumor tissue

  • Formalin, paraffin

  • Microtome

  • Primary antibodies (e.g., anti-Ki67 for proliferation, anti-cleaved PARP for apoptosis, anti-p27 for quiescence)

  • Secondary antibodies and detection reagents (e.g., DAB or fluorescent)

  • Microscope

Procedure:

  • Fix the excised tumors in 10% neutral buffered formalin for 24-48 hours.

  • Process the fixed tissues and embed them in paraffin.

  • Cut 4-5 µm sections using a microtome and mount them on slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).

  • Block endogenous peroxidase activity and non-specific binding sites.

  • Incubate the sections with the primary antibody (e.g., anti-Ki67) at the recommended dilution overnight at 4°C.

  • Wash the slides and incubate with a biotinylated secondary antibody.

  • Apply the detection reagent (e.g., HRP-streptavidin and DAB substrate).

  • Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Analyze the stained sections under a microscope and quantify the percentage of positive cells for each marker.

Conclusion

The this compound, especially when formulated as a prodrug to improve its pharmacokinetic profile, demonstrates significant potential as a therapeutic agent against prostate cancer by targeting PACE4. The protocols outlined above provide a framework for researchers to effectively utilize xenograft models to evaluate the in vivo efficacy of this compound-based therapies. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, facilitating the translation of these promising findings from preclinical models to clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Multi-Leu Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address low yield issues encountered during the synthesis of multi-leucine (Multi-Leu) peptides.

Frequently Asked Questions (FAQs)

Q1: Why are multi-leucine peptides notoriously difficult to synthesize?

Multi-leucine peptides are considered "difficult sequences" primarily due to the high hydrophobicity of leucine (B10760876) residues.[1] This leads to two major challenges during solid-phase peptide synthesis (SPPS):

  • Peptide Aggregation: The growing peptide chains tend to aggregate on the resin support through inter- and intra-chain hydrogen bonding.[2] This aggregation makes reactive sites inaccessible to reagents for both deprotection and coupling steps.[2][3]

  • Secondary Structure Formation: Leucine-rich sequences have a strong tendency to form stable secondary structures, such as β-sheets or α-helices, directly on the resin.[1][2][4] These stable structures prevent efficient diffusion of reagents, leading to failed or incomplete reactions.[2]

Q2: What are the most common causes of low yield in SPPS of leucine-rich peptides?

Low yield in the synthesis of these peptides can be attributed to several key factors that are often interconnected:

  • Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the N-terminus of the peptide chain results in deletion sequences.[2] This is frequently caused by steric hindrance from bulky amino acids or peptide aggregation.[2][5]

  • Incomplete Deprotection: Failure to completely remove the N-terminal Fmoc protecting group leads to truncated sequences, as the subsequent amino acid cannot be added.[2] Peptide aggregation is a major cause of this issue.[2]

  • Resin and Linker Issues: Suboptimal resin loading, poor resin swelling in the chosen solvent, or instability of the linker under reaction conditions can significantly decrease the final yield.[2]

  • Cleavage and Deprotection Problems: Inefficient cleavage of the peptide from the resin or incomplete removal of side-chain protecting groups can result in low recovery of the desired product.[2]

Q3: How can I accurately diagnose the cause of low yield in my synthesis?

Identifying the root cause requires careful monitoring during synthesis and detailed analysis of the crude product.[2]

  • Mass Spectrometry (MS) Analysis: Analyzing the crude peptide product by MS is the most direct method. The presence of sequences with molecular weights lower than the target peptide indicates truncation or deletion events.[2][6]

  • High-Performance Liquid Chromatography (HPLC): A low-purity profile with multiple peaks on an analytical HPLC chromatogram suggests that side reactions or incomplete steps have occurred.[2]

  • Colorimetric Tests (e.g., Kaiser Test): Performing a qualitative test on a few resin beads after the coupling step can check for the presence of free primary amines.[2] A positive result (e.g., a blue color for the Kaiser test) indicates an incomplete coupling reaction.[2]

  • Test Cleavage: Performing a small-scale cleavage on an aliquot of the peptide-resin allows for analysis of the synthesis progress without consuming all the material.[2]

Troubleshooting Guides

Issue 1: Mass Spectrometry shows significant truncated or deletion sequences.

This issue points directly to incomplete Fmoc-deprotection or poor coupling efficiency.

  • Symptoms: MS analysis reveals a distribution of masses lower than the target peptide. A positive Kaiser test is observed after coupling.

  • Possible Causes & Solutions:

    • Peptide Aggregation: The primary cause for multi-leu sequences.[2]

      • Solution: Resynthesize using a low-substitution resin or incorporate pseudoproline dipeptides to disrupt secondary structures.[5][7] Use solvents known to disrupt hydrogen bonding, such as N-Methyl-2-pyrrolidone (NMP) or adding Dimethyl sulfoxide (B87167) (DMSO).[5][6]

    • Inefficient Reagents: The coupling reaction is not proceeding to completion.

      • Solution: Switch to more potent coupling reagents like HATU, HCTU, or PyAOP, which are highly effective for sterically hindered amino acids.[5] Perform a "double coupling" step for the problematic residue by repeating the coupling reaction before proceeding to the next deprotection step.[5][8] Increase the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M) to drive the reaction forward.[5][8]

    • Incomplete Deprotection: The Fmoc group is not fully removed.

      • Solution: Extend the deprotection time or perform a second deprotection step.[5] Ensure the piperidine (B6355638) solution is fresh, as it can degrade over time.[2]

Issue 2: The desired mass is present, but the overall yield is extremely low.

This often indicates widespread aggregation, issues with the solid support, or problems during the final cleavage.

  • Symptoms: MS shows the correct product, but HPLC indicates very low purity, or the recovered peptide quantity is minimal. The resin may show poor swelling.

  • Possible Causes & Solutions:

    • Severe On-Resin Aggregation:

      • Solution: Employ microwave-assisted synthesis. The increased temperature can help disrupt secondary structures and reduce aggregation.[7][9]

    • Suboptimal Resin Choice:

      • Solution: The choice of resin is critical.[2] For hydrophobic peptides, a resin with a lower loading capacity or one designed to improve solvation of the peptide chain may be necessary.

    • Inefficient Cleavage: The peptide is not being efficiently cleaved from the resin or is being modified during cleavage.

      • Solution: Ensure the cleavage cocktail contains the appropriate scavengers (e.g., triisopropylsilane (B1312306) (TIS), water) to prevent re-attachment of protecting groups to sensitive residues.[2][5]

    • Premature Cleavage:

      • Solution: If using a highly acid-sensitive linker, the slight acidity of some coupling activators can cause premature cleavage.[2] Consider a more robust linker.[2]

Data Presentation

Table 1: Impact of Step-wise Efficiency on Overall Theoretical Yield

The final yield of a peptide is exponentially dependent on the efficiency of each coupling and deprotection step. As shown below, even a small decrease in efficiency per step results in a dramatic reduction in the overall yield, especially for longer peptides.[9][10]

Step-wise Yield EfficiencyOverall Yield (10-mer Peptide)Overall Yield (30-mer Peptide)Overall Yield (70-mer Peptide)
99.5%90.4%74.0%49.6%[9]
99.0%81.7%54.5%24.5%[9]
98.0%66.5%29.4%6.0%
97.0%53.9%15.9%1.4%[9]
95.0%35.8%5.4%0.2%[10]

Table 2: Comparison of Common Coupling Reagents for Difficult Sequences

The choice of coupling reagent is critical for overcoming the steric hindrance and aggregation common in multi-leucine sequences.[11][12]

Reagent ClassExamplesStrengthsBest Use Case for Multi-Leu Peptides
Aminium/Uronium Salts HBTU, HATU, HCTUHigh coupling efficiency, fast reaction times, effective for long peptides.[3][12]HATU/HCTU: Recommended for sterically hindered couplings and sequences prone to aggregation due to their high reactivity.[5]
Phosphonium Salts BOP, PyBOP, PyAOPHigh coupling efficiency with a low risk of racemization.[3]PyAOP: Highly efficient reagent, comparable to HATU, for overcoming difficult couplings.
Carbodiimides DCC, EDCEffective and cost-efficient.[12][13] Used with additives like HOBt or Oxyma to reduce side reactions.[13]Less common for difficult sequences unless combined with highly effective additives. EDC is useful for solution-phase conjugations.[13]

Experimental Protocols

Protocol 1: Kaiser Test (for Detection of Free Primary Amines)

This test is used to confirm the completion of a coupling reaction.[2] A blue color indicates the presence of unreacted primary amines and thus an incomplete coupling.[2]

  • Sample Preparation: Collect a small sample of resin beads (approx. 1-5 mg) from the reaction vessel after the coupling step and wash thoroughly with DMF and DCM.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the resin beads in a small glass test tube:

    • Solution A: 5 g Ninhydrin in 100 mL ethanol.

    • Solution B: 80 g Phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Incubation: Heat the test tube at 100°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Protocol 2: Standard Fmoc-SPPS Deprotection and Coupling Cycle

This outlines a general workflow for adding one amino acid.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the peptide-resin.[14]

    • Agitate for 5-10 minutes. Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of piperidine.[5]

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent like HBTU (3-5 equivalents) in DMF.[14]

    • Add a non-nucleophilic base such as DIPEA (6-10 equivalents).[11]

    • Add the activation mixture to the resin and agitate for 1-2 hours, or until a negative Kaiser test confirms completion.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.[5] The resin is now ready for the next cycle.

Protocol 3: Small-Scale Test Cleavage

This procedure is used to assess synthesis quality before committing the entire batch of resin.[2]

  • Resin Collection: Withdraw a small amount of dried peptide-resin (e.g., 5-10 mg) from the main synthesis.

  • Cleavage: Place the resin in a microcentrifuge tube. Add 100-200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[5]

  • Incubation: Allow the cleavage to proceed for 2-3 hours at room temperature.[2]

  • Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to a tube of cold diethyl ether.[2][5]

  • Recovery: Centrifuge to pellet the peptide, decant the ether, and allow the pellet to air-dry.[2]

  • Analysis: Re-dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) for analysis by HPLC and MS.[2]

Mandatory Visualizations

Troubleshooting_Workflow start_node Low Peptide Yield Identified process_node_1 Perform MS and HPLC Analysis start_node->process_node_1 Step 1: Analyze Crude Product process_node process_node decision_node decision_node solution_node solution_node problem_node problem_node decision_node_1 Major Impurities Detected? process_node_1->decision_node_1 problem_node_1 Deletion / Truncated Sequences decision_node_1->problem_node_1 Yes problem_node_2 Peptide Aggregation or Cleavage Issues decision_node_1->problem_node_2 No (Correct Mass, Low Quantity) solution_node_1 Cause: Incomplete Coupling/Deprotection - Use stronger coupling reagents (HATU) - Perform double coupling - Extend deprotection time - Use NMP/DMSO as solvent problem_node_1->solution_node_1 solution_node_2 Cause: Aggregation / Cleavage Failure - Use microwave synthesis - Resynthesize with low-load resin - Optimize cleavage cocktail & time problem_node_2->solution_node_2

Caption: A workflow for troubleshooting low yield in SPPS.

Causal_Relationship_Diagram A Multi-Leucine Sequence (High Hydrophobicity) B Peptide Aggregation & Secondary Structure A->B C Inaccessible Reactive Sites A->C D Incomplete Coupling B->D C->D E Incomplete Deprotection C->E F LOW YIELD D->F E->F S1 Use Chaotropic Solvents (NMP, DMSO) S1->B Mitigates S2 Use Stronger Coupling Reagents (HATU) S2->D Improves S3 Microwave Synthesis S3->B Mitigates S4 Extend Deprotection Time S4->E Improves

Caption: Relationship between problems, causes, and solutions in SPPS.

References

Technical Support Center: Managing Multi-Leu Peptide Aggregation During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing the aggregation of multi-leucine (Multi-Leu) peptides during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why are multi-leucine peptides prone to aggregation during synthesis?

A1: Multi-leucine peptides are susceptible to aggregation primarily due to the hydrophobic nature of the leucine (B10760876) side chains.[1] These hydrophobic residues promote inter-chain interactions to minimize exposure to the polar synthesis environment, leading to the formation of stable secondary structures like β-sheets.[2] This on-resin aggregation can hinder the accessibility of reagents to the growing peptide chain, resulting in incomplete coupling and deprotection steps, ultimately leading to lower yields and purity of the final peptide.[3]

Q2: How can I detect on-resin aggregation during my synthesis?

A2: Several indicators can signal on-resin aggregation. A noticeable shrinking of the resin bed is a strong physical sign.[4] In continuous-flow synthesis, aggregation is often detected by a broadening and flattening of the Fmoc deprotection peak in UV monitoring.[5][6] Additionally, standard amine detection tests like the Kaiser test may give false negatives because the aggregated peptide chains can block access to the free amines.[5] Real-time monitoring of resin swelling can also be used to detect aggregation.[7][8]

Q3: What are the primary strategies to prevent aggregation of multi-leucine peptides?

A3: The main approaches to combat on-resin aggregation can be categorized as either chemical or physical modifications to the synthesis protocol. Chemical strategies include the incorporation of "structure-breaking" elements like pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb).[3][5] Physical strategies involve altering the synthesis conditions, such as increasing the temperature (microwave or conventional heating), using chaotropic salts to disrupt hydrogen bonding, or selecting more appropriate solvents and resins.[3][5][9]

Troubleshooting Guides

Issue 1: Incomplete coupling or deprotection reactions with a multi-leucine sequence.

Possible Cause: On-resin aggregation is preventing efficient reagent access to the growing peptide chain.

Troubleshooting Steps:

  • Confirm Aggregation:

    • Visually inspect the resin for shrinking.

    • If using UV monitoring, check for broadened deprotection peaks.

    • Perform a TNBS test, which can be more reliable than the Kaiser test in cases of severe aggregation.[4]

  • Implement Immediate Mitigation Strategies:

    • Double Couple: Repeat the coupling step with fresh reagents. This can sometimes drive the reaction to completion, although it may not be sufficient for severe aggregation.[4]

    • Increase Temperature: Elevate the coupling reaction temperature to 50-60°C to disrupt secondary structures.[4]

    • Solvent Change: Switch from standard solvents like DMF to NMP or a "Magic Mixture" (DCM/DMF/NMP with additives) to improve solvation.[2][5]

  • For Future Syntheses (Preventative Measures):

    • Incorporate Pseudoproline Dipeptides: Strategically replace a Ser-Xaa or Thr-Xaa sequence with the corresponding pseudoproline dipeptide to introduce a "kink" in the peptide backbone and disrupt secondary structure formation.[10][11]

    • Use Chaotropic Salts: Add chaotropic agents like LiCl or KSCN to the coupling mixture to interfere with hydrogen bonding.[5][12]

    • Select an Appropriate Resin: Utilize resins with better swelling properties and increased hydrophilicity, such as PEG-based resins (e.g., ChemMatrix®), especially for long or difficult sequences.[13][14]

Troubleshooting Workflow for Incomplete Reactions A Incomplete Coupling/ Deprotection B Confirm Aggregation (Visual, UV, TNBS Test) A->B C Immediate Mitigation B->C D Preventative Measures (Future Syntheses) B->D E Double Couple C->E F Increase Temperature C->F G Change Solvent C->G H Incorporate Pseudoprolines D->H I Use Chaotropic Salts D->I J Select Appropriate Resin D->J

Troubleshooting workflow for incomplete reactions.
Issue 2: Low yield and purity of the final multi-leucine peptide.

Possible Cause: Accumulation of deletion and truncated sequences due to persistent aggregation throughout the synthesis.

Troubleshooting Steps:

  • Analyze the Crude Product: Use Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to identify the nature of the impurities. The presence of multiple peaks with lower molecular weights than the target peptide is indicative of deletion or truncation.[15]

  • Optimize Synthesis Protocol:

    • High-Temperature Synthesis: Employing elevated temperatures (e.g., up to 90°C) for both coupling and deprotection steps can significantly improve the purity of difficult sequences. Microwave-assisted SPPS is a common method for achieving rapid and uniform heating.

    • Backbone Protection: Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) protecting group on the backbone nitrogen of an amino acid to disrupt hydrogen bonding. This is particularly effective when placed every six to seven residues.[3]

    • Resin Selection: For very hydrophobic peptides, non-polar polystyrene resins may yield better results. Conversely, for longer, aggregation-prone sequences, PEG-based resins are often preferred.[2][13] A lower substitution resin is also recommended to reduce inter-chain interactions.[5]

Strategy for Improving Yield and Purity A Low Yield & Purity B Analyze Crude Product (MS, HPLC) A->B C Optimize Synthesis Protocol B->C D High-Temperature Synthesis (Microwave) C->D E Backbone Protection (e.g., Hmb) C->E F Resin Selection (e.g., PEG-based, low substitution) C->F

Strategy for improving peptide yield and purity.

Data Summary

Table 1: Comparison of Strategies to Reduce On-Resin Aggregation
StrategyModificationTypical Conditions/ConcentrationExpected OutcomeReference(s)
Solvent Choice Switch from DMF to NMP or a "Magic Mixture"100% NMP or DCM/DMF/NMP (1:1:1) with additivesImproved solvation of the peptide-resin complex[2][5]
Chaotropic Salts Addition of LiCl or KSCN to the coupling mixture0.8 M LiCl or 4 M KSCN in DMFDisruption of secondary structures[5][12]
Elevated Temperature Perform coupling at a higher temperature50-90°C (Microwave or conventional heating)Increased kinetic energy disrupts intermolecular interactions[4][9]
Pseudoproline Dipeptides Replace a Ser-Xaa or Thr-Xaa sequence with a pseudoproline dipeptideInserted every 5-6 residues if possibleDisrupts β-sheet formation by introducing a "kink"[10][11]
Backbone Protection Incorporate Hmb or Dmb groups on the backbone nitrogenInserted every 6-7 residuesPrevents inter-chain hydrogen bonding[3][5]

Key Experimental Protocols

Protocol 1: Incorporation of Pseudoproline Dipeptides (Manual Synthesis)

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Solution: In a separate vessel, dissolve the pseudoproline dipeptide (5 eq. relative to resin loading) and a coupling reagent such as HBTU or HATU (5 eq.) in a minimal volume of DMF or NMP.[16]

  • Activation: Add DIPEA (10 eq.) to the activation solution and mix thoroughly.[16]

  • Coupling: Immediately add the activated solution to the prepared peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.[16]

  • Monitoring: Check for completion of the coupling using a TNBS test, as the Kaiser test gives a false negative for proline-like structures. If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.[16]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next deprotection step.

  • Final Cleavage: The pseudoproline's oxazolidine (B1195125) ring will be cleaved, regenerating the native peptide sequence during the final TFA-mediated cleavage. This is typically complete within 3 hours using standard cleavage cocktails.[16]

Protocol 2: General Use of Chaotropic Salts

This protocol describes how to use chaotropic salts to disrupt aggregation before a difficult coupling step.

  • Resin Preparation: Following Fmoc deprotection and standard DMF washes, perform additional washes with a solution containing a chaotropic salt.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min).[5] This step helps to break up existing secondary structures.

  • DMF Wash: Wash the resin thoroughly with DMF (3-5 x 1 min) to remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.

  • Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should improve the accessibility of the N-terminus.

Protocol 3: High-Temperature Solid-Phase Peptide Synthesis (SPPS)

This protocol provides general guidelines for performing SPPS at elevated temperatures to mitigate aggregation.

  • System Setup: Use a peptide synthesizer equipped with a heating module (microwave or conventional).

  • Deprotection: Perform the Fmoc deprotection step at an elevated temperature (e.g., 75-90°C) for a reduced time (e.g., 3-5 minutes) using a standard deprotection solution (e.g., 20% piperidine (B6355638) in DMF).

  • Coupling: Perform the amino acid coupling step at an elevated temperature (e.g., 75-90°C) for a reduced time (e.g., 5-10 minutes).

  • Sensitive Residues: For amino acids prone to racemization at high temperatures (e.g., His, Cys), consider using a lower coupling temperature or performing the coupling at room temperature.

  • Monitoring: Ensure the synthesis system has accurate temperature monitoring to prevent overheating and potential side reactions.

References

Technical Support Center: Optimizing Multi-Leu Peptide Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the stability of multi-leucine (Multi-Leu) peptides in solution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my multi-leucine peptide aggregating or precipitating out of solution?

A1: Multi-leucine peptides are prone to aggregation primarily due to the high hydrophobicity of leucine (B10760876) residues.[1][2] These hydrophobic side chains tend to interact with each other to minimize contact with the aqueous solvent, leading to self-association and the formation of insoluble aggregates.[2] Other contributing factors can include the peptide's secondary structure, the pH of the solution being close to the peptide's isoelectric point (pI), high peptide concentration, and storage temperature.[3][4]

Q2: At what point during my workflow can I expect to encounter aggregation issues?

A2: Aggregation of multi-leucine peptides can occur at several stages of your experimental workflow:

  • During Solid-Phase Peptide Synthesis (SPPS): On-resin aggregation can hinder coupling and deprotection steps, resulting in lower yield and purity.[1]

  • Post-synthesis Processing: Changes in the solvent environment during cleavage from the resin and purification by methods like HPLC can trigger aggregation.[1]

  • Lyophilization and Reconstitution: The lyophilization process itself can promote the formation of aggregated structures that are subsequently difficult to dissolve.[1]

  • In Solution: Aggregation is a frequent issue when preparing stock solutions or diluting the peptide into aqueous buffers for assays.[1]

Q3: How can I improve the solubility of my lyophilized multi-leucine peptide?

A3: A systematic approach is recommended. Begin by attempting to dissolve a small amount in sterile, distilled water. If solubility is poor, consider the following strategies based on the peptide's properties:

  • For neutral or hydrophobic peptides: Start with a small amount of an organic solvent such as DMSO, DMF, or acetonitrile (B52724), and then slowly add the aqueous buffer with vigorous vortexing.[2]

  • For basic peptides: Use a dilute aqueous acidic solution (e.g., 10-30% acetic acid or 0.1% TFA) to protonate basic residues and increase solubility.[1]

  • For acidic peptides: Use a dilute aqueous basic solution (e.g., 10% ammonium (B1175870) hydroxide) to deprotonate acidic residues.[1]

Always check the compatibility of any organic solvents or pH adjustments with your downstream experiments.

Q4: What strategies can I employ to prevent aggregation during my experiments?

A4: Several strategies can help mitigate aggregation:

  • pH Adjustment: Adjust the pH of your buffer to be at least one or two units away from the peptide's isoelectric point (pI) to increase the net charge and electrostatic repulsion between peptide molecules.[3]

  • Use of Co-solvents and Additives: Small amounts of organic co-solvents like DMSO can help solubilize hydrophobic peptides.[3] Chaotropic agents such as guanidinium (B1211019) chloride or urea (B33335) can disrupt secondary structures that lead to aggregation.[1]

  • Lowering Peptide Concentration: Working with lower peptide concentrations can reduce the likelihood of intermolecular interactions and aggregation.[4]

  • Temperature Control: Store peptide solutions at appropriate temperatures. While refrigeration at 4°C is common, some peptides may be more stable when frozen at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: My multi-leucine peptide solution becomes cloudy or shows visible precipitate over time.

This is a common sign of peptide aggregation and precipitation. Follow this troubleshooting workflow to address the issue.

G start Peptide solution becomes cloudy check_conc Is the peptide concentration too high? start->check_conc reduce_conc Dilute the peptide solution check_conc->reduce_conc Yes check_ph Is the pH near the pI? check_conc->check_ph No reduce_conc->check_ph adjust_ph Adjust pH away from pI check_ph->adjust_ph Yes add_cosolvent Add a small amount of organic co-solvent (e.g., DMSO) check_ph->add_cosolvent No adjust_ph->add_cosolvent sonicate Briefly sonicate the solution add_cosolvent->sonicate filter Filter through a low-protein-binding 0.22 µm filter sonicate->filter end Clear Solution filter->end

Caption: Troubleshooting workflow for peptide precipitation.

Issue 2: I am observing inconsistent results in my biological assays.

Inconsistent assay results can be due to time-dependent aggregation or degradation of your multi-leucine peptide.

G start Inconsistent Assay Results prepare_fresh Prepare fresh peptide solutions before each experiment start->prepare_fresh stability_study Perform a time-course stability study prepare_fresh->stability_study hplc_ms Analyze aliquots at different time points by HPLC-MS stability_study->hplc_ms dls Monitor aggregation state over time using DLS stability_study->dls optimize_storage Optimize storage conditions (temperature, buffer, additives) hplc_ms->optimize_storage dls->optimize_storage end Consistent Assay Performance optimize_storage->end

Caption: Workflow to address inconsistent assay results.

Data Presentation

Table 1: Recommended Solvents for Reconstitution of Multi-Leu Peptides

Peptide PropertyPrimary SolventSecondary Solvent (if needed)Considerations
Hydrophobic/Neutral Sterile Distilled WaterDMSO, DMF, AcetonitrileStart with a small amount of organic solvent, then slowly add aqueous buffer.[2]
Basic (net positive charge) Sterile Distilled Water10-30% Acetic Acid or 0.1% TFAAcidic pH increases solubility by protonating basic residues.[1]
Acidic (net negative charge) Sterile Distilled Water10% Ammonium HydroxideBasic pH increases solubility by deprotonating acidic residues.[1]

Table 2: Common Chemical Modifications to Enhance Multi-Leu Peptide Stability [6]

ModificationPurposeMechanism
N-terminal Acetylation Prevent enzymatic degradationBlocks exopeptidases.
C-terminal Amidation Prevent enzymatic degradationBlocks carboxypeptidases.
Cyclization Increase resistance to proteasesReduces conformational flexibility.[6]
Use of D-amino acids Enhance stability against proteasesProteases are stereospecific for L-amino acids.

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Stability Analysis

This protocol is used to assess the purity of a multi-leucine peptide and to monitor its degradation over time.

  • Sample Preparation:

    • Prepare a stock solution of the peptide at 1 mg/mL in an appropriate solvent (e.g., water with a small percentage of acetonitrile or DMSO).

    • For stability studies, incubate the peptide solution under desired conditions (e.g., 37°C) and take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).[7]

  • HPLC Conditions:

    • Column: C18 stationary phase (e.g., 4.6 mm ID x 250 mm length, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.[8]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point. This can be optimized to improve resolution.[8]

    • Flow Rate: 1 mL/min for a 4.6 mm ID column.[8]

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis:

    • The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

    • For stability studies, the decrease in the area of the main peptide peak and the appearance of new peaks (degradation products) are monitored over time. The half-life of the peptide can be calculated from these data.[7]

G start Start prep_sample Prepare Peptide Solution (1 mg/mL) start->prep_sample incubate Incubate under test conditions (e.g., 37°C) prep_sample->incubate take_aliquots Take aliquots at T=0, 2, 4, 8, 24h incubate->take_aliquots inject_hplc Inject aliquot onto C18 RP-HPLC column take_aliquots->inject_hplc run_gradient Run linear gradient (e.g., 5-65% ACN with 0.1% TFA) inject_hplc->run_gradient detect_uv Detect peaks at 214/280 nm run_gradient->detect_uv analyze_data Integrate peak areas to determine purity and degradation detect_uv->analyze_data end End analyze_data->end

Caption: Experimental workflow for RP-HPLC stability analysis.

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Aggregation

This assay is used to monitor the formation of β-sheet-rich aggregates, which are common in peptide aggregation.[9]

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (ThT) at 1-5 mM in water and store it protected from light.[1]

    • Prepare the multi-leucine peptide solution at the desired concentration in a suitable buffer (e.g., PBS, pH 7.4).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the peptide solution to the desired final concentration.

    • Add ThT from the stock solution to a final concentration of 10-25 µM.[1]

    • Include control wells with buffer and ThT only for baseline fluorescence.[3]

  • Fluorescence Measurement:

    • Place the plate in a plate reader capable of bottom reading.

    • Set the excitation wavelength to approximately 440 nm and the emission wavelength to approximately 485 nm.[1]

    • Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.

    • Monitor the fluorescence intensity over time (e.g., every 5-15 minutes for several hours or days).

  • Data Analysis:

    • Subtract the baseline fluorescence (buffer + ThT) from the readings of the peptide-containing wells.

    • Plot the fluorescence intensity against time. A sigmoidal curve is indicative of nucleated aggregation, and the lag time can be determined.[3]

G start Start prep_reagents Prepare Peptide and ThT Stock Solutions start->prep_reagents setup_plate Add Peptide and ThT to 96-well plate prep_reagents->setup_plate include_controls Include Buffer + ThT controls setup_plate->include_controls place_in_reader Place plate in fluorescence plate reader include_controls->place_in_reader set_params Set Ex/Em to ~440/~485 nm and T to 37°C place_in_reader->set_params monitor_fluorescence Monitor fluorescence intensity over time set_params->monitor_fluorescence analyze_data Plot fluorescence vs. time monitor_fluorescence->analyze_data end End analyze_data->end

References

Technical Support Center: Multi-Leu Peptide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with multi-leu peptides. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue: Peptide Precipitates in Solution

Q1: My multi-leu peptide, which was initially dissolved, has precipitated out of my aqueous buffer. What could be the cause and how can I fix it?

A1: Precipitation of multi-leu peptides is a common issue due to their hydrophobic nature, which can lead to aggregation.[1][2] Several factors could be contributing to this problem:

  • Concentration: High peptide concentrations increase the likelihood of aggregation and precipitation.[3][4]

  • pH and Ionic Strength: The solubility of peptides is often lowest at their isoelectric point (pI). The pH and salt concentration of your buffer can influence peptide solubility.[2]

  • Temperature: Changes in temperature can affect solubility.

  • Contaminants: The presence of trifluoroacetate (B77799) (TFA) from peptide synthesis can sometimes affect solubility and experimental results.[1]

Troubleshooting Steps:

  • Review Solubilization Protocol: Ensure the initial solubilization was performed correctly. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) may be necessary for initial dissolution before dilution into your aqueous buffer.[5]

  • Adjust Peptide Concentration: Try working with a lower, yet still effective, concentration of the peptide.[5]

  • Optimize Buffer Conditions:

    • Adjust the pH of your buffer to be at least one pH unit away from the peptide's pI.

    • Experiment with different buffer salts and ionic strengths.[2]

  • Incorporate Solubilizing Agents: Consider the addition of non-denaturing detergents or other solubilizing agents to your buffer.[6]

  • Filter Sterilize: Before use, filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates.[5]

Issue: Inconsistent or Non-Reproducible Experimental Results

Q2: I am observing high variability between my experiments using a this compound. What are the likely sources of this inconsistency?

A2: Inconsistent results with multi-leu peptides often stem from issues with peptide stability, handling, and accurate quantification.

  • Peptide Degradation: Multi-leu peptides are susceptible to degradation by proteases present in biological samples (e.g., cell culture media with serum) and chemical degradation pathways.[4][5][7]

  • Improper Storage and Handling: Repeated freeze-thaw cycles can lead to peptide degradation and aggregation.[8][9] Improper storage can also lead to hydrolysis or oxidation.[8][9]

  • Inaccurate Quantification: The actual concentration of the active peptide may be lower than expected due to degradation or aggregation.

Troubleshooting Steps:

  • Aliquot Stock Solutions: Prepare single-use aliquots of your peptide stock solution to avoid multiple freeze-thaw cycles.[8][9]

  • Proper Storage: Store lyophilized peptides at -20°C or -80°C for long-term stability.[8][9] Once in solution, store aliquots at -80°C.

  • Use Fresh Working Solutions: Prepare fresh working solutions from a frozen stock aliquot for each experiment.[5]

  • Perform a Stability Test: To understand the degradation rate in your specific experimental setup, conduct a stability study by incubating the peptide in your experimental medium over time and analyzing the remaining intact peptide by HPLC or LC-MS.[5][10]

  • Minimize Exposure to Degrading Factors:

    • If using cell culture, consider reducing serum concentration or using serum-free media if your experiment allows.

    • Work on ice to minimize enzymatic activity.

    • Protect from light to prevent photo-oxidation.[5]

Frequently Asked Questions (FAQs)

Q3: What are the primary pathways of this compound degradation?

A3: Multi-leu peptides can be degraded through two main pathways:

  • Chemical Degradation: This involves the alteration of the peptide's covalent structure. Key chemical degradation routes include:

    • Hydrolysis: Cleavage of the peptide backbone, which can be catalyzed by acids or bases.[4] Aspartic acid-containing sequences are particularly susceptible.[9]

    • Oxidation: Methionine, cysteine, and tryptophan residues are prone to oxidation.[9]

    • Deamidation: Asparagine and glutamine residues can undergo deamidation.[4][9]

    • Racemization: Conversion of L-amino acids to a mixture of L- and D-enantiomers.

  • Enzymatic Degradation: This is a major concern in biological systems. Proteases and peptidases can cleave the peptide bonds. Exopeptidases cleave from the ends of the peptide, while endopeptidases cleave within the sequence.[7]

Q4: How can I prevent the degradation of my this compound during my experiments?

A4: Several strategies can be employed to enhance the stability of multi-leu peptides:

  • Chemical Modifications:

    • N-terminal Acetylation and C-terminal Amidation: These modifications block the action of exopeptidases.[7]

    • Incorporation of D-amino acids: Replacing L-amino acids with their D-isomers can confer resistance to proteolysis.[11]

    • Use of non-natural amino acids: These can also enhance stability.[8]

  • Experimental Conditions:

    • Storage: Store lyophilized peptides at -20°C or -80°C and solutions in single-use aliquots at -80°C.[8][9]

    • pH Control: Maintain the pH of the solution to avoid conditions that promote hydrolysis or other chemical degradation.[9]

    • Additives: The use of protease inhibitors in cell lysates or antioxidants can be beneficial.[5]

  • Formulation Strategies: For in vivo applications, strategies like PEGylation or incorporation into drug delivery systems can protect the peptide from degradation.

Q5: My this compound is showing low biological activity. Could this be related to degradation or aggregation?

A5: Yes, both degradation and aggregation can significantly impact the biological activity of your this compound.

  • Degradation: If the peptide is being cleaved by proteases or chemically modified, its structure will be altered, potentially destroying the binding site or the overall conformation required for activity.

  • Aggregation: When peptides aggregate, the effective concentration of the monomeric, active form is reduced. Furthermore, aggregated peptides may not be able to interact with their target.[2]

To investigate this, you can:

  • Verify Peptide Integrity: Use techniques like HPLC or mass spectrometry to check for the presence of the intact peptide and any degradation products in your experimental samples.

  • Assess Aggregation: Dynamic light scattering (DLS) can be used to detect the presence of aggregates in your peptide solution.[6]

Data Presentation

Table 1: Common Issues and Solutions for this compound Experiments

IssuePotential Cause(s)Recommended Solution(s)
Precipitation/Aggregation High concentration, pH near pI, improper initial solubilization.[2][3][4][5]Lower peptide concentration, adjust buffer pH, use a co-solvent for initial dissolution, filter the solution.[5]
Inconsistent Results Peptide degradation, repeated freeze-thaw cycles, inaccurate quantification.[5][7][8][9]Aliquot stock solutions, store properly, prepare fresh working solutions, perform stability tests.[5][8][9]
Low Biological Activity Degradation, aggregation, incorrect peptide sequence.Verify peptide integrity and concentration (HPLC/MS), check for aggregation (DLS), confirm peptide sequence.[6]
High Background Signal in Assays Non-specific binding, peptide aggregation.Include appropriate controls, optimize blocking steps, ensure peptide is fully dissolved.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Medium

This protocol outlines a general method to determine the stability of a this compound in a specific cell culture medium over time using RP-HPLC.

Materials:

  • This compound

  • Cell culture medium (with and without serum, if applicable)

  • Sterile water

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)

  • 0.22 µm sterile filters

  • RP-HPLC system with a C18 column

Procedure:

  • Prepare Peptide Stock Solution: Dissolve the lyophilized peptide in sterile water or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Spike the Medium: Add the peptide stock solution to the cell culture medium to achieve the final desired working concentration. Prepare separate batches for medium with and without serum if needed.

  • Timepoint Zero (T=0): Immediately after spiking, take an aliquot (e.g., 100 µL) of the peptide-containing medium. This will serve as your reference sample.

  • Incubation: Incubate the remaining peptide-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Collect Timepoint Samples: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated medium.

  • Sample Preparation:

    • To each aliquot, add an equal volume of ACN with 0.1% TFA to precipitate proteins and stop enzymatic activity.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.

  • RP-HPLC Analysis:

    • Inject the supernatant onto the RP-HPLC system.

    • Use a gradient of water with 0.1% TFA (Solvent A) and ACN with 0.1% TFA (Solvent B) to elute the peptide.

    • Monitor the elution at an appropriate wavelength (e.g., 220 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide in your T=0 sample.

    • Integrate the peak area of the intact peptide for each time point.

    • Calculate the percentage of the remaining peptide at each time point relative to the T=0 sample.

Visualizations

Peptide_Degradation_Pathways Major Degradation Pathways of Multi-Leu Peptides Peptide Intact this compound Chem Chemical Degradation Peptide->Chem Hydrolysis, Oxidation, Deamidation Enz Enzymatic Degradation Peptide->Enz Proteolysis (Exo/Endopeptidases) Agg Aggregation/Precipitation Peptide->Agg Hydrophobic Interactions Modified Chemically Modified Peptide Chem->Modified Fragments Peptide Fragments Enz->Fragments Aggregates Inactive Aggregates Agg->Aggregates

Caption: Overview of this compound Instability Pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peptide Performance Start Inconsistent Results or Low Activity Check_Handling Review Handling & Storage Procedures Start->Check_Handling Check_Purity Verify Peptide Purity & Integrity (HPLC/MS) Check_Handling->Check_Purity Handling OK Optimize_Protocol Optimize Experimental Protocol Check_Handling->Optimize_Protocol Handling Issue Check_Solubility Assess Solubility & Aggregation (Visual, DLS) Check_Purity->Check_Solubility Purity OK Modify_Peptide Consider Peptide Modification Check_Purity->Modify_Peptide Degradation Check_Solubility->Optimize_Protocol Solubility OK Check_Solubility->Modify_Peptide Aggregation Success Improved Results Optimize_Protocol->Success Modify_Peptide->Success

Caption: Logical Flow for Troubleshooting Peptide-Related Issues.

References

Technical Support Center: Strategies to Reduce Multi-Leu Peptide Renal Clearance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the high renal clearance of multi-leucine peptides during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the renal clearance of my multi-leucine peptide high?

Multi-leucine peptides, like many other small therapeutic peptides, often exhibit short plasma half-lives due to rapid elimination by the kidneys.[1] The primary mechanism is glomerular filtration, where the kidneys filter small molecules from the blood.[2] Peptides with a molecular weight of less than 25-30 kDa are particularly susceptible to being rapidly filtered and subsequently cleared from circulation.[2] Several factors contribute to this:

  • Small Hydrodynamic Size: The glomeruli in the kidneys have pores that allow small molecules to pass through while retaining larger ones like plasma proteins.[2] Most unmodified peptides are small enough to be easily filtered.

  • Low Plasma Protein Binding: Peptides that do not bind significantly to plasma proteins, such as albumin, remain free in the circulation and are readily available for filtration.[3][4]

  • Proteolytic Degradation: Besides direct filtration, peptides can be degraded by proteases in the blood and tissues, with the kidneys being a major site of this metabolic activity.[1][3]

Q2: What are the main strategies to reduce the renal clearance of my peptide?

Several strategies have been developed to prolong the half-life of peptides by reducing their renal clearance.[1] These approaches are generally based on increasing the peptide's size, enhancing its binding to plasma proteins, or modifying its chemical structure to hinder filtration and degradation.[1][3]

Primary Strategies:

  • Increase Hydrodynamic Size: Making the peptide larger than the glomerular filtration threshold is a highly effective strategy.[3]

    • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains is a common method that increases the peptide's size, improves solubility, and can shield it from enzymatic degradation.[5][6][7]

    • Protein Conjugation/Fusion: Fusing the peptide to a large plasma protein like albumin or an immunoglobulin (IgG) fragment can significantly extend its circulation time.[2][8]

    • Lipidation: Attaching fatty acid chains can promote binding to albumin and increase the overall size, thereby reducing clearance.[8][9]

  • Enhance Plasma Protein Binding: Increasing the affinity of the peptide for plasma proteins sequesters it from renal filtration.[2]

    • Albumin Binding Moieties: Covalently linking small molecules with high affinity for albumin can indirectly bind the peptide to this long-lived protein.[2][10]

  • Modify Physicochemical Properties:

    • Increase Negative Charge: Modifying the peptide to have a higher negative charge can delay glomerular filtration.[1][3]

    • Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other non-canonical amino acids can increase resistance to proteolytic degradation.[8][11]

    • Terminal Modifications: Capping the N- and C-termini (e.g., with acetylation or amidation) protects against degradation by exopeptidases.[9]

  • Inhibit Renal Reabsorption:

    • Competitive Inhibition: Co-infusion of positively charged amino acids like lysine (B10760008) and arginine can competitively inhibit the reabsorption of peptides in the proximal tubules of the kidney, which is particularly relevant for radiolabeled peptides.[12][13]

Troubleshooting Guides

Problem 1: My PEGylated peptide still shows high renal clearance.

If PEGylation did not sufficiently reduce renal clearance, consider the following points:

  • Molecular Weight of PEG: The size of the attached PEG chain is critical. PEGs with a molecular weight of less than 1,000 Da may not be large enough to prevent filtration and can have some toxicity, whereas PEGs up to 40-50 kDa have been used effectively in clinical applications.[5] You may need to use a larger PEG chain.

  • PEG Structure (Linear vs. Branched): The structure of the PEG can influence the hydrodynamic radius of the conjugate. Branched PEGs may provide a larger effective size compared to linear PEGs of the same molecular weight.[7]

  • Site of Attachment: The location of PEGylation on the peptide is crucial. If the PEG is attached at a site that interferes with a potential plasma protein binding domain or if it doesn't effectively shield cleavage sites, its efficacy may be reduced.[5] The attachment site must be carefully selected to retain the peptide's biological activity.[5]

  • PEG End-Group: The functional group at the end of the PEG chain can influence interactions with proteins and renal accumulation.[14]

Suggested Action:

  • Experiment with different molecular weights of PEG (e.g., 20 kDa, 40 kDa).

  • Consider using a branched PEG chain.

  • Synthesize different isomers with the PEG attached at various positions to find the optimal configuration.

Problem 2: My peptide's activity is lost after modification.

A common issue is that modifications intended to reduce clearance can also interfere with the peptide's ability to bind to its target.

  • Steric Hindrance: Large modifications like PEG or fusion proteins can physically block the active site of the peptide.

  • Conformational Changes: Modifications can alter the peptide's three-dimensional structure, which may be essential for its function.

Suggested Action:

  • Use a Linker: Introduce a linker between the peptide and the modifying group (e.g., PEG, albumin) to provide more spatial separation and flexibility, reducing steric hindrance.

  • Site-Specific Conjugation: Ensure the modification is attached at a site distant from the active binding region of the peptide.[5] This often requires careful experimental engineering.

  • Reversible PEGylation: Use a "releasable" PEG that is cleaved in vivo to slowly release the native, fully active peptide.[7][15]

  • Alternative Strategies: If PEGylation or protein fusion proves too disruptive, consider smaller modifications like lipidation or amino acid substitutions that are less likely to impact overall structure.[8]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating strategies to reduce renal clearance.

Table 1: Effect of Competitive Inhibitors on Renal Uptake of Radiolabeled Peptides in Rats

Radiolabeled PeptideInhibitory Agent (Dose)% Reduction in Renal Uptake (Mean ± SD)Reference
¹¹¹In-minigastrinPeptide #6 (5 mg)88% ± 9.0%[16]
¹¹¹In-minigastrinGelofusine (20 mg)77% ± 8.9%[16]
¹¹¹In-exendinPeptide #6 (5 mg)26% ± 3.4%[16]
¹¹¹In-octreotidePeptide #6 (5 mg)33% ± 13%[16]
¹¹¹In-octreotideLysine (80 mg)36% ± 11%[16]
¹¹¹In-octreotideFRALB-C (1 mg)24% ± 12%[16]

Data from in vivo studies in rats. "Peptide #6" is an albumin-derived peptide. FRALB-C refers to albumin fragments.

Table 2: In Vitro Uptake Inhibition in Megalin-Expressing Cells (BN16)

Radiolabeled PeptideInhibitory Agent% Reduction in In Vitro Uptake (Mean ± SD)Reference
¹¹¹In-minigastrinPeptide #696% ± 4.3%[16]
¹¹¹In-exendinPeptide #694% ± 6.1%[16]
¹¹¹In-albuminFRALB-C (100 µg)75% ± 5.7%[16]

Experimental Protocols

Protocol 1: General In Vivo Peptide Administration for Pharmacokinetic Studies in Mice

This protocol outlines standard methods for intravenous, subcutaneous, and intraperitoneal injections in mice, which are essential for evaluating the pharmacokinetic profile of modified peptides.[17]

Materials:

  • Sterile peptide solution formulated in a suitable buffer (e.g., phosphate-buffered saline).

  • Sterile syringes (0.5-1 mL) and needles (25-27 G).

  • 70% ethanol (B145695) or isopropanol (B130326) wipes.

  • Appropriate animal restrainers.

A. Intravenous (IV) Injection (Tail Vein):

  • Preparation: Prepare the sterile peptide solution at the desired concentration. Draw the calculated volume into a syringe and remove all air bubbles.

  • Animal Preparation: Place the mouse in a tail vein restrainer. Disinfect the tail with a 70% alcohol wipe. The lateral tail veins should become more visible.

  • Injection: Carefully insert the needle into one of the lateral tail veins. Slowly inject the solution. There should be no resistance. If a subcutaneous bleb forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[17]

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site. Return the mouse to its cage and monitor.

B. Subcutaneous (SC) Injection:

  • Preparation: Prepare the peptide solution as described for IV injection.

  • Animal Restraint: Gently grasp the loose skin over the scruff of the neck to form a "tent".

  • Injection: Wipe the injection site with an alcohol wipe. Insert the needle at the base of the tented skin, parallel to the animal's back. Inject the solution; a small bleb will form under the skin.[17]

  • Post-Injection: Withdraw the needle and gently massage the site to help disperse the solution. Return the mouse to its cage and monitor.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) for Peptide Analogs

This protocol provides a general overview of SPPS, a standard method for creating peptides and their modified analogs.[6]

Principle: SPPS involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids to build the peptide chain.

Workflow:

  • Resin Preparation: Start with a solid support resin (e.g., Wang or Rink Amide resin).

  • Deprotection: Remove the temporary protecting group (e.g., Fmoc) from the N-terminus of the resin-bound amino acid using a base (e.g., piperidine (B6355638) in DMF).

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and add it to the resin to form a new peptide bond.

  • Washing: Wash the resin thoroughly to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the sequence is complete, use a strong acid cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove all permanent side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., LC-MS).

Visualizations

Renal_Clearance_Mechanism cluster_blood Bloodstream cluster_kidney Kidney Peptide Multi-Leu Peptide (Small, Free) BoundPeptide Albumin-Bound Peptide (Large) Peptide->BoundPeptide Binding Glomerulus Glomerulus (Filtration Barrier) Peptide->Glomerulus Filtered Albumin Albumin BoundPeptide->Glomerulus Not Filtered Tubule Proximal Tubule (Reabsorption/ Degradation) Glomerulus->Tubule Urine Excretion (Urine) Tubule->Urine Cleared

Caption: Mechanism of peptide renal clearance and the effect of albumin binding.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_invivo In Vivo Pharmacokinetic Study cluster_analysis Data Analysis A1 Synthesize Peptide (SPPS) A2 Purify & Characterize (HPLC, MS) A1->A2 A3 Modify Peptide (e.g., PEGylation) A2->A3 B1 Administer Peptide to Animal Model (IV) A3->B1 Test Modified Peptide B2 Collect Blood Samples at Time Points B1->B2 B3 Measure Peptide Concentration (LC-MS) B2->B3 C1 Plot Concentration vs. Time Curve B3->C1 C2 Calculate PK Parameters (Half-life, Clearance) C1->C2

Caption: Experimental workflow for evaluating strategies to reduce renal clearance.

Strategy_Decision_Tree Start High Renal Clearance Observed? Q1 Is Peptide Activity Sensitive to Large Modifications? Start->Q1 Yes Strat1 Strategy: Increase Hydrodynamic Size (PEGylation, Albumin Fusion) Q1->Strat1 No Strat2 Strategy: Smaller Modifications (Lipidation, D-Amino Acids, Terminal Capping) Q1->Strat2 Yes End Evaluate New Peptide Pharmacokinetics Strat1->End Q2 Is Proteolytic Degradation a Major Concern? Strat2->Q2 Strat3 Also Consider: Stabilization Strategies (Cyclization, D-Amino Acids) Q2->Strat3 Yes Q2->End No Strat3->End

References

Technical Support Center: Overcoming Poor Solubility of Multi-Leu Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of peptides rich in leucine (B10760876) residues.

Frequently Asked Questions (FAQs)

Q1: Why are my multi-leucine peptides so difficult to dissolve?

Multi-leucine peptides are challenging to dissolve primarily due to the hydrophobic nature of leucine. When a peptide sequence contains a high percentage of hydrophobic residues like leucine, isoleucine, and valine, it tends to self-associate and aggregate in aqueous solutions to minimize contact with water.[1][2] This aggregation is the primary cause of poor solubility. Furthermore, these peptides can form stable secondary structures, such as beta-sheets, which are held together by hydrogen bonds, further promoting aggregation and precipitation.[3]

Q2: What is the difference between peptide solubility and aggregation?

Solubility refers to the maximum amount of a peptide that can dissolve in a given solvent to form a clear, homogenous solution. Aggregation is a phenomenon where peptide molecules stick to each other, driven by forces like hydrophobic interactions and hydrogen bonding, to form larger, often insoluble, complexes.[3] For multi-leu peptides, poor solubility is almost always a direct consequence of aggregation. The goal of any solubilization protocol is to prevent or reverse this aggregation process.

Q3: How does pH affect the solubility of my peptide?

The pH of a solution is a critical factor influencing peptide solubility.[2] Every peptide has an isoelectric point (pI), the pH at which its net charge is zero. At its pI, a peptide is least soluble because the lack of electrostatic repulsion between molecules facilitates aggregation.[4] By adjusting the pH of the solvent away from the pI, you can increase the peptide's net charge (either positive or negative), which enhances repulsive forces between molecules and improves solubility.[5][6]

  • Basic Peptides (pI > 7): These peptides carry a net positive charge at neutral pH. They are best dissolved in acidic solutions (e.g., using acetic acid or TFA) where they become even more positively charged.[7][8]

  • Acidic Peptides (pI < 7): These peptides have a net negative charge. Their solubility is enhanced in basic solutions (e.g., using ammonium (B1175870) bicarbonate or ammonium hydroxide) where their negative charge is maximized.[7][9]

Troubleshooting Guide

This section provides a systematic approach to dissolving and handling challenging multi-leu peptides.

Q1: My multi-leu peptide won't dissolve in aqueous buffers (e.g., PBS, Tris). What is the first thing I should do?

Always start with a small test amount of your peptide to find the optimal solvent before dissolving the entire batch.[10] The recommended approach is to start with the least harsh method and progressively move to stronger solvents if necessary.

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} end_dot Caption: A stepwise workflow for troubleshooting peptide insolubility.

Q2: I used DMSO to dissolve my peptide, but it crashed out when I diluted it into my aqueous buffer. How can I fix this?

This is a common issue caused by the peptide exceeding its solubility limit in the final aqueous solution. The key is to avoid "shocking" the peptide with a rapid solvent change.

  • Slow, Dropwise Addition: Add the concentrated peptide-organic stock solution slowly and dropwise into the aqueous buffer while the buffer is being gently stirred or vortexed.[9][11] This prevents localized high concentrations of the peptide that can trigger precipitation.

  • Reduce Final Concentration: The simplest solution may be to lower the final target concentration of the peptide in the aqueous buffer.

  • Increase Co-solvent Percentage: If your experiment can tolerate it, slightly increasing the percentage of the organic co-solvent in the final aqueous buffer can help maintain solubility. Most cell-based assays can tolerate up to 0.5-1% DMSO.[1][12]

Q3: My peptide is extremely hydrophobic and won't dissolve even with organic solvents. What are my options?

For the most challenging peptides that tend to form very stable aggregates, stronger denaturing agents, known as chaotropic agents, may be necessary.

  • Chaotropic Agents: Agents like 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea are powerful tools for dissolving aggregated peptides.[7][13][14] They work by disrupting the hydrogen-bonding network of water, which weakens the hydrophobic effect driving aggregation.[14]

  • Important Consideration: These agents will denature proteins and can interfere with many biological assays.[3] Therefore, after dissolving the peptide, the chaotropic agent may need to be removed or significantly diluted, often via dialysis or buffer exchange, before the peptide can be used in a functional assay.[14]

dot graph { layout=neato; graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=11, label="Mechanism of Solubility Enhancers", labelloc=t]; node [style=filled, shape=circle, fontname="Arial", fontsize=10, fixedsize=true, width=1.2]; edge [penwidth=2.0];

} end_dot Caption: Solvents like DMSO interrupt hydrophobic interactions, preventing aggregation.

Data & Protocols

Data Presentation: Solvent Effectiveness

The choice of solvent is highly peptide-specific. The following table summarizes common solvents and their primary applications.

Solvent/AdditivePrimary Use CaseTarget Peptide TypeConsiderations & Cautions
Sterile Water / Aqueous Buffer Initial attempt for all peptides.Peptides with >25% charged residues.[15]Often insufficient for multi-leu peptides.
Acetic Acid (10-30%) To dissolve basic peptides.Basic (pI > 7).[8]Adjust final pH before use in assays.
Ammonium Bicarbonate (0.1 M) To dissolve acidic peptides.Acidic (pI < 7).[9]Avoid with Cys-containing peptides due to oxidation risk at basic pH.[7]
DMSO / DMF Dissolving neutral or very hydrophobic peptides.Neutral or Hydrophobic (>50% hydrophobic residues).[10]DMSO can oxidize Met/Cys residues; use DMF as an alternative. Keep final concentration low for biological assays.
TFA (Trifluoroacetic Acid) A strong acid for very stubborn basic peptides.Very insoluble basic peptides.[7]Can be harsh; not suitable for many cell-based assays. Use sparingly.
Guanidine-HCl (6 M) / Urea (8 M) To dissolve highly aggregated peptides.Peptides that form gels or won't dissolve in other solvents.[16]Denaturing agents that will interfere with most biological systems.[17] Requires removal before functional experiments.
Experimental Protocols
Protocol 1: Systematic Solubilization using an Organic Co-Solvent (DMSO)

This protocol is the standard approach for neutral or hydrophobic peptides.

  • Preparation: Before opening, briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom. Allow the vial to warm to room temperature.

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the peptide to create a high-concentration stock solution (e.g., 1-10 mg/mL).

  • Physical Assistance: Vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate the sample in a water bath for 5-10 minutes, keeping the water cool to prevent peptide degradation.[1][3] Visually inspect to ensure the solution is completely clear.

  • Dilution into Aqueous Buffer: While gently vortexing your target aqueous buffer (e.g., PBS), slowly add the DMSO-peptide stock solution dropwise to the buffer to reach the desired final concentration.[11]

  • Final Check: Visually inspect the final solution for any signs of precipitation (cloudiness). If it remains clear after several minutes, the solubilization was successful. Always centrifuge the final solution to pellet any micro-aggregates before use.[1]

Protocol 2: Solubilization using a Chaotropic Agent (Guanidine-HCl)

Use this protocol for extremely difficult peptides that have already failed Protocol 1.

  • Reagent Preparation: Prepare a 6 M solution of Guanidine-HCl (GdnHCl) in sterile, distilled water. Ensure it is fully dissolved.

  • Peptide Dissolution: Follow the same initial preparation steps as in Protocol 1 (warming and centrifuging the peptide vial). Add the 6 M GdnHCl solution directly to the lyophilized peptide to achieve the desired stock concentration.

  • Dissolution: Vortex or sonicate as needed until the peptide is completely dissolved and the solution is clear.

  • Removal of Chaotrope (Required for most applications):

    • Dialysis: The most common method. Transfer the peptide solution to a dialysis cassette with a molecular weight cut-off (MWCO) significantly lower than your peptide's molecular weight. Dialyze against your desired final buffer, performing several buffer changes over 24-48 hours to remove the GdnHCl.

    • Buffer Exchange: For smaller volumes, buffer exchange spin columns can also be used according to the manufacturer's instructions.

  • Final Concentration Check: After removal of the chaotropic agent, it is crucial to re-determine the final peptide concentration, as some material may be lost during the process.

References

Technical Support Center: Radiolabeling of Multi-Leu Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the radiolabeling of Multi-Leu peptides.

Frequently Asked Questions (FAQs)

Q1: What are the common radionuclides used for labeling Multi-Leu peptides?

A1: The choice of radionuclide depends on the intended application (e.g., PET imaging, SPECT imaging, or therapy). Common radionuclides for peptides include Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), Fluorine-18 (¹⁸F), Lutetium-177 (¹⁷⁷Lu), and Indium-111 (¹¹¹In).[1][2][3] For example, ⁶⁴Cu has been successfully used to label a multi-leucine (ML) peptide for PET imaging.[4]

Q2: What are the main strategies for radiolabeling peptides?

A2: There are two primary strategies for radiolabeling peptides:

  • Direct Labeling: This method involves the direct incorporation of a radionuclide into the peptide structure. A common example is the radioiodination of tyrosine residues.[5] However, this is less common for radiometals.

  • Indirect Labeling: This is the more common approach for peptides like Multi-Leu. It involves a bifunctional chelating agent (BFCA) or a prosthetic group.[6][7][8] The chelator is first conjugated to the peptide, and then the radiometal is introduced to form a stable complex.[6]

Q3: How can I improve the in vivo stability of my radiolabeled Multi-Leu peptide?

A3: Peptides can be susceptible to enzymatic degradation in vivo.[9] Strategies to enhance stability include:

  • Peptide Engineering: Incorporating D-amino acids, cyclization, or N-alkylation can improve resistance to proteolysis.[9]

  • Linker Modification: Introducing linkers, such as a 6-aminohexanoic acid (Ahx) linker, between the peptide and the chelator can increase stability.[10]

Q4: My radiolabeled peptide shows high kidney uptake. How can I reduce this?

A4: High renal uptake is a common issue with radiolabeled peptides and can lead to nephrotoxicity.[6] Methods to mitigate this include:

  • Co-infusion of Amino Acids: Administering a mixture of basic amino acids like lysine (B10760008) and arginine can help reduce kidney retention.[6]

  • Modification of Peptide Charge and Hydrophilicity: Altering the peptide's properties can influence its pharmacokinetic profile and reduce kidney accumulation.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Radiolabeling Yield (<95%) Suboptimal pH of the reaction buffer.Optimize the pH of the reaction buffer. For many radiometals, a slightly acidic to neutral pH (e.g., pH 5.5 for ⁶⁴Cu) is required.[4]
Presence of competing metal ions.Use metal-free buffers and vials. Trace metal contamination can compete with the radionuclide for the chelator.
Incorrect peptide-to-radionuclide ratio.Optimize the molar ratio of the peptide conjugate to the radionuclide.
Chelator instability.Ensure the bifunctional chelator is stable under the reaction conditions.
Poor In Vitro/In Vivo Stability Enzymatic degradation of the peptide.Consider peptide modifications such as cyclization or the incorporation of unnatural amino acids to increase resistance to proteases.[9]
Dissociation of the radiometal from the chelator.Choose a chelator that forms a highly stable complex with the selected radionuclide (e.g., DOTA for ⁶⁴Cu or ⁶⁸Ga).
Altered Receptor Binding Affinity The radiolabel or chelator is too close to the binding site of the peptide.Introduce a spacer between the peptide and the chelator to minimize steric hindrance.[6]
The modification has altered the peptide's conformation.Perform in vitro binding assays to confirm that the radiolabeled peptide retains high affinity for its target.
Peptide Aggregation Hydrophobic nature of the this compound.Adjust the formulation buffer, for example, by adding solubility-enhancing excipients.
High concentration of the peptide during labeling.Optimize the peptide concentration for the labeling reaction.

Experimental Protocol: Radiolabeling of NOTA-Multi-Leu Peptide with ⁶⁴Cu

This protocol is based on the successful radiolabeling of a NOTA-conjugated multi-leucine (ML) peptide with Copper-64 for PET imaging.[4]

Materials:

  • NOTA-conjugated Multi-Leu (NOTA-ML) peptide

  • [⁶⁴Cu]Cu(OAc)₂ in ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5)

  • Ammonium acetate buffer (0.1 M, pH 5.5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • C18 Sep-Pak cartridge

  • Ethanol (B145695)

  • Deionized water (metal-free)

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Preparation of the Reaction Mixture:

    • Dissolve 5 µg of the NOTA-ML peptide in ammonium acetate buffer (0.1 M, pH 5.5).

    • Add 300-370 MBq (8-10 mCi) of [⁶⁴Cu]Cu(OAc)₂ to the peptide solution.

    • Adjust the total reaction volume to 300-350 µL with the ammonium acetate buffer.

  • Incubation:

    • Incubate the reaction mixture at a suitable temperature (e.g., 37-40°C) for 15-30 minutes. Gentle shaking can be applied.

  • Purification of the Radiolabeled Peptide:

    • Pre-condition a C18 Sep-Pak cartridge by washing with ethanol followed by deionized water.

    • Load the reaction mixture onto the C18 cartridge.

    • Wash the cartridge with deionized water to remove any unchelated ⁶⁴Cu.

    • Elute the [⁶⁴Cu]Cu-NOTA-ML peptide from the cartridge using an appropriate ethanol/water mixture.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the ethanol from the collected fraction.

    • Reconstitute the final product in phosphate-buffered saline (PBS) at pH 7.4 for in vivo studies.

  • Quality Control:

    • Determine the radiochemical purity and specific activity using radio-TLC or HPLC. A radiochemical purity of >95% is typically required.[4][11]

Quantitative Data Summary

Parameter Value Reference
Radiochemical Purity > 95%[4][11]
Specific Activity 74 to 93 TBq/mmol (2000 to 2500 Ci/mmol)[4]
Tumor Uptake (%ID/g) Varies by tumor model and time point. Example: 19.4 ± 3.3 %ID/g at 15 min post-injection in a PD-L1 expressing tumor model for a ⁶⁸Ga-labeled peptide.[12]

Visualizations

Radiolabeling_Workflow General Workflow for Indirect Radiolabeling of this compound Peptide NOTA-Multi-Leu Peptide Reaction Incubation (pH 5.5, 37-40°C) Peptide->Reaction Radionuclide [64Cu]Cu(OAc)2 Radionuclide->Reaction Purification C18 Sep-Pak Purification Reaction->Purification QC Quality Control (radio-TLC/HPLC) Purification->QC Final_Product [64Cu]Cu-NOTA-ML (>95% Purity) QC->Final_Product

Caption: General workflow for the indirect radiolabeling of a this compound.

Troubleshooting_Low_Yield Troubleshooting Low Radiolabeling Yield Start Low Radiolabeling Yield Check_pH Is the reaction pH optimal (e.g., 5.5 for 64Cu)? Start->Check_pH Adjust_pH Adjust pH of reaction buffer Check_pH->Adjust_pH No Check_Metals Are buffers and vials metal-free? Check_pH->Check_Metals Yes Adjust_pH->Check_Metals Use_Metal_Free Use metal-free reagents and vials Check_Metals->Use_Metal_Free No Check_Ratio Is the peptide to radionuclide ratio correct? Check_Metals->Check_Ratio Yes Use_Metal_Free->Check_Ratio Optimize_Ratio Optimize molar ratio Check_Ratio->Optimize_Ratio No Success Improved Yield Check_Ratio->Success Yes Optimize_Ratio->Success

Caption: Decision tree for troubleshooting low radiolabeling efficiency.

Labeling_Strategies Peptide Radiolabeling Strategies cluster_direct Direct Labeling cluster_indirect Indirect Labeling Direct_Peptide Peptide (with Tyr/His) Direct_Product Radiolabeled Peptide Direct_Peptide->Direct_Product Direct_Radionuclide Radioiodine Direct_Radionuclide->Direct_Product Indirect_Peptide This compound Conjugate Peptide-Chelator Conjugate Indirect_Peptide->Conjugate Chelator Chelator (e.g., NOTA) Chelator->Conjugate Indirect_Product Radiolabeled Peptide Conjugate->Indirect_Product Indirect_Radionuclide Radiometal (e.g., 64Cu) Indirect_Radionuclide->Indirect_Product

Caption: Comparison of direct and indirect peptide radiolabeling strategies.

References

Technical Support Center: Optimizing Multi-Leu Peptide Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Multi-Leu (poly-leucine) peptides in in vivo models. These peptides, rich in hydrophobic leucine (B10760876) residues, present unique challenges in formulation, delivery, and dosage optimization due to their tendency to self-assemble and aggregate.

Frequently Asked Questions (FAQs)

Q1: My Multi-Leu peptide shows poor solubility in aqueous buffers. How can I improve its formulation for in vivo administration?

A1: The hydrophobicity of Multi-Leu peptides is a primary cause of poor aqueous solubility.[1][2][3] A systematic approach is recommended for solubilization. Initially, attempt to dissolve a small quantity in sterile, distilled water. If this is unsuccessful, the use of a minimal amount of an organic solvent such as DMSO or DMF, followed by careful, dropwise dilution into a vigorously stirred aqueous buffer, is a common strategy.[2] Sonication can also help break up aggregates and aid dissolution.[2] For some poly-leucine peptides, co-formulation with more hydrophilic entities or creating hybrid nanoparticles can improve solubility and stability in physiological conditions.[1][4]

Q2: What are the primary challenges associated with the in vivo delivery of Multi-Leu peptides?

A2: The main challenges stem from their physicochemical properties. These include:

  • Poor Bioavailability: Due to enzymatic degradation and rapid renal clearance, many peptides have short half-lives in vivo.[5]

  • Aggregation: Hydrophobic interactions can cause peptides to aggregate in the bloodstream, which can lead to reduced efficacy and potential toxicity.[6][7]

  • Low Cell Permeability: The size and charge of the peptide can limit its ability to cross cell membranes and reach intracellular targets.[5][8]

Strategies to overcome these challenges include chemical modifications like adding D-amino acids for stability, PEGylation to increase circulation time, or conjugation to carrier molecules like albumin.[9][5][10][11][12]

Q3: How do I determine a safe and effective starting dose for my this compound in an animal model?

A3: If there is no existing literature for your specific peptide, the first step is to conduct a Maximum Tolerated Dose (MTD) study.[13][14] An MTD study defines the highest dose that can be administered without causing unacceptable side effects or toxicity.[13][15][16] This is a critical step before proceeding to efficacy, pharmacokinetic (PK), or absorption, distribution, metabolism, and excretion (ADME) studies.[13][16]

Troubleshooting Guides

Issue 1: Unexpected Toxicity or Lack of Efficacy in Animal Models

Possible Cause: Peptide aggregation in vivo. The self-assembly of hydrophobic peptides can lead to the formation of nanoparticles or larger aggregates.[17][18][19][20] While sometimes beneficial for delivery, uncontrolled aggregation can cause toxicity or render the peptide inactive by sequestering it from its target.[6]

Troubleshooting Steps:

  • Formulation Check: Re-evaluate your peptide formulation. Ensure it is fully solubilized before injection and remains stable in the vehicle. Consider using formulation strategies that inhibit aggregation, such as the inclusion of stabilizing excipients.

  • In Vitro Aggregation Assay: Before in vivo administration, characterize the aggregation propensity of your peptide under physiological conditions (pH, temperature, ionic strength). Techniques like Dynamic Light Scattering (DLS) or Thioflavin T (ThT) assays can be useful.[2]

  • Dose-Response Curve: Perform a careful dose-response study. Toxicity may only appear at higher concentrations where aggregation is more likely to occur.

  • Route of Administration: The route of administration can significantly impact peptide distribution and aggregation. Intravenous administration of a poorly soluble peptide may lead to immediate aggregation in the bloodstream.[9] Subcutaneous or intraperitoneal injections might allow for slower absorption and less aggregation.

Issue 2: High Variability in Experimental Results

Possible Cause: Inconsistent peptide dosage due to poor stability or handling. Multi-Leu peptides can be susceptible to enzymatic degradation.[10][12] Inconsistent sample preparation, storage, or instability in the biological matrix can lead to variable active concentrations.

Troubleshooting Steps:

  • Stability Analysis: Assess the stability of your peptide in the formulation vehicle and in relevant biological fluids (e.g., plasma, whole blood) over time.[10] This can be done using techniques like UPLC-MS/MS.[10]

  • Chemical Modification: If stability is an issue, consider synthesizing analogs with enhanced resistance to proteases. Common strategies include incorporating D-amino acids (especially at the N-terminus), N-methylation, or terminal capping (e.g., acetylation).[8][10][11][21]

  • Standardized Protocols: Ensure strict, standardized protocols for peptide storage (lyophilized at -20°C or -80°C), reconstitution, and handling to minimize variability between experiments.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

This protocol provides a general framework for determining the MTD of a novel this compound.

  • Animal Model: Use a standard mouse strain (e.g., C57Bl/6 or CD-1). Start with a small number of animals, such as 3-5 mice per dose group.[14]

  • Dose Selection: Begin with a wide range of doses. A common approach is to use a dose escalation scheme with doubling concentrations (e.g., 5, 10, 20, 40, 80 mg/kg).[14]

  • Administration: Administer the peptide via the intended experimental route (e.g., intravenous, subcutaneous, intraperitoneal).[13] Include a vehicle-only control group.

  • Monitoring: Observe the animals closely for clinical signs of toxicity for a set period (typically 7-14 days).[15] Key parameters to monitor include:

    • Changes in body weight (a loss of >20% is often considered a sign of significant toxicity).[14][16]

    • Behavioral changes (e.g., lethargy, agitation).

    • Physical appearance (e.g., ruffled fur).

    • Mortality.[14]

  • Endpoint: The MTD is defined as the highest dose at which no significant toxicity or mortality is observed.[16] This dose then serves as the upper limit for subsequent efficacy studies.

Data Presentation

Table 1: Example Dose-Ranging and Toxicity Observations for an MTD Study
Dose Group (mg/kg)Number of AnimalsBody Weight Change (Day 7 vs. Day 0)Clinical Signs of ToxicityMortality
Vehicle Control3+5%None observed0/3
103+4%None observed0/3
203+2%None observed0/3
403-8%Mild lethargy on Day 10/3
803-22%Severe lethargy, ruffled fur1/3
1603--3/3

Based on this hypothetical data, the MTD would be considered 40 mg/kg, as the 80 mg/kg dose caused >20% weight loss and mortality.

Table 2: Comparison of this compound Analogs (Hypothetical Data)
Peptide AnalogModificationIn Vitro IC50 (nM)Plasma Half-life (min)In Vivo Efficacy (Tumor Growth Inhibition)
ML-Peptide-WTAc-LLLLRVKR-NH222< 2015%
ML-Peptide-DLeuAc-[D-Leu]LLLRVKR-NH2254540%
ML-Peptide-ProdrugAlbumin-binding moiety30> 24075%

This table summarizes how modifications can impact key parameters. Data derived from concepts in cited literature.[9][21][22]

Visualizations

MTD_Workflow Workflow for MTD Determination start Start: Novel this compound dose_select Select Wide Dose Range (e.g., 5, 10, 20, 40, 80 mg/kg) start->dose_select administer Administer Single Dose + Vehicle Control dose_select->administer observe Monitor Animals (7-14 days) - Body Weight - Clinical Signs - Mortality administer->observe decision Unacceptable Toxicity? (e.g., >20% weight loss, mortality) observe->decision mtd_ok Dose is Tolerated decision->mtd_ok No mtd_bad Dose is Toxic decision->mtd_bad Yes mtd_define Define MTD: Highest Tolerated Dose mtd_ok->mtd_define mtd_bad->mtd_define end Proceed to Efficacy Studies mtd_define->end

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Troubleshooting_Aggregation Troubleshooting In Vivo Peptide Aggregation issue Issue: Unexpected Toxicity or Poor Efficacy cause Potential Cause: In Vivo Aggregation issue->cause step1 Step 1: Re-evaluate Formulation - Check solubility & stability - Consider aggregation inhibitors cause->step1 step2 Step 2: Characterize Aggregation - Perform DLS or ThT assay - Test under physiological conditions step1->step2 step3 Step 3: Optimize Dosing - Perform full dose-response - Test alternative administration routes step2->step3 solution Solution: Optimized Formulation & Dosing Protocol step3->solution

Caption: Troubleshooting workflow for in vivo peptide aggregation.

Leucine_Signaling Simplified Leucine-Mediated Signaling Pathway cluster_mTORC1_targets mTORC1 Downstream Targets leu Leucine / this compound mTORC1 mTORC1 leu->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates BP1 4E-BP1 mTORC1->BP1 inhibits protein_syn Protein Synthesis (Cell Growth & Proliferation) S6K1->protein_syn eIF4E eIF4E BP1->eIF4E sequesters eIF4E->protein_syn initiates

References

Validation & Comparative

Validating Multi-Leu Peptide Activity: A Comparative Guide to Scrambled Peptide Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and molecular biology, establishing the sequence-specific activity of a therapeutic peptide is a critical validation step. This guide provides a comprehensive comparison of the Multi-Leu peptide, a known inhibitor of the proprotein convertase PACE4, with its scrambled peptide control. By presenting key experimental data, detailed protocols, and visual workflows, this document serves as a practical resource for validating the on-target effects of the this compound.

The this compound (Ac-LLLLRVKR-NH2) has been identified as a selective inhibitor of PACE4, a protease implicated in cancer progression.[1][2] To ensure that its biological activity is a direct result of its specific amino acid sequence, a scrambled peptide control (Ac-RLRLLKVL-NH2) with the same amino acid composition but a randomized sequence is employed.[3] This control is essential for distinguishing true inhibitory effects from non-specific interactions.

Data Presentation: this compound vs. Scrambled Control

The following table summarizes the quantitative data from in vitro and cell-based assays, highlighting the differential activity between the this compound and its scrambled control.

ParameterThis compound (Ac-LLLLRVKR-NH2)Scrambled Peptide (Ac-RLRLLKVL-NH2)Cell Lines/SystemReference
PACE4 Inhibition (Ki) ~20 nM>10 µMRecombinant PACE4[3]
Cell Proliferation (IC50) 100 ± 10 µMNo significant inhibitionDU145 (Prostate Cancer)[2]
Cell Proliferation (IC50) 180 ± 60 µMNo significant inhibitionLNCaP (Prostate Cancer)[2]
Cell Proliferation Inhibition Dose-dependent inhibitionNo significant inhibitionHepG2, Huh7, HT1080[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in replicating and validating these findings.

In Vitro PACE4 Inhibition Assay

This assay determines the inhibitory constant (Ki) of the peptides against recombinant PACE4.

  • Reagents: Recombinant human PACE4, fluorogenic substrate (e.g., pERTKR-AMC), this compound, Scrambled peptide, assay buffer.

  • Procedure:

    • Prepare serial dilutions of the this compound and the scrambled peptide in assay buffer.

    • In a 96-well plate, add recombinant PACE4 to each well.

    • Add the peptide dilutions to the respective wells and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the fluorescence intensity over time using a microplate reader.

    • Calculate the initial reaction velocities and determine the Ki values by fitting the data to the appropriate enzyme inhibition model.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the impact of the peptides on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[4][5][6]

  • Cell Lines: DU145, LNCaP, PC3, HepG2, Huh7, or HT1080.

  • Reagents: RPMI-1640 or DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, this compound, Scrambled peptide, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the this compound or the scrambled peptide (e.g., 1 µM to 300 µM).[3] Include a vehicle-only control.

    • Incubate the cells for 96 hours at 37°C in a 5% CO2 incubator.[7]

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of how the this compound affects cell cycle progression.[8][9]

  • Cell Line: LNCaP.

  • Reagents: this compound, Scrambled peptide, PBS, 70% ethanol (B145695) (ice-cold), RNase A, Propidium Iodide (PI) staining solution.

  • Procedure:

    • Treat LNCaP cells with the this compound (e.g., 100 µM and 200 µM) or the scrambled peptide for 96 hours.[7]

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

    • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

PACE4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Pro-Growth_Factors Pro-Growth Factors (e.g., pro-GDF15) PACE4 PACE4 Pro-Growth_Factors->PACE4 Cleavage Growth_Factors Active Growth Factors Growth_Factor_Receptor Growth Factor Receptor Growth_Factors->Growth_Factor_Receptor Binding PACE4->Growth_Factors Activation Signaling_Cascade Proliferation & Survival Signaling Growth_Factor_Receptor->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibits Multi_Leu_Peptide This compound Multi_Leu_Peptide->PACE4 Inhibits

PACE4 Signaling Pathway in Cancer.

Experimental_Workflow cluster_peptides Peptide Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis cluster_validation Validation ML This compound (Ac-LLLLRVKR-NH2) InVitro In Vitro PACE4 Inhibition Assay ML->InVitro CellBased Cell-Based Assays (MTT, Cell Cycle) ML->CellBased SC Scrambled Peptide (Ac-RLRLLKVL-NH2) SC->InVitro SC->CellBased Ki Ki Determination InVitro->Ki IC50 IC50 Calculation CellBased->IC50 CellCycle Cell Cycle Profile CellBased->CellCycle Validation Sequence-Specific Activity Validated Ki->Validation IC50->Validation CellCycle->Validation

Experimental Workflow for Peptide Validation.

Logical_Framework cluster_peptides Test Articles cluster_outcomes Expected Outcomes Hypothesis Hypothesis: This compound activity is sequence-specific ML This compound (Specific Sequence) Hypothesis->ML SC Scrambled Peptide (Same Composition, Random Sequence) Hypothesis->SC ML_Activity Biological Activity (e.g., PACE4 Inhibition, Cell Proliferation Decrease) ML->ML_Activity SC_Inactivity No or Significantly Reduced Activity SC->SC_Inactivity Conclusion Conclusion: Activity is dependent on the specific 'LLLLRVKR' sequence ML_Activity->Conclusion SC_Inactivity->Conclusion

Logical Framework for Using a Scrambled Control.

References

Multi-Leu Peptide: A Comparative Guide to a Selective PACE4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Multi-Leu peptide, a selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 4 (PACE4), with its derivatives and its selectivity against other related enzymes. Experimental data and detailed protocols are presented to offer an objective evaluation of its performance and to facilitate its application in research and drug development.

Introduction to PACE4 and the this compound

Proprotein Convertase Subtilisin/Kexin type 4 (PACE4), a member of the proprotein convertase family, is a key enzyme in the proteolytic processing of precursor proteins. Its overexpression is implicated in the progression of several cancers, particularly prostate cancer, making it a promising therapeutic target.[1][2] The Multi-Leu (ML) peptide (Ac-LLLLRVKR-NH₂) was identified as a potent and selective inhibitor of PACE4.[3] This peptide has demonstrated significant anti-proliferative effects in prostate cancer cell lines, establishing it as a valuable tool for studying PACE4 function and as a lead compound for the development of novel cancer therapeutics.[1]

Performance Comparison of PACE4 Inhibitors

The following table summarizes the in vitro inhibitory activity of the this compound and its advanced analog, Ac-[DLeu]LLLRVK-Amba (C23), against PACE4 and the related enzyme furin. Additionally, the anti-proliferative activity in prostate cancer cell lines is presented.

InhibitorTarget EnzymeKi (nM)Selectivity (PACE4 vs. Furin)Cell LineIC50 (µM)Citation(s)
This compound PACE422 ± 6~20-foldDU145100 ± 10[1]
(Ac-LLLLRVKR-NH₂)Furin430 ± 10LNCaP180 ± 60[1]
C23 PACE44.9 ± 0.9~4-foldDU14525 ± 10[1][4]
(Ac-[DLeu]LLLRVK-Amba)FurinNot explicitly stated, but selectivity is reduced compared to ML-peptide.LNCaP40 ± 10, 50 ± 10[1][4]
JHU-LNCaP-SM63 ± 3[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro PACE4 Enzymatic Inhibition Assay

This protocol is used to determine the inhibitory constant (Ki) of compounds against recombinant PACE4.

Materials:

  • Recombinant human PACE4

  • Fluorogenic peptide substrate (e.g., pERTKR-AMC)

  • Assay buffer: 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100

  • Test inhibitors (this compound, C23)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a 96-well black microplate, add 10 µL of each inhibitor dilution.

  • Add 80 µL of assay buffer containing the recombinant PACE4 to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic peptide substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes at 37°C.

  • The initial reaction velocities are calculated from the linear phase of the fluorescence curve.

  • The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

  • The inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.

Cell Proliferation (MTT) Assay

This assay measures the anti-proliferative effect of PACE4 inhibitors on cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., DU145, LNCaP)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitors in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors.

  • Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Growth Inhibition

This protocol evaluates the in vivo efficacy of PACE4 inhibitors in a mouse model of prostate cancer.

Materials:

  • Male athymic nude mice (4-6 weeks old)

  • Prostate cancer cells (e.g., LNCaP)

  • Matrigel

  • Test inhibitors

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of LNCaP cells (e.g., 3 x 10⁶ cells) mixed with Matrigel into the flanks of the nude mice.[5]

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomly assign the mice to treatment and control groups.

  • Administer the test inhibitors (e.g., via intraperitoneal injection or direct intratumoral injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length × width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Signaling Pathway and Experimental Workflow Diagrams

PACE4 Signaling Pathway in Prostate Cancer

The following diagram illustrates the role of PACE4 in prostate cancer progression. PACE4 is overexpressed in prostate cancer cells and cleaves precursor proteins such as pro-Growth Differentiation Factor 15 (pro-GDF15) into their active forms.[4] Active GDF15, a member of the TGF-β superfamily, then promotes cell proliferation and survival. Inhibition of PACE4 by the this compound or its analogs blocks this activation cascade, leading to reduced tumor growth.[4]

PACE4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell pro-GDF15 pro-GDF15 PACE4 PACE4 pro-GDF15->PACE4 Substrate GDF15 GDF15 TGF-beta Receptor TGF-beta Receptor GDF15->TGF-beta Receptor Binds PACE4->GDF15 Cleavage & Activation Signaling Cascade Signaling Cascade TGF-beta Receptor->Signaling Cascade Gene Expression Gene Expression Signaling Cascade->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival This compound This compound This compound->PACE4 Inhibits

Caption: PACE4-mediated activation of pro-GDF15 in prostate cancer.

Experimental Workflow for Inhibitor Evaluation

This diagram outlines the typical workflow for evaluating the efficacy of a PACE4 inhibitor, from in vitro characterization to in vivo testing.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation a Enzymatic Assay (Ki) b Cell Proliferation Assay (IC50) a->b c Western Blot (Target Engagement) b->c d Xenograft Tumor Model c->d Lead Candidate Selection e Tumor Growth Inhibition d->e f Toxicity Assessment e->f

References

A Head-to-Head Comparison: Multi-Leu Peptide Versus Furin Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, targeting proprotein convertases (PCs) has emerged as a promising strategy to disrupt tumor progression, invasion, and metastasis. Among the members of this enzyme family, PACE4 (Paired Amino acid Cleaving Enzyme 4) and furin are key players in the activation of a multitude of proteins that drive cancer pathogenesis. This guide provides an objective comparison of two distinct inhibitory approaches: the Multi-Leu peptide, a selective PACE4 inhibitor, and broad-spectrum or selective furin inhibitors. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols to aid researchers in their evaluation of these potential therapeutic agents.

Mechanism of Action and Specificity

The fundamental difference between Multi-Leu peptides and furin inhibitors lies in their primary targets. The this compound, with its lead compound Ac-LLLLRVKR-NH2, was specifically designed as a potent and selective inhibitor of PACE4.[1][2][3][4][5] In contrast, furin inhibitors target the ubiquitously expressed furin, which can be a double-edged sword due to furin's essential roles in normal physiological processes.[6][7][8]

The this compound exhibits a 20-fold selectivity for PACE4 over furin, a critical feature that may mitigate off-target effects associated with broad-spectrum PC inhibition.[1][2] This selectivity is attributed to the unique structural features of the PACE4 active site that can accommodate the hydrophobic leucine (B10760876) residues of the peptide.[1]

Furin inhibitors, which can be peptide-based or small molecules, aim to block the activity of furin, thereby preventing the processing of a wide array of substrates involved in tumor growth and invasion, such as stromelysin-3, membrane type 1 matrix metalloproteinase (MT1-MMP), and transforming growth factor-beta (TGF-β).[7][9][10][11]

Quantitative Data Comparison

The following tables summarize the available quantitative data for the this compound and various furin inhibitors, providing a comparative overview of their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) in different cancer cell lines.

Table 1: Inhibitory Constants (Ki) of this compound and Furin Inhibitors

InhibitorTargetKi (nM)Reference
This compound (Ac-LLLLRVKR-NH2) PACE422 ± 6[2]
Furin430 ± 10[2]
decRVKR-cmk Furin~1[12]
PACE43.6[12]
Small Molecule Furin Inhibitor (B3) Furin12,000[10][11]
Cyclic Peptidic Furin Inhibitor (Peptide 5) Furin0.21[13]

Table 2: Anti-proliferative Activity (IC50) of this compound and Furin Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)Reference
This compound DU145Prostate Cancer100 ± 10[8]
LNCaPProstate Cancer180 ± 60[8]
PC3Prostate CancerPoor inhibition[8]
ZR-75-1Breast Cancer100[14]
HepG2Hepatocellular Carcinoma~150[15]
Huh7Hepatocellular Carcinoma~200[15]
HT1080Fibrosarcoma~250[15]
Small Molecule Furin Inhibitor (B3) HT1080Fibrosarcoma12[10][11]

Cellular Effects and Signaling Pathways

This compound: Targeting PACE4 to Induce Cell Cycle Arrest and Apoptosis

The anti-cancer activity of the this compound is primarily mediated through the inhibition of intracellular PACE4.[1] This inhibition leads to a significant reduction in the proliferation of cancer cells, particularly in prostate cancer.[1][3][4][5] Mechanistic studies have revealed that the this compound induces a G0/G1 cell cycle arrest.[1][3][4] Furthermore, knockdown of PACE4 has been shown to induce apoptosis in prostate cancer cells through the activation of endoplasmic reticulum (ER) stress and mitochondrial signaling pathways.[1][7] This involves an increase in the Bax/Bcl-2 ratio and the release of cytochrome c.[7]

Multi_Leu_Peptide_Pathway cluster_cell Cancer Cell This compound This compound PACE4 PACE4 This compound->PACE4 inhibits Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) This compound->Cell Cycle Arrest (G0/G1) ER Stress ER Stress This compound->ER Stress Mitochondrial Pathway Mitochondrial Pathway This compound->Mitochondrial Pathway Proliferation Proliferation PACE4->Proliferation promotes Apoptosis Apoptosis ER Stress->Apoptosis Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mitochondrial Pathway->Bax_Bcl2 Cytochrome_c ↑ Cytochrome c release Bax_Bcl2->Cytochrome_c Cytochrome_c->Apoptosis

Caption: Signaling pathway of this compound in cancer cells.

Furin Inhibitors: Disrupting Invasion and Metastasis through Multiple Pathways

Furin inhibitors exert their anti-cancer effects by blocking the maturation of a broad range of proteins crucial for tumor progression. Inhibition of furin has been demonstrated to decrease the invasiveness and tumorigenicity of human cancer cells.[7] A key mechanism involves the inhibition of pro-MT1-MMP processing, which in turn leads to decreased activation of MMP-2, a critical enzyme in extracellular matrix degradation and cell motility.[9][10][11]

Furthermore, furin is involved in the activation of TGF-β, a cytokine with a dual role in cancer.[3][16][17][18] In advanced cancers, TGF-β often promotes tumor progression, and furin inhibitors can disrupt this pro-tumorigenic signaling.

Furin_Inhibitor_Pathway cluster_cell Cancer Cell Furin Inhibitor Furin Inhibitor Furin Furin Furin Inhibitor->Furin inhibits pro-MT1-MMP pro-MT1-MMP Furin->pro-MT1-MMP activates pro-TGF-β pro-TGF-β Furin->pro-TGF-β activates MT1-MMP MT1-MMP pro-MT1-MMP->MT1-MMP pro-MMP-2 pro-MMP-2 MT1-MMP->pro-MMP-2 activates MMP-2 MMP-2 pro-MMP-2->MMP-2 Invasion Invasion MMP-2->Invasion TGF-β TGF-β pro-TGF-β->TGF-β Metastasis Metastasis TGF-β->Metastasis

Caption: Signaling pathway of furin inhibitors in cancer cells.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of Multi-Leu peptides and furin inhibitors.

Cell Viability/Proliferation Assay (MTT Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the inhibitors on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Inhibitor Treatment: Prepare serial dilutions of the this compound or furin inhibitor in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometric plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the desired concentration of the this compound or furin inhibitor for the desired time. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

  • Chamber Preparation: Rehydrate Matrigel-coated inserts (8-µm pore size) in a 24-well plate with serum-free medium for 2 hours at 37°C.

  • Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium containing the desired concentration of the inhibitor or vehicle control. Seed 5 x 10^4 cells into the upper chamber of the Transwell insert.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Cell Removal and Staining: Remove non-invading cells from the upper surface of the insert with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.

  • Quantification: Count the number of invaded cells in several random fields under a microscope.

Comparative Workflow and Logical Relationships

The following diagram illustrates the distinct yet convergent paths through which Multi-Leu peptides and furin inhibitors exert their anti-cancer effects.

Comparative_Workflow cluster_inhibitors Inhibitory Agents cluster_targets Primary Molecular Targets cluster_processes Key Cellular Processes Affected cluster_outcomes Therapeutic Outcomes MLP This compound PACE4 PACE4 MLP->PACE4 Selectively Inhibits Prolif Cell Proliferation MLP->Prolif Inhibits Apoptosis Apoptosis MLP->Apoptosis Induces FI Furin Inhibitors Furin Furin FI->Furin Inhibits Invasion Cell Invasion FI->Invasion Inhibits Metastasis Metastasis FI->Metastasis Inhibits PACE4->Prolif Drives Furin->Invasion Promotes Furin->Metastasis Promotes TumorGrowth ↓ Tumor Growth Prolif->TumorGrowth Apoptosis->TumorGrowth TumorSpread ↓ Tumor Spread Invasion->TumorSpread Metastasis->TumorSpread

Caption: Comparative workflow of this compound and furin inhibitors.

Conclusion

Both Multi-Leu peptides and furin inhibitors represent viable strategies for targeting proprotein convertases in cancer therapy. The this compound offers the advantage of high selectivity for PACE4, potentially minimizing off-target effects and demonstrating efficacy in reducing cell proliferation and inducing apoptosis. Furin inhibitors, while potentially having broader effects due to the ubiquitous nature of their target, show promise in disrupting the key processes of tumor invasion and metastasis. The choice between these two approaches will likely depend on the specific cancer type, the expression levels of PACE4 and furin, and the desired therapeutic outcome. Further research, including direct comparative studies in various cancer models, is warranted to fully elucidate the therapeutic potential of these promising inhibitor classes.

References

Assessing the Off-Target Profile of Multi-Leu Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Multi-Leu peptide (Ac-LLLLRVKR-NH2) has emerged as a potent and selective inhibitor of proprotein convertase subtilisin/kexin type 4 (PACE4), a key enzyme implicated in the progression of various cancers, notably prostate cancer.[1][2][3][4][5][6] While its high affinity for PACE4 and selectivity over the closely related furin are well-documented, a comprehensive evaluation of its broader off-target effects is crucial for its development as a therapeutic agent.[1][2][3][4] This guide provides a framework for assessing the off-target liability of the this compound, comparing its known selectivity with proposed screening strategies against other potential protein targets and outlining detailed experimental protocols.

Known On-Target and Off-Target Profile

The this compound was identified for its ability to selectively inhibit PACE4.[1][2][4] In vitro studies have demonstrated its significant potency against PACE4 with a 20-fold selectivity over furin, another member of the proprotein convertase family with which it shares structural similarities.[1][2][3][4][6] This selectivity is a critical attribute, as non-specific inhibition of proprotein convertases could lead to a range of undesirable side effects. The peptide exerts its anti-proliferative effects on prostate cancer cell lines, such as DU145 and LNCaP, by inducing G0/G1 cell cycle arrest.[1][2][4][6] For its inhibitory action to take place, the this compound must be internalized by the cell.[1][2][3][4][6]

TargetThis compound Inhibition Constant (Ki)Selectivity vs. PACE4Reference
PACE4~22 nM-[5]
Furin~440 nM20-fold[1][2]

A Proposed Framework for Comprehensive Off-Target Assessment

To ensure the therapeutic safety and efficacy of the this compound, a broader assessment of its off-target interactions is recommended. Approximately 55% of therapeutic candidates exhibit unexpected off-target binding, which can lead to toxicity.[7] A systematic approach to identifying these unintended interactions is essential.

Logical Framework for Off-Target Assessment

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Focused Validation cluster_2 Phase 3: Cellular & In Vivo Confirmation A This compound B In Silico Analysis (Sequence Homology, Structural Similarity) A->B C Broad In Vitro Screening (Cell Microarray, Proteomics) A->C D Identified Potential Off-Targets B->D C->D E Biochemical/Enzymatic Assays D->E F Cell-Based Functional Assays D->F G Validated Off-Targets E->G F->G H Cellular Thermal Shift Assays (CETSA) G->H I Phenotypic Screening in Relevant Cell Lines G->I J In Vivo Toxicity Studies I->J A Prepare Cell Microarray with Human Protein Library C Incubate Labeled Peptide with the Microarray A->C B Label this compound with a Fluorescent Tag B->C D Wash to Remove Non-specific Binders C->D E Image Microarray to Detect Fluorescence D->E F Identify 'Hits' (Potential Off-Target Interactions) E->F G Validate Hits with Secondary Assays F->G cluster_0 Secretory Pathway cluster_1 Extracellular Space cluster_2 Intracellular Signaling PACE4 PACE4 Pro_GF Pro-Growth Factors (e.g., pro-IGF-1) PACE4->Pro_GF Cleaves GF Active Growth Factors Pro_GF->GF G_Receptor Growth Factor Receptor GF->G_Receptor Activates Proliferation Cell Proliferation G_Receptor->Proliferation Promotes MultiLeu This compound MultiLeu->PACE4 Inhibits

References

A Researcher's Guide to Confirming Multi-Leu Peptide Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic molecule reaches and interacts with its intended intracellular target is a critical step in the development pipeline. This guide provides a comparative overview of modern techniques to verify the target engagement of Multi-Leu peptides within a cellular context, supported by experimental data and detailed protocols.

The Multi-Leu peptide, Ac-LLLLRVKR-NH2, is a promising therapeutic agent that selectively inhibits the intracellular proprotein convertase PACE4, a key enzyme implicated in the progression of prostate cancer.[1][2] To exert its antiproliferative effects, this peptide must first penetrate the cell membrane and then bind to PACE4 within the cell.[1][2] This guide explores and compares several cutting-edge methods to confirm this crucial intracellular target engagement.

Comparison of Target Engagement Confirmation Methods

Here, we compare three distinct methodologies for assessing the intracellular target engagement of Multi-Leu peptides: Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, and Fluorescent Peptide Uptake with Flow Cytometry. Each method offers unique advantages and provides different types of quantitative data.

Method Principle Quantitative Output Throughput Labeling Requirement Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[3][4]Thermal shift (ΔTm) or Isothermal Dose-Response Fingerprint (ITDRF) EC50.[4]Low to HighLabel-free for the peptide. Requires a specific antibody for the target protein.Physiologically relevant as it uses unmodified cells and peptides.[3] Provides direct evidence of binding.Can be technically demanding. Optimization of heating conditions is crucial.[4]
NanoBRET Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target protein and a fluorescent tracer. The peptide competes with the tracer for binding.[5]IC50 value representing the peptide's affinity for the target.[5]HighRequires genetic modification of the target protein (NanoLuc fusion) and a fluorescent tracer.Highly sensitive and quantitative.[1] Suitable for high-throughput screening.[6] Can be used to determine residence time.[5]Requires cell line engineering. The fusion tag might affect protein function.
Fluorescent Peptide Uptake (Flow Cytometry) Quantifies the amount of fluorescently labeled peptide that has entered the cells.Mean Fluorescence Intensity (MFI) of the cell population.HighRequires fluorescent labeling of the peptide.Relatively simple and high-throughput method to confirm cell penetration, a prerequisite for target engagement.Indirectly measures target engagement. Does not confirm binding to the specific target.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for confirming the engagement of a this compound with its intracellular target, PACE4.

Materials:

  • Prostate cancer cell line expressing PACE4 (e.g., LNCaP or DU145).[2]

  • Cell culture medium and supplements.

  • This compound.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Antibody specific for PACE4.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence detection reagent.

  • Thermal cycler or heating block.

  • Western blotting equipment.

Methodology:

  • Cell Culture and Treatment: Culture PACE4-expressing cells to 80-90% confluency. Treat the cells with varying concentrations of the this compound or vehicle control for a predetermined time to allow for cellular uptake and target binding.

  • Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce protein denaturation.[7] A no-heat control should be included.

  • Cell Lysis: Immediately after the heat challenge, lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration and normalize all samples. Perform SDS-PAGE and Western blotting using a primary antibody specific for PACE4.

  • Data Analysis: Quantify the band intensity of PACE4 in each lane. For a thermal shift assay, plot the percentage of soluble PACE4 against the temperature for both treated and untreated samples to determine the change in melting temperature (ΔTm). For an isothermal dose-response format, plot the band intensity at a single, optimized temperature against the peptide concentration to determine the EC50.[4]

Protocol 2: NanoBRET Target Engagement Assay

This protocol describes how to confirm this compound engagement with PACE4 using the NanoBRET technology.

Materials:

  • HEK293 cells (or other suitable host cells).

  • Expression vector for PACE4 fused to NanoLuc® luciferase.

  • Fluorescent tracer that binds to PACE4.

  • This compound.

  • NanoBRET™ Nano-Glo® Substrate.

  • Opti-MEM® I Reduced Serum Medium.

  • White, 96-well assay plates.

  • Luminometer capable of measuring BRET.

Methodology:

  • Cell Transfection: Co-transfect cells with the PACE4-NanoLuc® fusion vector. Plate the transfected cells in the 96-well plates.

  • Tracer and Peptide Addition: Prepare serial dilutions of the this compound. Add the fluorescent tracer at a predetermined optimal concentration to the cells, followed by the addition of the peptide dilutions. Include a no-peptide control.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Protocol 3: Fluorescent Peptide Uptake by Flow Cytometry

This protocol details the quantification of cellular uptake of a fluorescently labeled this compound.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-labeled).

  • PACE4-expressing cell line.

  • Cell culture medium.

  • PBS.

  • Trypsin-EDTA (for adherent cells).

  • Flow cytometry buffer (e.g., PBS with 2% FBS).

  • Flow cytometer.

Methodology:

  • Cell Preparation: Culture cells and prepare a single-cell suspension.

  • Peptide Incubation: Incubate the cells with the fluorescently labeled this compound at various concentrations and for different time points. Include an untreated cell sample as a negative control.

  • Washing: After incubation, wash the cells multiple times with ice-cold PBS to remove any unbound peptide from the cell surface.

  • Resuspension: Resuspend the final cell pellet in flow cytometry buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer, using the appropriate laser and emission filter for the chosen fluorophore. Collect data from at least 10,000 cells per sample.

  • Data Analysis: Gate the live cell population based on forward and side scatter. Determine the Mean Fluorescence Intensity (MFI) of the gated population to quantify the amount of internalized peptide.[8]

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better understand the biological context and the experimental procedures, the following diagrams are provided.

PACE4_Signaling_Pathway Pro_Growth_Factors Pro-Growth Factors (e.g., pro-TGF-β) PACE4 PACE4 Pro_Growth_Factors->PACE4 Cleavage Active_Growth_Factors Active Growth Factors (e.g., TGF-β) PACE4->Active_Growth_Factors Receptor Growth Factor Receptor Active_Growth_Factors->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Multi_Leu This compound Multi_Leu->PACE4 Inhibition

Caption: The PACE4 signaling pathway and the point of inhibition by the this compound.

CETSA_Workflow Cell_Treatment 1. Cell Treatment (this compound) Heat_Challenge 2. Heat Challenge (Temperature Gradient) Cell_Treatment->Heat_Challenge Cell_Lysis 3. Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation 4. Centrifugation (Separate Soluble/Aggregated) Cell_Lysis->Centrifugation Western_Blot 5. Western Blot (Quantify Soluble PACE4) Centrifugation->Western_Blot Data_Analysis 6. Data Analysis (ΔTm or EC50) Western_Blot->Data_Analysis

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET_Workflow Transfection 1. Transfect Cells (PACE4-NanoLuc) Peptide_Tracer 2. Add Peptide & Tracer Transfection->Peptide_Tracer Substrate 3. Add Nano-Glo® Substrate Peptide_Tracer->Substrate Measure_BRET 4. Measure BRET Signal Substrate->Measure_BRET Data_Analysis 5. Data Analysis (IC50) Measure_BRET->Data_Analysis

Caption: The experimental workflow for the NanoBRET Target Engagement Assay.

By employing the methods detailed in this guide, researchers can robustly confirm the intracellular target engagement of Multi-Leu peptides, providing critical data to advance their therapeutic development.

References

Comparative Analysis of Multi-Leu Peptide's Effect on Downstream PACE4 Substrates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the inhibitory effects of the Multi-Leu peptide on PACE4 and its downstream substrates, in comparison to other known inhibitors.

Introduction

Proprotein Convertase Subtilisin/Kexin type 6 (PCSK6), commonly known as PACE4 (Paired basic Amino acid Cleaving Enzyme 4), is a calcium-dependent serine endoprotease that plays a crucial role in the post-translational modification of a wide array of precursor proteins. By cleaving at specific paired basic amino acid residues, PACE4 activates numerous substrates involved in diverse physiological and pathological processes, including embryonic development, tissue remodeling, and cancer progression. The dysregulation of PACE4 activity has been implicated in various diseases, most notably prostate cancer, making it an attractive target for therapeutic intervention.

This guide provides a detailed comparison of the Multi-Leu (ML) peptide, a potent and selective PACE4 inhibitor, with other alternative inhibitors. We will delve into its effects on the processing of key downstream PACE4 substrates, including Growth Differentiation Factor 15 (GDF-15), the prorenin receptor (PRR), and Transforming Growth Factor-beta (TGF-β). This comparison is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

The this compound: A Potent and Selective PACE4 Inhibitor

The Multi-Leu (ML) peptide, with the sequence Ac-LLLLRVKR-NH₂, was identified as a highly potent and selective inhibitor of PACE4.[1][2] Its design, featuring an N-terminal extension of leucine (B10760876) residues, confers a significant 20-fold selectivity for PACE4 over the closely related proprotein convertase, furin.[1][2] The mechanism of action involves intracellular inhibition of PACE4, thereby preventing the proteolytic activation of its downstream substrates.[1][3] This inhibitory action leads to significant anti-proliferative effects in cancer cells that overexpress PACE4, such as certain prostate cancer cell lines.[1][3]

Comparison of PACE4 Inhibitors

To provide a comprehensive understanding of the this compound's performance, it is essential to compare it with other known PACE4 inhibitors. This section details the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of the ML-peptide alongside two other well-characterized proprotein convertase inhibitors: decanoyl-RVKR-cmk and alpha1-antitrypsin Portland (α1-PDX).

InhibitorTarget(s)Ki (PACE4)IC50 (Cell Proliferation)Selectivity
Multi-Leu (ML) Peptide PACE4 ~22 nM ~100-180 µM (in PACE4-expressing cancer cells) [1]~20-fold selective for PACE4 over furin [1][2]
decanoyl-RVKR-cmkBroad-spectrum proprotein convertase inhibitor (including PACE4)Not specifically reported for PACE4, but inhibits a range of PCs[4][5]Varies depending on cell type and contextNon-selective
alpha1-antitrypsin Portland (α1-PDX)Primarily furin, but also inhibits PACE4Not specifically reported for PACE4, but forms a stable complex[6]Not typically used in cell proliferation assays for PACE4 inhibitionPrimarily selective for furin[7]

Effect on Downstream PACE4 Substrates

The inhibition of PACE4 by the this compound has significant consequences for the processing and activation of its downstream substrates. This section explores the effects on three key substrates: GDF-15, the prorenin receptor, and TGF-β.

Growth Differentiation Factor 15 (GDF-15)

GDF-15 is a member of the TGF-β superfamily and is implicated in cancer-related cachexia and inflammation. PACE4, along with other proprotein convertases like furin (PCSK3) and PCSK5, is known to process the precursor form of GDF-15 (pro-GDF-15) into its mature, active form.[8] Inhibition of PACE4 by the broad-spectrum inhibitor decanoyl-RVKR-cmk has been shown to decrease the ratio of mature GDF-15 to pro-GDF-15.[8] Given the potent and specific inhibition of PACE4 by the this compound, it is expected to effectively block the processing of pro-GDF-15, thereby reducing the levels of mature, biologically active GDF-15. This can be experimentally verified by Western blot analysis of cell lysates and conditioned media from cells treated with the ML-peptide.

Prorenin Receptor (PRR)

The prorenin receptor (PRR) is a transmembrane protein that, upon cleavage by proprotein convertases, releases a soluble form (sPRR). PACE4 has been identified as a key enzyme responsible for the cleavage of PRR.[9] Studies have demonstrated that treatment of cells with the this compound leads to a significant reduction in the processing of PRR, as evidenced by decreased levels of sPRR in the conditioned media.[9] This inhibitory effect was shown to be more potent with the cell-permeable ML-peptide compared to a cell-impermeable version, confirming the intracellular site of PACE4-mediated PRR cleavage.[9]

Transforming Growth Factor-beta (TGF-β)

TGF-β is a pleiotropic cytokine that regulates a wide range of cellular processes. It is synthesized as a latent precursor that requires proteolytic activation. While furin is a primary activator of TGF-β, PACE4 has also been implicated in its processing, particularly in specific cellular contexts.[10] Although direct experimental evidence of the this compound's effect on TGF-β activation is limited, its potent inhibition of PACE4 suggests that it would interfere with PACE4-mediated TGF-β processing, leading to a decrease in active TGF-β levels in systems where PACE4 plays a significant role in this process.

Experimental Protocols

This section provides detailed methodologies for key experiments to analyze the effect of the this compound on PACE4 and its downstream substrates.

In Vitro PACE4 Inhibition Assay (Fluorogenic Substrate)

Objective: To determine the inhibitory potency (IC50 and Ki) of the this compound and other inhibitors against recombinant PACE4.

Materials:

  • Recombinant human PACE4 enzyme

  • Fluorogenic peptide substrate for PACE4 (e.g., pERTKR-AMC)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM CaCl₂, 0.01% Brij-35)

  • This compound, decanoyl-RVKR-cmk, α1-PDX

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitors in the assay buffer.

  • In the microplate, add the inhibitors to the wells.

  • Add the recombinant PACE4 enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in a kinetic mode for 30-60 minutes at 37°C.

  • Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.

  • Plot the percentage of PACE4 activity versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate is known.

Cell-Based Substrate Processing Assay (Western Blot)

Objective: To assess the effect of PACE4 inhibitors on the processing of a downstream substrate (e.g., GDF-15 or PRR) in a cellular context.

Materials:

  • Cell line expressing PACE4 and the substrate of interest (e.g., prostate cancer cells for endogenous GDF-15 or PRR)

  • Cell culture reagents

  • This compound and other inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies against the pro- and mature forms of the substrate (e.g., anti-pro-GDF-15 and anti-mature-GDF-15)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with varying concentrations of the this compound or other inhibitors for a specified period (e.g., 24-48 hours).

  • Collect the conditioned media and lyse the cells with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins from both the cell lysates and conditioned media by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody specific for the pro- or mature form of the substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of the mature form to the pro-form of the substrate in the presence and absence of the inhibitors.

Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the downstream functional effect of PACE4 inhibition on cell proliferation.

Materials:

  • PACE4-expressing cancer cell line (e.g., DU145 or LNCaP)

  • Cell culture reagents

  • This compound and other inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitors for a desired period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PACE4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pro_Substrate Pro-Substrate (e.g., pro-GDF-15, pro-PRR, pro-TGF-β) PACE4 PACE4 Pro_Substrate->PACE4 Cleavage Mature_Substrate Mature Substrate Downstream_Effects Downstream Signaling & Cellular Responses Mature_Substrate->Downstream_Effects Biological Effects PACE4->Mature_Substrate Activation Multi_Leu This compound Multi_Leu->PACE4 Inhibition Experimental_Workflow start Start cell_culture Cell Culture (PACE4-expressing cells) start->cell_culture treatment Treatment with This compound cell_culture->treatment incubation Incubation (24-48 hours) treatment->incubation sample_collection Sample Collection (Cell Lysate & Conditioned Media) incubation->sample_collection western_blot Western Blot Analysis (Pro- vs. Mature Substrate) sample_collection->western_blot data_analysis Data Analysis (Quantification of Processing) western_blot->data_analysis end End data_analysis->end Logical_Relationship Multi_Leu This compound PACE4 PACE4 Activity Multi_Leu->PACE4 inhibits Substrate_Processing Substrate Processing (GDF-15, PRR, TGF-β) PACE4->Substrate_Processing promotes Biological_Effect Downstream Biological Effect (e.g., Cell Proliferation) Substrate_Processing->Biological_Effect leads to

References

In Vivo Validation of Multi-Leu Peptide's Anti-Tumor Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor efficacy of Multi-Leu peptides, specifically the PACE4 inhibitor analog Ac-[DLeu]LLLRVK-Amba, with alternative therapies for prostate cancer. The information is supported by experimental data from preclinical studies to aid in the evaluation of this novel therapeutic approach.

Comparative Efficacy of Anti-Tumor Agents in LNCaP Xenograft Models

The following table summarizes the in vivo anti-tumor efficacy of the Multi-Leu peptide analog Ac-[DLeu]LLLRVK-Amba and standard-of-care therapies for prostate cancer in the LNCaP xenograft mouse model.

Therapeutic AgentMechanism of ActionDosing RegimenKey Efficacy ResultsReference
Ac-[DLeu]LLLRVK-Amba PACE4 Inhibitor2 mg/kg/day, intravenous- 60% reduction in tumor volume over 18 days compared to vehicle. - Induces tumor cell quiescence, increases apoptosis, and impairs neovascularization.[1]
Docetaxel Microtubule Inhibitor33 mg/kg, single intraperitoneal dose- Significantly longer tumor growth delays (over 6 weeks) compared to castration alone. - Increased apoptosis in tumor cells.[1][2]
Enzalutamide Androgen Receptor Signaling Inhibitor10 mg/kg/day, oral- Induces tumor regression. - Opposes agonist-induced changes in genes related to cell adhesion, angiogenesis, and apoptosis.[3][4]
Abiraterone (B193195) Acetate CYP17A1 Inhibitor (Androgen Biosynthesis Inhibitor)Not specified in LNCaP model in reviewed literature- Improved survival and inhibited tumor progression in other prostate cancer xenograft models.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Tumor Growth Inhibition Assay (LNCaP Xenograft Model)
  • Animal Model: Male athymic nude mice (nu/nu), 11-12 weeks old.[5]

  • Cell Line: LNCaP human prostate adenocarcinoma cells.

  • Cell Preparation and Inoculation: LNCaP cells are grown in appropriate cell culture conditions until exponential growth. Cells are then harvested, and viability is confirmed to be >98%. A suspension of one million LNCaP cells in 150-200 µL of Matrigel is subcutaneously injected into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers and calculated using the formula: (length × width²) / 2.[2]

  • Treatment Initiation: Treatment is initiated when tumors reach a volume of 100-150 mm³.[5]

  • Dosing:

    • Ac-[DLeu]LLLRVK-Amba: Administered intravenously at a dose of 2 mg/kg/day.[1]

    • Vehicle Control: A suitable vehicle (e.g., saline) is administered following the same schedule as the therapeutic agent.

  • Efficacy Evaluation:

    • Tumor Volume: Measured throughout the study to determine the rate of tumor growth inhibition.

    • Apoptosis and Proliferation: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Immunohistochemical staining is performed for markers of apoptosis (e.g., cleaved caspase-3, TUNEL) and proliferation (e.g., Ki-67).[2][7]

    • Neovascularization: Tumor sections are stained for endothelial cell markers (e.g., CD31) to assess microvessel density.

Signaling Pathways and Experimental Workflow

PACE4 Signaling Pathway in Prostate Cancer

The proprotein convertase PACE4 is overexpressed in prostate cancer and plays a crucial role in tumor progression. It cleaves and activates a variety of pro-proteins, including growth factors, that promote cell proliferation, survival, and angiogenesis. The this compound, Ac-[DLeu]LLLRVK-Amba, inhibits PACE4, leading to a cascade of anti-tumor effects. One key substrate of PACE4 in prostate cancer is Growth Differentiation Factor-15 (GDF-15).[8][9] The activation of GDF-15 by PACE4 can promote cancer cell growth and invasion.[10] Inhibition of PACE4 can also induce apoptosis through the mitochondrial pathway by increasing the Bax/Bcl-2 ratio and promoting the release of cytochrome c.

PACE4_Signaling_Pathway PACE4 Signaling Pathway in Prostate Cancer cluster_0 PACE4 Inhibition cluster_1 Pro-Tumorigenic Substrates cluster_2 Downstream Effects cluster_3 Apoptosis Pathway Multi-Leu_Peptide This compound (Ac-[DLeu]LLLRVK-Amba) PACE4 PACE4 Multi-Leu_Peptide->PACE4 Inhibits pro_GDF15 pro-GDF-15 PACE4->pro_GDF15 Cleaves Other_Pro_Growth_Factors Other Pro-Growth Factors PACE4->Other_Pro_Growth_Factors Cleaves Cell_Survival Cell Survival (Anti-Apoptosis) PACE4->Cell_Survival Promotes GDF15 Active GDF-15 pro_GDF15->GDF15 Cell_Proliferation Cell Proliferation GDF15->Cell_Proliferation Active_Growth_Factors Active Growth Factors Other_Pro_Growth_Factors->Active_Growth_Factors Active_Growth_Factors->Cell_Proliferation Active_Growth_Factors->Cell_Survival Angiogenesis Angiogenesis Active_Growth_Factors->Angiogenesis Bax_Bcl2 Increased Bax/Bcl-2 ratio Cell_Survival->Bax_Bcl2 Inhibits Cytochrome_c Cytochrome c release Bax_Bcl2->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: PACE4 inhibition by Multi-Leu peptides blocks pro-tumorigenic signaling.

Experimental Workflow for In Vivo Efficacy Validation

The following diagram outlines the typical workflow for assessing the in vivo anti-tumor efficacy of a therapeutic agent using a xenograft model.

Experimental_Workflow In Vivo Efficacy Validation Workflow cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment & Monitoring cluster_3 Data Analysis Cell_Culture LNCaP Cell Culture Cell_Harvest Harvest & Prepare Cells Cell_Culture->Cell_Harvest Animal_Model Athymic Nude Mice Implantation Subcutaneous Injection Animal_Model->Implantation Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Treatment Administer Treatment Randomization->Treatment Monitoring Monitor Tumor Volume & Animal Health Randomization->Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Excise Tumors Endpoint->Tumor_Excision Data_Collection Tumor Weight, Volume, Biomarker Analysis Tumor_Excision->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Workflow for in vivo validation of anti-tumor agents.

References

Evaluating the Specificity of the Multi-Leu Peptide as a PACE4 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Multi-Leu peptide, a selective inhibitor of Proprotein Convertase subtilisin/kexin type 4 (PACE4). PACE4 is a crucial enzyme in the proteolytic activation of various precursor proteins and has emerged as a significant target in pathological conditions, particularly in prostate cancer.[1][2][3] The specificity of inhibitors is paramount for developing targeted therapeutics with minimal off-target effects. This document details the performance of the this compound against PACE4 and other related enzymes, supported by experimental data and protocols.

Comparative Analysis of Inhibitor Potency and Selectivity

The this compound (Ac-LLLLRVKR-NH₂) was developed as a potent and selective inhibitor of PACE4.[4][5] Its performance is best evaluated by comparing its inhibition constant (Kᵢ) against PACE4 with its Kᵢ for other members of the proprotein convertase (PC) family, such as furin, which shares structural similarities.[1][2] Furthermore, peptidomimetic analogs have been developed to enhance potency and stability.

The data below summarizes the inhibitory potency of the this compound and its advanced analog compared to their activity against furin. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition. The selectivity ratio is a critical metric, indicating the preference of the inhibitor for PACE4 over furin.

InhibitorSequence/StructureTarget EnzymeKᵢ (nM)Selectivity Ratio (Kᵢ Furin / Kᵢ PACE4)
Multi-Leu (ML) Peptide Ac-LLLLRVKR-NH₂PACE4 22 ± 6 ~20-fold
Furin430 ± 10
Peptidomimetic Analog (C23) Ac-[DLeu]LLLRVK-AmbaPACE4 4.9 ± 0.9 Not specified in the provided context

Data compiled from multiple sources.[4][6]

The tetra-leucine N-terminal extension to the core RVKR sequence is crucial for this selectivity.[1][2] Studies have shown that while PACE4 tolerates hydrophobic residues at key positions, furin prefers basic amino acids, forming the basis for the this compound's specificity.[2] The peptidomimetic analog, Ac-[DLeu]LLLRVK-Amba, demonstrates a 4-fold increase in potency for PACE4, highlighting the potential for further optimization.[6]

Signaling Pathway Context: The Role of PACE4

PACE4 is involved in various signaling pathways by activating precursor proteins like growth factors, receptors, and matrix metalloproteinases.[7] Its overexpression in prostate cancer is linked to tumor progression. The diagram below illustrates a simplified representation of PACE4's role, which inhibitors like the this compound aim to disrupt.

PACE4_Pathway cluster_0 Cellular Environment Pro_Growth_Factor Pro-Growth Factor PACE4 PACE4 Pro_Growth_Factor->PACE4 Cleavage Active_Growth_Factor Active Growth Factor Receptor Cell Surface Receptor Active_Growth_Factor->Receptor Pro_MMP Pro-MMP Pro_MMP->PACE4 Cleavage Active_MMP Active MMP Tumor_Progression Tumor Progression (Proliferation, Invasion) Active_MMP->Tumor_Progression ECM Degradation PACE4->Active_Growth_Factor Activation PACE4->Active_MMP Activation Multi_Leu This compound (Inhibitor) Multi_Leu->PACE4 Inhibition Receptor->Tumor_Progression Signal Transduction

Caption: Simplified PACE4 activation pathway and point of inhibition.

Experimental Protocols

The determination of inhibitor potency (Kᵢ) is performed through kinetic enzyme assays. The following is a detailed methodology for a competitive inhibition assay for PACE4.

Objective:

To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) against PACE4.

Materials:
  • Enzyme: Purified, recombinant human PACE4.

  • Substrate: Fluorogenic peptide substrate, e.g., Pyr-Arg-Thr-Lys-Arg-AMC (Pyr-RTKR-AMC).

  • Inhibitor: this compound (or other test compounds) at various concentrations.

  • Assay Buffer: 20 mM Bis-Tris (pH 6.5), 1 mM CaCl₂, and 1.8 mg/ml BSA.[2]

  • Instrumentation: Fluorescence microplate reader capable of excitation at ~380 nm and emission at ~460 nm.

  • Labware: Black, opaque 96-well microplates.

Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the working concentration in Assay Buffer. The final concentration should be at or below the Michaelis-Menten constant (Kₘ) for accurate competitive inhibition analysis.

    • Prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions to create a range of concentrations to be tested.

    • Dilute the PACE4 enzyme to the desired working concentration in ice-cold Assay Buffer immediately before use.

  • Assay Setup (96-well plate):

    • Add a fixed volume of the PACE4 enzyme solution to each well.

    • Add varying concentrations of the inhibitor solution to the appropriate wells. Include a control group with no inhibitor (vehicle only, e.g., DMSO).

    • Incubate the enzyme and inhibitor mixture for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the microplate in the fluorescence reader.

    • Monitor the increase in fluorescence intensity over time (kinetic read). The cleavage of the substrate by PACE4 releases the fluorescent AMC group, leading to a measurable signal.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the fluorescence curve.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors:

      • Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

      • Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.[2]

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for determining inhibitor specificity.

Inhibition_Assay_Workflow cluster_workflow Inhibitor Specificity Assay Workflow A Reagent Preparation (Enzyme, Substrate, Inhibitor) B Plate Setup: Add Enzyme + Inhibitor (Serial Dilutions) A->B C Pre-incubation (Allow Enzyme-Inhibitor Binding) B->C D Reaction Initiation (Add Fluorogenic Substrate) C->D E Kinetic Measurement (Monitor Fluorescence Increase) D->E F Data Analysis: 1. Calculate Initial Velocity (V₀) 2. Determine IC₅₀ 3. Calculate Kᵢ (Cheng-Prusoff) E->F G Comparative Analysis (Specificity Ratio) F->G

Caption: Workflow for determining the Kᵢ of a PACE4 inhibitor.

Conclusion

The this compound (Ac-LLLLRVKR-NH₂) is a highly potent and selective inhibitor of PACE4, demonstrating approximately 20-fold greater specificity for PACE4 over the closely related enzyme, furin. This selectivity is attributed to the unique hydrophobic interactions accommodated by the PACE4 active site. The development of even more potent peptidomimetic analogs underscores the potential of this peptide scaffold as a lead compound for therapeutic applications, particularly in prostate cancer where PACE4 is a validated target. The experimental protocols outlined provide a robust framework for researchers to verify these findings and explore novel PACE4 inhibitors.

References

Mass Spectrometry: A Guide to Confirming Multi-Leu Peptide Identity and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the precise identity and purity of synthetic peptides is paramount for reliable experimental outcomes and therapeutic safety. This is particularly challenging for peptides containing multiple leucine (B10760876) residues (Multi-Leu peptides) due to the presence of the isobaric isomer, isoleucine. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the robust characterization of Multi-Leu peptides, supported by experimental data and detailed protocols.

The identical mass of leucine (Leu) and isoleucine (Ile) makes their differentiation by standard mass spectrometry a significant hurdle. Conventional fragmentation techniques like Collision-Induced Dissociation (CID) are often insufficient to produce unique fragment ions that can distinguish between these two residues. This guide will delve into advanced mass spectrometry methodologies that overcome this limitation, ensuring accurate sequence verification and impurity profiling of Multi-leucine peptides.

Comparative Analysis of Mass Spectrometry Fragmentation Techniques

The choice of fragmentation technique is critical for the unambiguous identification of Multi-Leu peptides. While CID is widely accessible, advanced methods such as Electron Transfer Dissociation (ETD), Higher-Energy Collisional Dissociation (HCD), and combined approaches like EThcD offer superior performance in distinguishing between leucine and isoleucine.

Fragmentation TechniquePrincipleAdvantages for Multi-Leu PeptidesLimitations
Collision-Induced Dissociation (CID) Ions are accelerated and collided with an inert gas, causing fragmentation primarily at the peptide backbone.Simple, widely available.Inefficient at differentiating Leu/Ile as it rarely produces side-chain specific fragments. Can lead to ambiguous peptide identification.
Electron Transfer Dissociation (ETD) Singly charged reagent anions transfer an electron to multiply charged peptide cations, causing non-ergodic fragmentation that cleaves the N-Cα bond of the peptide backbone.Preserves post-translational modifications. Generates diagnostic c- and z-ions. Can produce characteristic w-ions from the fragmentation of z-ions, allowing for Leu/Ile differentiation[1][2].Efficiency is dependent on the precursor ion charge state (≥2+).
Higher-Energy Collisional Dissociation (HCD) Ions are fragmented in a high-energy collision cell, leading to the formation of b- and y-ions, as well as some side-chain fragmentation.Can generate diagnostic immonium ions and other side-chain fragments that aid in Leu/Ile differentiation. Often used in multistage fragmentation (MS³) experiments for enhanced specificity[1][3].Can sometimes result in the loss of labile modifications.
Electron Transfer/Higher-Energy Collision Dissociation (EThcD) A dual fragmentation technique that combines ETD and HCD, subjecting all precursor ions to both fragmentation methods.Provides rich fragmentation spectra with both c/z and b/y ions, increasing sequence coverage and confidence in identification. Highly effective for Leu/Ile discrimination by generating characteristic w-ions[1][3].Requires specialized instrumentation (e.g., Orbitrap Fusion).

Quantitative Purity Analysis of Multi-Leu Peptides

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard for assessing the purity of synthetic peptides. By separating the target peptide from its impurities chromatographically and detecting them with high sensitivity and mass accuracy, this technique allows for precise quantification of purity.

ParameterLC-UVLC-MS (Full Scan)LC-MS/MS (MRM/SRM)
Principle Separation by HPLC with detection based on UV absorbance.Separation by LC with detection based on the mass-to-charge ratio of intact ions.Separation by LC with targeted fragmentation of the peptide of interest and its specific fragments for detection.
Selectivity Lower, co-eluting impurities can interfere.Higher, based on accurate mass.Highest, based on precursor and fragment ion masses.
Sensitivity Moderate.High.Very high, often in the picomolar (pM) to attomole (amol) range[4][5].
Impurity Identification Limited to known impurities with UV absorbance.Allows for the identification of unknown impurities based on their mass.Confirms the identity of impurities through fragmentation patterns.
Typical Purity Calculation Peak area percentage of the main peak in the UV chromatogram.Peak area percentage of the target peptide's extracted ion chromatogram (EIC).Can be used for absolute quantification with stable isotope-labeled standards.

Experimental Protocols

Protocol 1: LC-MS/MS for Multi-Leu Peptide Identification and Leu/Ile Differentiation

This protocol outlines a general procedure for the identification of a this compound and the differentiation of its leucine and isoleucine residues using an LC-MS/MS system equipped with ETD and HCD capabilities.

1. Sample Preparation:

  • Dissolve the synthetic this compound in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of 1-10 pmol/µL.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: Acquire full scan mass spectra from m/z 300-2000.

  • MS2 Fragmentation:

    • Use a data-dependent acquisition (DDA) method to trigger MS2 scans on the most intense precursor ions.

    • Employ both HCD and ETD fragmentation for each selected precursor.

  • MS3 Fragmentation for Leu/Ile Differentiation:

    • In a separate or parallel experiment, perform a targeted MS³ analysis.

    • MS2: Isolate the precursor ion of the this compound and fragment it using ETD to generate z-ions.

    • MS3: Isolate a specific z-ion containing a Leu/Ile residue and fragment it using HCD to generate diagnostic w-ions. A loss of 43.05 Da indicates Leucine, while a loss of 29.04 Da indicates Isoleucine[2].

4. Data Analysis:

  • Process the raw data using appropriate software (e.g., Proteome Discoverer, MaxQuant).

  • Identify the peptide sequence by matching the experimental MS/MS spectra against a theoretical fragmentation pattern.

  • Manually inspect the MS³ spectra for the presence of diagnostic w-ions to confirm the identity of leucine and isoleucine residues.

Protocol 2: UHPLC-MS for Purity Analysis of a Synthetic this compound

This protocol describes a method for determining the purity of a synthetic this compound using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a mass spectrometer.

1. Sample Preparation:

  • Accurately weigh the lyophilized peptide and dissolve it in a suitable diluent to a known concentration (e.g., 1 mg/mL).

2. UHPLC:

  • Column: A suitable reversed-phase column for peptide analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient optimized to separate the main peptide from its impurities.

  • UV Detection: Monitor at 214 nm and 280 nm.

3. Mass Spectrometry (MS):

  • Ionization Mode: ESI+.

  • Acquisition Mode: Full scan MS to detect the target peptide and any impurities. The high-resolution and accurate mass capabilities of instruments like Orbitraps are highly beneficial here.

4. Data Analysis:

  • Integrate the peak areas in the UV chromatogram to calculate the purity as a percentage of the main peak area relative to the total peak area.

  • Use the MS data to identify the masses of the impurity peaks and propose their potential identities (e.g., deletions, truncations, or incompletely deprotected species)[6].

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Peptide This compound Dissolution Dissolution in LC-MS Grade Solvent Peptide->Dissolution LC Reversed-Phase UPLC/HPLC MS1 MS1 Scan (Precursor Ion Selection) LC->MS1 Purity Purity Calculation (% Area) LC->Purity MS2 MS2 Fragmentation (HCD/ETD) MS1->MS2 Impurity Impurity Profiling MS1->Impurity MS3 Targeted MS3 (z-ion -> w-ion) MS2->MS3 Seq_ID Peptide Sequence Identification MS2->Seq_ID Leu_Ile Leu/Ile Confirmation MS3->Leu_Ile cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Workflow for this compound Analysis.

Fragmentation_Comparison cluster_CID CID cluster_ETD ETD cluster_HCD HCD Peptide This compound Ion (e.g., [M+2H]2+) CID_Fragments b- and y-ions (Ambiguous Leu/Ile) Peptide->CID_Fragments ETD_Fragments c- and z-ions Peptide->ETD_Fragments HCD_Fragments b- and y-ions + Immonium Ions Peptide->HCD_Fragments w_ions Diagnostic w-ions (Leu/Ile Specific) ETD_Fragments->w_ions MS3 (HCD)

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Multi-Leu Peptide Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety and environmental stewardship. The proper disposal of synthetic peptides, such as Multi-Leu peptides, is a critical component of laboratory protocol. Due to the often-unknown biological and toxicological properties of novel peptides, a cautious and systematic approach to waste management is paramount.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of Multi-Leu peptides, ensuring compliance with general laboratory safety standards and fostering a secure research environment.

Core Principles of Peptide Waste Management

Given that specific toxicity data for many synthetic peptides are often unavailable, they should be treated as potentially hazardous materials.[1] This precautionary principle dictates that all waste contaminated with Multi-Leu peptides—including solids, liquids, and consumables—must be segregated and disposed of according to hazardous waste protocols.[1] Under no circumstances should peptides be disposed of in regular trash or poured down public drains.[2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This serves as the primary barrier against accidental exposure.[2]

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant disposable gloves (e.g., nitrile).[2]To prevent skin contact. Change immediately if contaminated.[2]
Eye Protection Chemical safety glasses or goggles.[2]To protect against accidental splashes, especially when handling solutions.[2]
Lab Coat Standard laboratory coat or protective gown.[2]To protect skin and personal attire from spills.[2]
Respiratory Protection Use a fume hood or biosafety cabinet.[2]Essential when handling lyophilized powders to prevent inhalation.[2]

All handling of Multi-Leu peptides, particularly in their powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1][2] It is also crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as these will supersede any general recommendations.[4]

Step-by-Step Disposal Protocol

A systematic approach to disposal, from the point of generation to final collection, is crucial for safety and compliance.

Step 1: Waste Segregation and Containerization

Proper segregation at the point of generation is the foundation of safe disposal.[1] Three primary waste streams should be established for Multi-Leu peptide waste:

  • Solid Waste: This stream includes unused or expired pure peptide, as well as contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[1][4]

    • Procedure: Collect all solid waste in a dedicated, clearly labeled, leak-proof container.[1] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1] The container must be kept closed except when adding waste.[1]

  • Liquid Waste: This category encompasses all solutions containing the this compound, regardless of concentration or solvent.[4] This includes solutions in aqueous buffers or organic solvents like DMSO and acetonitrile.[1]

    • Procedure: Collect all liquid waste in a sealed, leak-proof container compatible with the solvent used (e.g., glass for organic solvents, polyethylene for aqueous solutions).[4] The solvents used will dictate the specific hazardous waste category, and halogenated and non-halogenated solvents should typically be segregated.[1] Never pour solutions down the drain.[4]

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with the peptide fall into this category.

    • Procedure: Immediately place used sharps into a designated, puncture-resistant sharps container.[1] Do not recap, bend, or break needles.[1]

Step 2: Labeling of Waste Containers

Accurate and detailed labeling is a critical safety and compliance measure. Each waste container must be clearly labeled with:

  • The full chemical name: "this compound waste" or the specific sequence if known.

  • The primary hazard statement: "Hazardous Waste" or "Caution: Chemical Waste".[4]

  • For liquid waste, the solvent composition and approximate peptide concentration.[4]

  • The date of accumulation.[5]

Step 3: Storage of Peptide Waste

Waste should be stored safely in a designated satellite accumulation area within the laboratory pending collection.[1][4]

  • Procedure: Store waste containers in a secondary containment tray to prevent spills.[1] The storage area should be secure, away from general lab traffic, and clearly marked.[1][6] Ensure that incompatible waste types are stored separately.[1]

Step 4: Arranging for Final Disposal

This compound waste must be disposed of through your institution's official channels.

  • Procedure: Once a waste container is approximately 90% full or has reached the maximum accumulation time allowed by your institution, arrange for pickup.[1] Follow your institution's specific procedures for requesting a hazardous waste collection from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][2]

Experimental Protocol Considerations

Biohazardous Waste: If the this compound was used in experiments involving biological materials, such as cell-based assays or animal models, the resulting waste must be treated as biohazardous.[1] This may require an initial decontamination step, such as autoclaving, before being processed as chemical waste.[1] Always consult your institution's biosafety guidelines for specific protocols.[1]

Inactivation of Liquid Waste: For an added layer of safety, chemical degradation via hydrolysis can be employed for liquid waste. This can be achieved by treating the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) for at least 24 hours to break the peptide bonds.[7] Following inactivation, the solution should be neutralized to a pH between 6.0 and 8.0 before being collected as hazardous liquid waste.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_ppe cluster_assess cluster_streams cluster_containers cluster_storage cluster_end start Start: Generate This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Step 2: Assess Waste Type ppe->assess_waste solid_waste Solid Waste (Tips, Gloves, Vials) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, Buffers) assess_waste->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) assess_waste->sharps_waste Sharps solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Puncture-Proof Sharps Container sharps_waste->sharps_container storage Step 3: Store Securely in Designated Satellite Area solid_container->storage liquid_container->storage sharps_container->storage end_disposal Step 4: Arrange Pickup via Institutional EHS storage->end_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Multi-Leu Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides such as Multi-Leu peptide is of utmost importance. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. While the specific chemical, physical, and toxicological properties of many synthetic peptides have not been exhaustively investigated, it is prudent to handle them with due care as potentially hazardous materials.[1][2][3]

Personal Protective Equipment (PPE) and Engineering Controls

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesShould be worn to protect against dust particles or splashes.[4]
Hand Protection Chemical-resistant glovesNitrile gloves are standard for preventing skin contact.[4][5] Change gloves immediately if they become contaminated.
Body Protection Lab CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4][5]
Respiratory Protection Respirator / Fume HoodRecommended when handling the lyophilized powder to avoid inhalation of fine particles.[4][5][6] It is advised to work in a well-ventilated area or a fume hood.[5]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Receiving and Storage:

  • Upon receipt, visually inspect the packaging for any damage.

  • Lyophilized peptides should be stored away from heat, light, and moisture.[7]

  • For long-term storage, maintain the lyophilized peptide at -20°C or -80°C in a tightly sealed container.[5][8]

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can reduce stability.[7][8]

Step-by-Step Handling and Reconstitution Protocol:

  • Preparation: Designate a clean and uncluttered work area.[4][5]

  • Don PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[4]

  • Weighing (Lyophilized Powder):

    • Perform this step in a fume hood or a designated area to minimize inhalation of the powder.[5]

    • Use a clean spatula and weighing vessel.

  • Reconstitution:

    • Slowly add the appropriate sterile solvent (e.g., sterile distilled water, dilute acetic acid, or another recommended solvent) to the vial containing the lyophilized peptide.[4][8]

    • Securely cap the vial and mix gently. Sonication can be used to aid dissolution if necessary.[7][9]

  • Aliquoting and Solution Storage:

    • To avoid repeated freeze-thaw cycles, it is best to aliquot the peptide solution into smaller, single-use volumes.[4][8]

    • Store peptide solutions frozen at -20°C or below.[8][9] Note that long-term storage of peptides in solution is generally not recommended.[9]

  • Clean-up:

    • Wipe down all surfaces and equipment with an appropriate cleaning agent after handling.[4]

    • Dispose of all contaminated materials according to the disposal plan.

Disposal Plan

The disposal of this compound and associated waste must comply with local, state, and federal regulations. Never dispose of peptides in the regular trash or down the drain.[5]

Step-by-Step Disposal Procedure:

  • Waste Segregation: Collect all materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, in a designated and clearly labeled hazardous waste container.[1][5][6]

  • Waste Collection:

    • Solid Waste: Place contaminated solid items into a leak-proof container, such as one made of high-density polyethylene (B3416737) (HDPE).[1]

    • Liquid Waste: Collect aqueous solutions containing the peptide as chemical waste.[1][6]

  • Container Management: Keep waste containers securely sealed when not in use and store them in a designated secondary containment area away from general lab traffic.[1][4]

  • Institutional Protocols: Coordinate with your institution's environmental health and safety (EH&S) department for the proper disposal of the collected chemical waste.[5]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling Lyophilized Peptide cluster_storage Storage cluster_disposal Disposal A Designate Clean Workspace B Don Personal Protective Equipment (PPE) (Lab Coat, Gloves, Goggles) A->B C Equilibrate Peptide to Room Temperature in Desiccator B->C Proceed to Handling D Weigh Peptide in Fume Hood C->D G Store Lyophilized Peptide at -20°C / -80°C C->G Return Unused Lyophilized Peptide E Reconstitute with Appropriate Solvent D->E F Aliquot into Single-Use Vials E->F H Store Aliquoted Solution at -20°C F->H Store Solution I Segregate Contaminated Waste (Gloves, Tips, Vials) F->I Dispose of Contaminated Items J Collect in Labeled Hazardous Waste Container I->J K Follow Institutional EH&S Disposal Protocol J->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.